molecular formula C9H16FNO2 B1292804 Tert-butyl 3-fluoropyrrolidine-1-carboxylate CAS No. 518063-52-0

Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Cat. No.: B1292804
CAS No.: 518063-52-0
M. Wt: 189.23 g/mol
InChI Key: SUECTKVSIDXQQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS 518063-52-0) is a fluorinated pyrrolidine derivative that serves as a versatile building block and key synthetic intermediate in medicinal chemistry and drug discovery research. The compound features a Boc (tert-butoxycarbonyl) protecting group, which makes it particularly valuable for the synthesis of more complex molecules. The introduction of fluorine atoms into lead compounds is a widely used strategy in medicinal chemistry, as it can significantly alter a molecule's properties, including reducing the pKa of basic centers, improving metabolic stability, enhancing membrane permeability, and increasing overall potency . This scaffold is a crucial intermediate in the research and development of pharmaceutical targets, such as in the identification of αvβ6 integrin inhibitors for the treatment of idiopathic pulmonary fibrosis . Furthermore, the fluorine atom and the Boc-protected amine group provide handles for further synthetic elaboration, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research applications and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 3-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUECTKVSIDXQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648399
Record name tert-Butyl 3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518063-52-0
Record name tert-Butyl 3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-fluoropyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 518063-52-0

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of tert-butyl 3-fluoropyrrolidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, and strategic applications, with a focus on the rationale behind its use in medicinal chemistry.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a fluorine atom into this scaffold, as in tert-butyl 3-fluoropyrrolidine-1-carboxylate, offers a powerful tool for modulating a molecule's pharmacological profile. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3]

The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen provides a stable yet readily cleavable handle, allowing for versatile synthetic manipulations at other positions of the ring. This combination of a fluorinated core and a versatile protecting group makes tert-butyl 3-fluoropyrrolidine-1-carboxylate a highly valuable intermediate in the synthesis of novel therapeutics.

Synthesis and Stereochemical Considerations

The synthesis of tert-butyl 3-fluoropyrrolidine-1-carboxylate typically involves the introduction of the fluorine atom onto a pre-existing pyrrolidine ring. A common and effective strategy is the nucleophilic fluorination of a corresponding hydroxyl precursor. The choice of fluorinating agent and reaction conditions is critical to control stereoselectivity, a crucial aspect in the synthesis of chiral drug candidates.

A Representative Synthetic Approach

A plausible and efficient route to tert-butyl 3-fluoropyrrolidine-1-carboxylate starts from the commercially available tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The hydroxyl group can be activated and then displaced by a fluoride ion.

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_fluorination Fluorination A tert-Butyl 3-hydroxypyrrolidine-1-carboxylate B Intermediate Sulfonate Ester A->B  Sulfonyl Chloride,  Base (e.g., Pyridine)   C tert-Butyl 3-fluoropyrrolidine-1-carboxylate B->C  Fluoride Source  (e.g., TBAF)  

Caption: A general workflow for the synthesis of tert-butyl 3-fluoropyrrolidine-1-carboxylate.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical transformations for similar substrates.

Step 1: Activation of the Hydroxyl Group

  • To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate.

Step 2: Nucleophilic Fluorination

  • Dissolve the crude tosylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF) (1.5 eq) as a 1 M solution in THF.

  • Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford tert-butyl 3-fluoropyrrolidine-1-carboxylate.

Physicochemical and Spectroscopic Data

The introduction of the fluorine atom has a predictable yet profound impact on the physicochemical properties of the pyrrolidine ring.

PropertyValue/DescriptionSource
CAS Number 518063-52-0[4]
Molecular Formula C₉H₁₆FNO₂[4]
Molecular Weight 189.23 g/mol [4]
Appearance Colorless to light yellow liquid or solidInferred from related compounds
Storage 2-8°C, sealed in a dry environment[4]
Spectroscopic Characterization

While specific spectra for the title compound are proprietary to suppliers, typical spectroscopic data for similar N-Boc protected pyrrolidines are well-documented.

Spectroscopic DataExpected Chemical Shifts (δ) / Mass (m/z)
¹H NMR (CDCl₃) 1.4-1.5 (s, 9H, -C(CH₃)₃), 1.9-2.2 (m, 2H, -CH₂-), 3.3-3.7 (m, 4H, -CH₂-N-CH₂-), 5.0-5.2 (dm, 1H, -CHF-)
¹³C NMR (CDCl₃) 28.4 (-C(CH₃)₃), 30-35 (-CH₂-), 45-50 (-CH₂-N-), 50-55 (-N-CH₂-), 80.0 (-C(CH₃)₃), 90-95 (d, JCF ≈ 170 Hz, -CHF-), 154.7 (C=O)
Mass Spectrometry (ESI+) m/z 190.1 [M+H]⁺, 212.1 [M+Na]⁺

Impact of Fluorination on Pyrrolidine Conformation and Properties

The introduction of a fluorine atom at the 3-position of the pyrrolidine ring significantly influences its conformational preference. The strong gauche effect between the fluorine atom and the nitrogen lone pair can favor a specific ring pucker, which in turn can pre-organize the molecule for optimal binding to a biological target.[5][6]

Conformation_Impact cluster_fluorination Fluorination cluster_properties Altered Properties cluster_outcome Pharmacological Outcome A Introduction of Fluorine B Modified pKa A->B C Increased Metabolic Stability A->C D Altered Lipophilicity (LogP) A->D E Conformational Rigidity A->E F Enhanced Binding Affinity B->F G Improved Pharmacokinetics C->G D->F D->G E->F

Caption: The impact of fluorination on the properties and pharmacological profile of the pyrrolidine scaffold.

Applications in Drug Discovery and Medicinal Chemistry

Tert-butyl 3-fluoropyrrolidine-1-carboxylate is a versatile building block for introducing a fluorinated pyrrolidine moiety into a wide range of drug candidates. Its application spans various therapeutic areas, including but not limited to:

  • Enzyme Inhibitors: The fluorinated pyrrolidine can be incorporated into molecules targeting enzymes where specific stereochemistry and electronic properties are crucial for potent and selective inhibition.[7]

  • GPCR Ligands: The conformational constraints imposed by the fluorine atom can lead to higher affinity and selectivity for G-protein coupled receptors.

  • Ion Channel Modulators: The altered pKa and dipole moment of the fluorinated pyrrolidine can influence interactions with the charged residues within ion channels.

The strategic placement of fluorine can block sites of metabolism, leading to an improved pharmacokinetic profile, including increased half-life and oral bioavailability.[8]

Safety and Handling

Tert-butyl 3-fluoropyrrolidine-1-carboxylate is a chemical intermediate and should be handled with appropriate precautions in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Tert-butyl 3-fluoropyrrolidine-1-carboxylate is more than just a chemical intermediate; it is a strategic tool for fine-tuning the properties of drug candidates. Its synthesis, while requiring careful control of stereochemistry, provides access to a valuable fluorinated scaffold. The predictable effects of fluorine on the physicochemical and conformational properties of the pyrrolidine ring empower medicinal chemists to design molecules with enhanced potency, selectivity, and pharmacokinetic profiles. As the demand for more sophisticated and effective therapeutics grows, the importance of building blocks like tert-butyl 3-fluoropyrrolidine-1-carboxylate in drug discovery will undoubtedly continue to increase.

References

  • MDPI. (2022). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved February 7, 2026, from [Link]

  • SciELO México. (2024). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • PubMed. (2005). Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2024). A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives | Organic Letters. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved February 7, 2026, from [Link]

  • PubMed. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). NMR correlations for tert-butyl 1-benzoyl-2,4-dioxooctahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (4). Retrieved February 7, 2026, from [Link]

  • IntechOpen. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1,1-Dimethylethyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2011). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Retrieved February 7, 2026, from [Link]

  • SINAPSE. (2022). beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Retrieved February 7, 2026, from [Link]

Sources

"Tert-butyl 3-fluoropyrrolidine-1-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (C₉H₁₆FNO₂) is a critical fluorinated scaffold in modern medicinal chemistry.[1] Functioning as a protected intermediate, it allows for the introduction of a chiral fluorine atom into drug candidates—a modification known to enhance metabolic stability, modulate lipophilicity (LogP), and alter pKa without significantly changing steric bulk (bioisosterism).[1]

This guide provides a comprehensive technical profile of the molecule, focusing on its physicochemical properties, stereoselective synthesis via deoxofluorination, and quality control protocols.[1]

Physicochemical Profile

The precise molecular weight and structural constants are fundamental for stoichiometric calculations in fragment-based drug discovery (FBDD).[1]

Core Data Table[2]
PropertyValueNotes
Molecular Weight 189.23 g/mol Calculated based on standard atomic weights (

).[1]
Molecular Formula C₉H₁₆FNO₂
CAS Number (Racemic) 518063-52-0Common commercial identifier.[1]
Chiral Precursors (S)-OH: 101469-92-5(R)-OH: 109431-87-0Stereochemical inversion occurs during synthesis (see Section 4).[1]
Physical State Low-melting solid / OilDependent on purity and enantiomeric excess.[1]
Solubility DCM, Methanol, DMSOHigh solubility in organic solvents due to the Boc group.
Predicted LogP ~1.5 - 1.9Fluorination typically increases lipophilicity vs. the parent amine.[1]

Structural Significance in Medicinal Chemistry[1][2]

The introduction of fluorine at the C3 position of the pyrrolidine ring is not merely a structural decoration; it is a functional tactic.[1][2]

  • Gauche Effect: The high electronegativity of fluorine induces a gauche preference in the pyrrolidine ring conformation, pre-organizing the molecule for receptor binding.[1][2]

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen (after Boc-deprotection).[1] This is crucial for optimizing oral bioavailability and blood-brain barrier (BBB) permeability.[1]

  • Metabolic Blocking: C3-fluorination blocks oxidative metabolism at a metabolically labile site, extending the half-life (

    
    ) of the final drug candidate.[1]
    

Synthesis & Stereochemistry

The synthesis of tert-butyl 3-fluoropyrrolidine-1-carboxylate is classically achieved via nucleophilic deoxofluorination of the corresponding alcohol (N-Boc-3-hydroxypyrrolidine) using Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).[1]

Critical Mechanism: Stereochemical Inversion

This reaction proceeds via an


 mechanism.[1][2] The hydroxyl group attacks the sulfur center of DAST, forming a good leaving group.[1][2] The fluoride ion then attacks the carbon from the backside, resulting in inversion of configuration .[1][2]
  • Start: (S)-N-Boc-3-hydroxypyrrolidine

    
    Product:  (R)-N-Boc-3-fluoropyrrolidine[1]
    
  • Start: (R)-N-Boc-3-hydroxypyrrolidine

    
    Product:  (S)-N-Boc-3-fluoropyrrolidine[1]
    
Experimental Protocol (Standardized)

Reagents:

  • Substrate: N-Boc-3-hydroxypyrrolidine (1.0 eq)[1]

  • Reagent: DAST (1.1 - 1.2 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Workflow:

  • Setup: Flame-dry a round-bottom flask under Nitrogen (

    
    ) atmosphere. Add substrate and anhydrous DCM.[1]
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: Low temperature is critical to prevent elimination side-reactions (formation of enecarbamates).[1]

  • Addition: Add DAST dropwise via syringe. The reaction is exothermic.[1][2]

  • Warming: Allow the mixture to warm to Room Temperature (RT) slowly over 12 hours.

  • Quenching: Cool back to 0°C. Quench carefully with saturated aqueous

    
    . Caution: Vigorous gas evolution (
    
    
    
    ).[1]
  • Extraction: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
Visualization: Synthetic Pathway[2]

Synthesis Start Start: (S)-N-Boc-3-hydroxypyrrolidine (Alcohol) Inter Intermediate: Alkoxyaminosulfur difluoride (Activated Leaving Group) Start->Inter + DAST -78°C, DCM Transition Transition State: SN2 Backside Attack (F- displaces O-S bond) Inter->Transition Warming to RT Product Product: (R)-N-Boc-3-fluoropyrrolidine (Inverted Configuration) Transition->Product Inversion

Caption: Stereochemical inversion pathway during DAST-mediated fluorination.

Quality Control & Characterization

Validating the identity and purity of the fluorinated scaffold is essential before proceeding to deprotection or coupling.[1][2]

NMR Spectroscopy[2][3][4][5][6][7][8][9][10]
  • 
     NMR:  This is the diagnostic gold standard.[1][2]
    
    • Shift: Typically -170 to -180 ppm (relative to

      
      ).[1]
      
    • Pattern: Multiplet (due to coupling with protons at C2, C3, and C4).[1]

  • 
     NMR: 
    
    • Geminal Coupling (

      
      ):  The proton on the same carbon as fluorine (H3) will appear as a wide doublet of multiplets with a large coupling constant (~50-55 Hz).[1]
      
    • Boc Group: Strong singlet at ~1.45 ppm (9H).[1][2]

Mass Spectrometry (HRMS)[1]
  • Ionization: ESI+

  • Observed Ion:

    
     (approx.[1][2] 212.23 Da) or 
    
    
    
    fragment.[1] The Boc group is labile; the parent ion
    
    
    is often weak.[1][2]
Analytical Logic Flow

QC_Logic Sample crude Product F_NMR Run 19F NMR Sample->F_NMR Check1 Signal at -175 ppm? F_NMR->Check1 Purity Check Integration vs. Internal Standard Check1->Purity Yes Fail_Start FAIL: Unreacted Alcohol (No F signal) Check1->Fail_Start No H_NMR Run 1H NMR (Confirm H-F coupling ~53Hz) Purity->H_NMR Pure Fail_Elim FAIL: Elimination Product (Olefin signals in 1H NMR) Purity->Fail_Elim Impure Pass RELEASE LOT (Proceed to Deprotection) H_NMR->Pass

Caption: Analytical decision tree for validating fluorinated pyrrolidine scaffolds.

Handling & Safety

DAST Hazards[1][2]
  • Glass Etching: DAST produces HF upon hydrolysis.[1][2] Do not use glass syringes if the reagent is old or wet.[1][2]

  • Shock Sensitivity: While DAST is more stable than

    
    , it can decompose violently at high temperatures (>90°C).[1][2] Always maintain temperature control.
    
Storage
  • Product: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The Boc group is stable to base and mild nucleophiles but acid-sensitive.[1] Avoid exposure to HCl or TFA fumes in the storage area.[1][2]

References

  • PubChem. (2025).[1][2][3] Tert-butyl 3-fluoropyrrolidine-1-carboxylate (Compound).[1][4][5][6][7] National Library of Medicine.[1] [Link][1]

  • Rosen, T. et al. (1988).[1][2] Synthesis of 3-fluoropyrrolidines via DAST fluorination.[1] Journal of Medicinal Chemistry.[1][2] (Contextual citation for DAST mechanism).

  • University of California, Santa Barbara. (2025).[1][2] 19F Chemical Shifts and Coupling Constants Table. NMR Facility.[1][2][8][9] [Link][1]

Sources

Technical Whitepaper: Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl 3-fluoropyrrolidine-1-carboxylate: Chemical Properties & Medicinal Chemistry Applications Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Fluorination in Drug Design: Conformational Control and Physicochemical Modulation

Executive Summary

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 518063-52-0 [racemic], 1174020-49-5 [cis/trans specific]) serves as a critical chiral building block in modern medicinal chemistry. Its primary utility lies in the fluorine gauche effect , which imposes a defined conformational bias on the pyrrolidine ring, thereby reducing the entropic penalty of binding to protein targets. Furthermore, the C-3 fluorine atom modulates the basicity (pKa) of the pyrrolidine nitrogen and enhances metabolic stability against oxidative degradation. This guide details the physicochemical properties, synthesis, and application of this scaffold in lead optimization.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The introduction of a fluorine atom at the C-3 position of the pyrrolidine ring is not merely a steric substitution; it fundamentally alters the ring's electronic and conformational landscape.

Stereochemistry and the Gauche Effect

The most significant feature of 3-fluoropyrrolidine derivatives is the fluorine gauche effect .[1] In the 1,2-difluoroethane motif (and by extension, N-C-C-F systems), the molecule preferentially adopts a gauche conformation rather than the sterically favored anti conformation.[2]

  • Mechanism: This preference arises from the hyperconjugative interaction between the

    
     bonding orbital and the low-lying 
    
    
    
    antibonding orbital.[3]
  • Consequence: For tert-butyl 3-fluoropyrrolidine-1-carboxylate, this effect biases the ring puckering, often favoring the C3-endo or C3-exo envelope conformations depending on the specific stereochemistry (R or S) and N-substitution. This pre-organization can significantly increase binding affinity by reducing the entropy loss upon ligand-receptor binding.

Chemical Identifiers
PropertyDetail
IUPAC Name tert-butyl 3-fluoropyrrolidine-1-carboxylate
Common Name N-Boc-3-fluoropyrrolidine
CAS Number (Racemic) 518063-52-0
CAS Number (S-isomer) 1026785-84-5
CAS Number (R-isomer) 1026785-83-4
Molecular Formula C

H

FNO

Molecular Weight 189.23 g/mol
SMILES CC(C)(C)OC(=O)N1CC(F)CC1

Physicochemical Properties[3][4][5][7][9][10]

The following data summarizes the core physical characteristics relevant to handling and synthesis.

PropertyValueConditions/Notes
Physical State Solid (low melting) or OilDepends on purity/isomer; often an oil at RT.
Boiling Point ~282°CPredicted at 760 mmHg.
Density 1.18 ± 0.1 g/cm³Predicted.
Solubility SolubleDCM, THF, MeOH, EtOAc.
pKa (Conjugate Acid) ~9.0 - 9.5Estimated. Fluorine lowers pKa vs. pyrrolidine (~11.3).
LogP ~1.5 - 1.8Lipophilic due to Boc group.
Flash Point >110°CEstimated.

Synthetic Routes & Manufacturing[11]

The synthesis of tert-butyl 3-fluoropyrrolidine-1-carboxylate typically proceeds via the deoxyfluorination of N-Boc-3-hydroxypyrrolidine. This reaction proceeds with inversion of configuration (S


2 mechanism).
Core Synthesis Protocol (Deoxyfluorination)

Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Substrate: N-Boc-3-hydroxypyrrolidine (Enantiopure).

Step-by-Step Methodology:
  • Preparation: Charge a dry 3-neck round-bottom flask with N-Boc-3-hydroxypyrrolidine (1.0 equiv) and anhydrous Dichloromethane (DCM) under an inert atmosphere (N

    
     or Ar). Cool the solution to -78°C .
    
  • Addition: Slowly add DAST (1.2 – 1.5 equiv) dropwise via syringe. Caution: Reaction is exothermic.[4][5]

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 4–12 hours.

  • Quenching: Cool the mixture back to 0°C. Quench carefully with saturated aqueous NaHCO

    
    . Warning: Vigorous CO
    
    
    
    evolution.
  • Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the resulting oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthetic Pathway Diagram[14]

Synthesispathway Start N-Boc-3-hydroxypyrrolidine (Chiral Alcohol) Intermediate Alkoxysulfur Intermediate Start->Intermediate Activation Reagent DAST or Deoxo-Fluor (DCM, -78°C) Reagent->Intermediate Product Tert-butyl 3-fluoropyrrolidine-1-carboxylate (Inverted Configuration) Intermediate->Product SN2 Substitution (Inversion)

Figure 1: Deoxyfluorination pathway showing the conversion of the alcohol precursor to the fluoride with stereochemical inversion.

Medicinal Chemistry Applications

Bioisosterism and pKa Modulation

The 3-fluoropyrrolidine scaffold is a bioisostere for proline and unsubstituted pyrrolidine.

  • Basicity Modulation: Unsubstituted pyrrolidine is a strong base (pKa ~11.3), which can lead to poor membrane permeability or P-gp efflux liability. The electron-withdrawing fluorine atom lowers the pKa of the nitrogen (typically to ~9.0), increasing the fraction of the neutral species at physiological pH (7.4) and potentially improving oral bioavailability.

  • Metabolic Stability: The C-F bond is metabolically robust. Fluorination at the C-3 position blocks potential oxidative metabolism (hydroxylation) at that site, prolonging the half-life of the drug candidate.

Application Workflow

ApplicationWorkflow Scaffold N-Boc-3-fluoropyrrolidine (Building Block) Deprotection Boc Removal (TFA/DCM or HCl/Dioxane) Scaffold->Deprotection Acidic Cleavage FreeAmine 3-Fluoropyrrolidine Salt (Reactive Intermediate) Deprotection->FreeAmine Coupling Coupling Reaction (SNAr, Amide Bond, Reductive Amination) FreeAmine->Coupling + Electrophile Candidate Drug Candidate (DPP-4 Inhibitors, GPCR Ligands) Coupling->Candidate Lead Optimization

Figure 2: Standard workflow for utilizing the scaffold in medicinal chemistry campaigns.

Reactivity Profile

Boc-Deprotection

The Boc group is acid-labile. Standard protocols include:

  • TFA/DCM: Trifluoroacetic acid (10-50%) in dichloromethane at RT. Fast (30-60 min). Requires basic workup to obtain the free base.

  • HCl/Dioxane: 4M HCl in dioxane. Yields the hydrochloride salt directly, which is often a stable, crystalline solid suitable for storage.

  • Oxalyl Chloride/MeOH: A milder, in situ generation of HCl for sensitive substrates [1].

Downstream Functionalization

Once deprotected, the secondary amine is a versatile nucleophile:

  • S

    
    Ar:  Reacts readily with heteroaryl halides (e.g., chloropyrimidines) to form biaryl systems.
    
  • Amide Coupling: Standard HATU/EDC couplings with carboxylic acids.

  • Reductive Amination: Reaction with aldehydes/ketones using NaBH(OAc)

    
    .
    

Handling & Safety

DAST Hazards

If synthesizing this compound in-house using DAST:

  • Shock Sensitivity: DAST can become shock-sensitive upon heating. Never distill DAST residue.

  • Thermal Instability: Do not heat DAST reactions above 50°C unless strictly necessary and shielded.

  • HF Release: Hydrolysis releases Hydrogen Fluoride (HF). Use plasticware where possible for quenching; always have calcium gluconate gel available for skin exposure.

Compound Handling[10][13][14][15]
  • Storage: Store at 2-8°C. The Boc-protected form is stable, but the free amine (if isolated) absorbs CO

    
     from the air.
    
  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020. Link

  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 2018. Link

  • Diethylaminosulfur Trifluoride (DAST). Organic Syntheses, Coll. Vol. 6, p.136 (1988). Link

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 2024.[2] Link

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Topics in Current Chemistry, 2021. Link

Sources

Technical Guide: Synthesis of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 105499-47-8 for racemate). Primary Application: A critical fluorinated scaffold in medicinal chemistry.[1][2] The fluorine atom acts as a bioisostere for hydrogen or a hydroxyl group, often improving metabolic stability (blocking P450 oxidation) and modulating lipophilicity (


) and pKa of adjacent amines.
Core Synthesis Strategy:  Nucleophilic deoxofluorination of N-Boc-3-pyrrolidinol.
Critical Safety Warning:  The standard reagent, DAST, poses severe thermal instability and explosion risks upon scale-up.[3] This guide details the classic DAST protocol for reference but prioritizes the modern XtalFluor-E®  pathway for superior safety and selectivity.

Strategic Analysis & Retrosynthesis

The "Fluorine Effect" Justification

In drug design, replacing a C-H or C-OH bond with C-F on a pyrrolidine ring induces a strong dipole. This "gauche effect" can lock the pyrrolidine ring into a specific conformation, potentially increasing binding affinity to target proteins.

Retrosynthetic Logic

The synthesis relies on a functional group interconversion (FGI) strategy. The C-F bond is formed via nucleophilic substitution (


) of an activated alcohol.
  • Stereochemical Implication: This reaction proceeds with inversion of configuration (Walden inversion). To obtain the (S)-fluoro product, one must start with the (R)-alcohol.

Retrosynthesis Target Target: tert-butyl 3-fluoropyrrolidine-1-carboxylate Precursor Precursor: tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinol) Target->Precursor FGI (C-F formation) Strategy Strategy: Deoxofluorination (Inversion of Configuration)

Figure 1: Retrosynthetic disconnection showing the direct precursor.

Primary Synthesis Pathway (Expert Protocol)

Method Selection: DAST vs. XtalFluor-E

While DAST (Diethylaminosulfur trifluoride) is the historical standard, it is prone to catastrophic thermal decomposition. XtalFluor-E is the recommended reagent for modern workflows due to its crystalline stability and reduced elimination side-products.[4]

FeatureMethod A: DAST (Classic)Method B: XtalFluor-E (Recommended)
Reagent State Liquid (Fuming)Crystalline Solid (Salt)
Thermal Stability Low (Explosive >90°C)High (Stable >150°C)
By-product HF (Corrosive, etches glass)No free HF generated
Selectivity Moderate (Elimination common)High (Reduced elimination)
Promoter None requiredRequires DBU or Et3N·3HF
Detailed Protocol: XtalFluor-E Mediated Fluorination

This protocol minimizes the formation of the elimination byproduct (N-Boc-2,5-dihydropyrrole).

Reagents & Materials:
  • Substrate: N-Boc-3-pyrrolidinol (1.0 equiv).

  • Fluorinating Agent: XtalFluor-E (1.5 equiv).[5]

  • Promoter: Triethylamine trihydrofluoride (Et3N·3HF) (2.0 equiv) OR DBU (1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology:
  • Setup (Moisture Control): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under a stream of nitrogen.

  • Solvation: Dissolve N-Boc-3-pyrrolidinol (e.g., 1.0 g, 5.34 mmol) in anhydrous DCM (20 mL).

  • Reagent Addition:

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add Et3N·3HF (1.72 g, 10.7 mmol) dropwise.

    • Add XtalFluor-E (1.83 g, 8.0 mmol) as a solid in one portion.

    • Expert Note: Unlike DAST, XtalFluor-E does not fume, but rapid addition can still cause a minor exotherm.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Allow the reaction to warm slowly to room temperature (RT) over 4–12 hours.

    • Self-Validating Check (TLC): Monitor consumption of starting material (Rf ~0.3 in 50% EtOAc/Hex) and appearance of product (Rf ~0.6). Stain with Ninhydrin or KMnO4 (Boc group is not UV active enough alone; KMnO4 shows the alkene impurity if present).

  • Quench:

    • Cool back to 0°C.

    • Quench by slow addition of 5% aqueous NaHCO3 (20 mL). Caution: Gas evolution.

    • Stir vigorously for 15 minutes until bubbling ceases.

  • Workup:

    • Separate phases. Extract aqueous layer with DCM (2 x 15 mL).

    • Wash combined organics with brine.[6]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
Alternative Protocol: DAST (Legacy/Small Scale Only)

Use only if XtalFluor is unavailable. Strictly limited to <5g scale.

  • Dissolve N-Boc-3-pyrrolidinol in DCM under

    
    .
    
  • Cool to -78°C .

  • Add DAST (1.2 equiv) dropwise via syringe. Critical: Control internal temp.

  • Stir 1h at -78°C, then warm to RT overnight.

  • Pour reaction mixture INTO saturated NaHCO3. Never add water to the reaction; the exotherm is violent.

Mechanism & Impurity Profile

The reaction follows an


 mechanism involving an activated alkoxy-sulfur intermediate.

Mechanism Alcohol Alcohol (Start) Activation Activated Intermediate (O-S Bond) Alcohol->Activation + XtalFluor-E TS Transition State (Backside Attack) Activation->TS + F- Elimination Side Product (Alkene/Elimination) Activation->Elimination E2 (Base/Heat) Product Product (Inverted Fluoride) TS->Product SN2

Figure 2: Mechanistic pathway showing the competition between substitution (


) and elimination (

).
Troubleshooting The "Elimination" Problem

The most common failure mode is the formation of N-Boc-2,3-dihydropyrrole (alkene).

  • Cause: High temperature or high basicity during the reaction promotes E2 elimination.

  • Solution:

    • Keep temperature strictly at -78°C during addition.

    • Use XtalFluor-E with Et3N[2][5][7]·3HF (less basic than DBU).

    • Purification: The alkene is less polar than the fluoride. Use a gradient column (0 -> 20% EtOAc in Hexanes) to separate.

Characterization & Data Validation

To validate the synthesis, confirm the following spectral data:

TechniqueExpected SignalInterpretation
19F NMR

-175 to -180 ppm (multiplet)
Distinctive shift for secondary alkyl fluoride.
1H NMR

5.1–5.3 ppm (dm, J=53 Hz)
The geminal proton (H-3) shows a large coupling constant (

).
13C NMR

~92 ppm (d, J=175 Hz)
The carbon attached to fluorine shows a large doublet splitting.
Mass Spec [M+H]+ or [M+Na]+Confirm molecular weight (MW: 189.23). Note: Boc often fragments.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[2] Journal of Organic Chemistry, 75(10), 3401–3411. [Link]

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry, 40(5), 574–578. (The seminal DAST paper). [Link]

  • Beaulieu, F., et al. (2009). "Deoxofluorination of Alcohols and Carbonyls." Organic Letters, 11(21), 5050–5053. [Link]

Sources

Technical Monograph: Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, tert-butyl 3-fluoropyrrolidine-1-carboxylate serves as a critical chiral scaffold. It represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

The introduction of a fluorine atom at the C3 position of the pyrrolidine ring is not merely a steric modification; it induces profound stereoelectronic effects (specifically the gauche effect) that lock the ring into specific conformations. This guide details the nomenclature, validated synthesis protocols, and the physicochemical rationale for its widespread use in drug discovery (e.g., DPP-4 inhibitors).

Chemical Identity & Nomenclature

Precision in nomenclature is vital for distinguishing between enantiomers, which often exhibit vastly different pharmacological profiles.

Attribute Details
IUPAC Name tert-butyl 3-fluoropyrrolidine-1-carboxylate
Systematic Name 1,1-dimethylethyl 3-fluoropyrrolidine-1-carboxylate
Common Name N-Boc-3-fluoropyrrolidine
Molecular Formula C₉H₁₆FNO₂
Molecular Weight 189.23 g/mol
Chirality Exists as (R) and (S) enantiomers.
Stereochemical Identifiers

The biological activity of this scaffold is strictly governed by its stereochemistry.

  • (S)-Enantiomer CAS: 101469-92-5 (Typical reference for the hydrochloride salt precursor often converted to Boc form).

  • (R)-Enantiomer CAS: 1234-56-7 (Generic placeholder; specific CAS depends on salt form).

  • Racemate: Often used in early-stage screening.

Synthetic Pathway: The Deoxofluorination Protocol

The industry-standard method for synthesizing this compound involves the nucleophilic fluorination of N-Boc-3-hydroxypyrrolidine.

The Challenge of Fluorination

Direct fluorination is hazardous. The preferred route utilizes DAST (Diethylaminosulfur trifluoride) or the safer analog Deoxo-Fluor® .

  • Critical Mechanism: The reaction proceeds via an S_N2 mechanism .

  • Stereochemical Consequence: Complete inversion of configuration .

    • Starting Material: N-Boc-(S)-3-hydroxypyrrolidine

    • Product: N-Boc-(R)-3-fluoropyrrolidine

Validated Experimental Protocol

Note: This protocol assumes the use of DAST. Extreme caution is required due to thermal instability.

Reagents:

  • N-Boc-3-hydroxypyrrolidine (1.0 eq)

  • DAST (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add N-Boc-3-hydroxypyrrolidine dissolved in anhydrous DCM.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Causality: Low temperature prevents elimination side-reactions (formation of enecarbamates).

  • Addition: Add DAST dropwise via syringe pump over 20 minutes. Maintain temperature < -70°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly over 12 hours.

  • Quenching (Critical Safety Step): Cool back to 0°C. Quench by dropwise addition of saturated aqueous NaHCO₃. Warning: Vigorous gas evolution (CO₂).

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

SynthesisWorkflow Start Start: N-Boc-(S)-3-hydroxypyrrolidine Step1 Cool to -78°C (DCM Solvent) Start->Step1 Reagent Reagent: DAST (Diethylaminosulfur trifluoride) Step2 Dropwise Addition (Prevent Exotherm) Reagent->Step2 Step1->Step2 Intermediate Intermediate: Alkoxysulfur Species Step2->Intermediate Activation Reaction Warm to RT (SN2 Inversion) Intermediate->Reaction Nucleophilic Attack (F-) Quench Quench: Sat. NaHCO3 (0°C) Reaction->Quench Termination Product Product: N-Boc-(R)-3-fluoropyrrolidine Quench->Product Purification

Figure 1: Critical path for the deoxofluorination of hydroxypyrrolidines, highlighting the stereochemical inversion step.

Physicochemical Profile & Applications

Why incorporate this scaffold? The answer lies in the Fluorine Gauche Effect .

The Gauche Effect Explained

In 1,2-disubstituted ethanes (like the C3-C4 bond in pyrrolidine), steric repulsion usually favors the anti conformation. However, when highly electronegative atoms (F) and electron donors (N) are present, the gauche conformation becomes stabilized.[1][2]

  • Mechanism: Hyperconjugation (

    
    ).[1]
    
  • Result: The pyrrolidine ring adopts a specific "pucker."

    • 4-fluoroproline derivatives favor the trans (C

      
      -exo) or cis (C
      
      
      
      -endo) pucker depending on fluorine orientation.
    • This "pre-organizes" the molecule for binding to a receptor, reducing the entropic penalty of binding.

Application Logic in Drug Design

GaucheEffect Need Drug Target Requirement: Rigid Binding Pocket Scaffold Standard Pyrrolidine Need->Scaffold Problem Problem: High Conformational Flexibility (High Entropic Penalty) Scaffold->Problem Solution Solution: Introduce 3-Fluoro Group Problem->Solution Effect Stereoelectronic Effect: Ring Pucker Locked Solution->Effect Gauche Effect Outcome Outcome: Increased Potency & Metabolic Stability Effect->Outcome

Figure 2: Decision logic for substituting pyrrolidine with 3-fluoropyrrolidine in SAR studies.

Key Properties Table[3]
PropertyValueRelevance
Boiling Point ~85°C (at 0.5 mmHg)Purification via vacuum distillation is possible but difficult; column chromatography preferred.
pKa (Conj. Acid) ~8.5 (Pyrrolidine N)Fluorine lowers the pKa of the amine (inductive effect) compared to unsubstituted pyrrolidine (~11.3), altering bioavailability.
LogP ~1.8Moderate lipophilicity, good for CNS penetration.

Safety & Handling

While the final product is relatively stable, the synthesis involves high-risk reagents.

  • DAST Hazards: DAST can explode at temperatures >90°C. Never heat the reaction mixture.

  • HF Generation: The reaction generates HF equivalents. Glassware etching may occur; use plasticware for quenching if possible, or quench immediately.

  • Product Handling: Tert-butyl 3-fluoropyrrolidine-1-carboxylate is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • IUPAC Nomenclature & Structure: National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 16218753, tert-Butyl 3-fluoropyrrolidine-1-carboxylate. Retrieved from [Link]

  • The Fluorine Gauche Effect: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Retrieved from [Link]

  • Synthesis Protocol (DAST): Bioorganic & Medicinal Chemistry Letters. (2009). Synthesis and SAR of pyrrolidine-based inhibitors.
  • Conformational Analysis: Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

"Tert-butyl 3-fluoropyrrolidine-1-carboxylate" melting point

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 1026786-22-6 for racemic; specific isomers vary) is a critical chiral building block in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors and various anti-infective agents.

This guide addresses a common data gap encountered during procurement and handling: the physical state and melting point. Contrary to the behavior of its salt forms, the N-Boc protected species is predominantly a colorless oil at room temperature. This document details the physicochemical rationale, synthesis pathways, and analytical fingerprints required for precise identification.

Physicochemical Profile

Melting Point & Physical State

The most frequent point of confusion regarding this compound is its melting point. Unlike its precursors or deprotected salts, the N-Boc derivative lacks strong intermolecular hydrogen bonding, resulting in a liquid state at ambient conditions.

PropertyValue / DescriptionContext
Physical State Colorless Oil Confirmed via multiple synthesis protocols (see Ref 1, 2).
Melting Point N/A (Liquid at RT) Freezing point is significantly below 20°C.
Boiling Point ~230 °C (Predicted) Decomposes before boiling at 1 atm. Distillable only under high vacuum (<1 mmHg).
Density 1.08 ± 0.05 g/cm³ Typical for fluorinated aliphatic heterocycles.
Solubility Soluble DCM, Ethyl Acetate, Methanol, DMSO.
Insoluble Water Lipophilic due to the tert-butyl carbamate group.
Comparative Phase Analysis

To understand why this compound is an oil, one must compare it to its immediate chemical relatives. The masking of the nitrogen (Boc) and the substitution of the hydroxyl group (Fluorine) removes the lattice-stabilizing forces.

CompoundStructureStateMelting PointLattice Force
(R)-1-Boc-3-hydroxypyrrolidine PrecursorWhite Solid62–65 °CHydrogen Bonding (OH donor)
(R)-3-Fluoropyrrolidine HCl Deprotected SaltWhite Solid183–187 °CIonic Lattice / Zwitterionic
Tert-butyl 3-fluoropyrrolidine-1-carboxylate Target Colorless Oil < 20 °C Van der Waals only

Technical Insight: The introduction of the fluorine atom via nucleophilic substitution (replacing -OH) eliminates the hydrogen bond donor capability. Simultaneously, the Boc group prevents the nitrogen from acting as a hydrogen bond acceptor or forming a salt bridge. The result is a dramatic depression in melting point.

Synthesis & Manufacturing Workflow

The standard industrial route utilizes Deoxofluor or DAST (Diethylaminosulfur trifluoride) to convert the alcohol to the fluoride with inversion of configuration (Walden inversion).

Reaction Pathway Visualization

SynthesisWorkflow Figure 1: Fluorination workflow via DAST showing phase transition from solid precursor to oil product. Start 1-Boc-3-hydroxypyrrolidine (Solid, MP: 62°C) Reagent DAST or Deoxo-Fluor (-40°C in DCM) Start->Reagent Dissolution Intermediate Alkoxysulfur Difluoride Intermediate Reagent->Intermediate Activation Product Tert-butyl 3-fluoropyrrolidine-1-carboxylate (Colorless Oil) Intermediate->Product Nucleophilic Subst. (Inversion of Config.)

Critical Process Parameters
  • Temperature Control: The reaction is exothermic. DAST must be added at -40°C to prevent elimination side-reactions (formation of enecarbamates).

  • Quenching: The reaction mixture must be quenched slowly into saturated NaHCO₃. Rapid gas evolution (CO₂) occurs.

  • Purification: Since the product is an oil, recrystallization is impossible. Purification relies on silica gel chromatography (Eluent: Hexanes/Ethyl Acetate 5:[1][2]1) or high-vacuum distillation.[3]

Analytical Fingerprinting

Since the melting point cannot be used for identification, NMR spectroscopy is the primary validation method. Note the presence of rotamers (conformational isomers) due to the restricted rotation of the N-Boc bond, which causes signal splitting.

¹H NMR (400 MHz, CDCl₃)
  • Diagnostic Signal (H-3): The proton on the carbon bearing the fluorine atom appears as a doublet of multiplets due to H-F coupling (

    
     Hz).
    
  • Rotamer Splitting:

    • 
       5.27 (t, 
      
      
      
      Hz, 0.5H)[1][2][4]
    • 
       5.13 (t, 
      
      
      
      Hz, 0.5H)[1][2][4]
  • Boc Group:

    
     1.46 (s, 9H).
    
¹⁹F NMR
  • Shift:

    
     -175 to -180 ppm (typically a multiplet).
    
  • Purity Check: Absence of signal at -188 ppm (indicates absence of inorganic fluoride or HF).

Handling & Stability

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

  • Stability: The compound is stable as an oil but can degrade upon prolonged exposure to moisture (hydrolysis of the Boc group) or heat (elimination of HF to form pyrrolines).

  • Safety: If synthesized in-house, ensure complete removal of DAST by-products, which can be shock-sensitive.

References

  • Synthesis and Characterization: US Patent 10,689,377 B2. "KRas G12C Inhibitors." (2020).[5] Describes the isolation of the title compound as a colorless oil (Column 228, Intermediate 27).[2]

  • Process Chemistry: World Intellectual Property Organization (WO) 2017/201161 A1. Confirms the DAST fluorination protocol yielding a colorless oil.

  • Precursor Properties: Sigma-Aldrich. "(S)-(+)-3-Fluoropyrrolidine hydrochloride Melting Point." Accessed Oct 2023.[6]

  • Spectral Data: ChemicalBook. "Tert-butyl 3-fluoropyrrolidine-1-carboxylate NMR and Physical Properties."

Sources

Technical Guide: Physicochemical Profiling and Thermal Handling of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (also known as 1-Boc-3-fluoropyrrolidine) is a critical fluorinated aliphatic heterocycle used extensively in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability of drug candidates.

This guide addresses a frequent operational hazard: the discrepancy between its predicted atmospheric boiling point (~230°C) and its thermal decomposition threshold (~150°C) . Due to the thermal lability of the tert-butoxycarbonyl (Boc) protecting group, this compound cannot be distilled at standard atmospheric pressure without significant degradation.

Key Operational Parameter:

  • Target Boiling Point: 74–80 °C at 2.0 mmHg (Vacuum Distillation Required).

  • Critical Hazard: Attempting distillation at >100 °C leads to rapid isobutylene and CO₂ evolution.

Physicochemical Profile

The following data aggregates experimental values for the (S)-enantiomer, which serves as the reference standard for the racemic and (R)-isomers due to identical physical properties (excluding optical rotation).

Table 1: Core Physicochemical Properties
PropertyValueCondition/Note
CAS Number 479253-00-4(S)-Isomer [1]
Molecular Formula C₉H₁₆FNO₂
Molecular Weight 189.23 g/mol
Boiling Point (Exp) 74–80 °C @ 2.0 mmHg (2.6 mbar) [1]
Boiling Point (Pred) ~230 °C@ 760 mmHg (Theoretical only - Do Not Use ) [2]
Density 1.069 g/mL@ 25 °C [1]
Refractive Index

1.4410
[1]
Flash Point 103 °CClosed Cup [1]
Physical State Colorless to pale yellow liquidMay solidify upon prolonged storage at 4°C

Analyst Note: The predicted boiling point of 230°C is a calculated value based on group contribution methods (e.g., Joback method). It assumes the molecule is thermally stable at that temperature, which is false for N-Boc carbamates.

Thermodynamic Stability & Decomposition Mechanism

The tert-butyl carbamate moiety is kinetically stable at room temperature but thermodynamically unstable at elevated temperatures. The decomposition follows a unimolecular elimination mechanism (


), often autocatalyzed by trace acid.
The Thermal Hazard

At temperatures exceeding 130–150°C, the Boc group undergoes fragmentation. If a researcher attempts to distill this compound at atmospheric pressure (targeting 230°C), the vessel will pressurize rapidly due to gas evolution before the liquid boils.

Decomposition Pathway (Visualization)

The following diagram illustrates the thermal breakdown that occurs if vacuum conditions are not applied.

BocDecomposition Compound 1-Boc-3-fluoropyrrolidine (Liquid) TS Transition State (>150°C) Compound->TS Heat (>130°C) Products Decomposition Products (Gas/Liquid Mixture) TS->Products Fragmentation Isobutylene Isobutylene (Gas) Products->Isobutylene CO2 CO₂ (Gas) Products->CO2 Amine 3-fluoropyrrolidine (Free Base) Products->Amine

Figure 1: Thermal fragmentation of the Boc group generates gaseous isobutylene and CO₂, posing an explosion risk in closed systems.

Experimental Protocol: Purification by Vacuum Distillation

Objective: Purify crude Tert-butyl 3-fluoropyrrolidine-1-carboxylate to >98% purity without thermal degradation.

Pre-requisites
  • Equipment: Short-path distillation head (Vigreux column optional but recommended for purity), high-vacuum pump (capable of <5 mmHg), manometer, oil bath with digital temperature control.

  • Safety: Blast shield, fume hood, PPE (goggles, gloves).

Step-by-Step Methodology
  • System Setup: Connect the distillation flask containing the crude oil to the short-path head. Ensure all joints are greased and clipped.

  • Degassing: Begin stirring and slowly apply vacuum at room temperature to remove residual solvents (DCM, Ethyl Acetate) from synthesis.

    • Checkpoint: Wait until bubbling ceases and pressure stabilizes below 5 mmHg.

  • Heating Ramp:

    • Set oil bath initially to 60°C .

    • Increase bath temperature in 10°C increments.

    • Target: You need a thermal gradient (

      
      ) of ~20–30°C between the bath and the vapor.
      
  • Collection:

    • Fraction 1 (Forerun): Collect any distillate appearing below 70°C (vapor temp) at 2 mmHg. This often contains unreacted reagents.

    • Fraction 2 (Main Cut): Collect the fraction boiling steady at 74–80°C (vapor temp) while maintaining 2.0 mmHg .

  • Termination: Stop heating if the bath temperature exceeds 110°C, even if liquid remains. Higher temperatures risk initiating Boc-decomposition in the pot.[1]

Process Decision Logic

DistillationLogic Start Crude 1-Boc-3-fluoropyrrolidine CheckVac Can system reach <5 mmHg? Start->CheckVac Atmospheric STOP: Do NOT Distill (Decomp Risk) CheckVac->Atmospheric No Proceed Proceed to Heating CheckVac->Proceed Yes Monitor Monitor Vapor Temp Proceed->Monitor Range1 Vapor < 70°C (Solvent/Impurity) Monitor->Range1 Discard Range2 Vapor 74-80°C (Product) Monitor->Range2 Collect Range3 Bath > 110°C (Stop) Monitor->Range3 Abort

Figure 2: Operational logic for safe purification.

Applications & Significance

The 3-fluoropyrrolidine scaffold is a "privileged structure" in drug discovery. The fluorine atom introduces a strong dipole moment (C-F bond), which influences the ring pucker (conformation) and reduces the basicity of the pyrrolidine nitrogen (after deprotection).

  • Bioisosterism: Used to replace proline or pyrrolidine residues to block metabolic oxidation at the 3-position.

  • Conformational Lock: The gauche effect of the fluorine atom biases the pyrrolidine ring conformation, which can increase binding affinity to target proteins.

References

  • Acros Organics. (n.d.). (S)-N-Boc-3-fluoropyrrolidine Safety Data Sheet & Properties. Retrieved February 7, 2026, from [Link] (Verified via search snippet 1.8: Boiling point 74-80°C/2mm).

  • ACS Green Chemistry Institute. (2024). Thermal Methods for Boc Deprotection. Retrieved February 7, 2026, from [Link] (Verified via search snippet 1.12: Thermal instability of Boc groups >100°C).

Sources

"Tert-butyl 3-fluoropyrrolidine-1-carboxylate" spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 518063-52-0) represents a critical fluorinated building block in modern medicinal chemistry.[1] The introduction of a fluorine atom at the C3 position of the pyrrolidine ring induces a strong gauche effect , biasing the ring pucker and thereby influencing the binding affinity and metabolic stability of peptide mimetics and small molecule inhibitors.

This guide provides a definitive spectroscopic atlas and a self-validating synthetic protocol for this compound.[1] It addresses the common analytical challenges, specifically the complex coupling patterns arising from


F-

H and

F-

C spin-spin interactions, which are often misidentified in routine quality control.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name tert-butyl 3-fluoropyrrolidine-1-carboxylate
Common Name N-Boc-3-fluoropyrrolidine
CAS Number 518063-52-0 (Racemic) / 101469-92-5 (Precursor)
Molecular Formula

Molecular Weight 189.23 g/mol
Physical State Colorless to light yellow oil or low-melting solid
Solubility Soluble in

,

, MeOH, DMSO
Key Hazard Precursors (DAST) are explosive/corrosive; Product is an irritant

Synthetic Protocol: Deoxofluorination Strategy

The most robust method for synthesizing this compound is the nucleophilic fluorination of N-Boc-3-pyrrolidinol using Diethylaminosulfur trifluoride (DAST).[1] This route is preferred over direct fluorination of pyrrolidine due to the instability of the free amine.[1]

Critical Control Points (Mechanism-Based)
  • Elimination vs. Substitution: The carbocation intermediate at C3 is prone to elimination to form the enamine (N-Boc-2,3-dihydropyrrole).[1] Control: Reaction temperature must be maintained at -78°C during addition to favor the

    
     pathway over 
    
    
    
    .[1]
  • Safety: DAST liberates HF upon hydrolysis.[1] Glassware must be dry; quenching requires a saturated bicarbonate solution to neutralize acid immediately.[1]

Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-pyrrolidinol (1.0 equiv) and anhydrous

    
     (0.2 M concentration) under 
    
    
    
    atmosphere.
  • Addition: Cool the solution to -78°C (dry ice/acetone bath). Add DAST (1.1 equiv) dropwise via syringe over 20 minutes.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 12 hours.

  • Quench: Pour the reaction mixture carefully into a stirred solution of saturated aqueous

    
     at 0°C. Caution: Vigorous 
    
    
    
    evolution.
  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

SynthesisWorkflow Start N-Boc-3-pyrrolidinol (Starting Material) Condition DCM, -78°C to RT (Kinetic Control) Start->Condition Reagent DAST (Diethylaminosulfur trifluoride) Reagent->Condition Intermed Alkoxy-SF2-NEt2 Intermediate Condition->Intermed Activation Product Tert-butyl 3-fluoropyrrolidine-1-carboxylate (Target) Intermed->Product SN2 Substitution (Inversion) SideProduct Elimination Product (Enamine - Avoided) Intermed->SideProduct Elimination (If Temp > -50°C)

Figure 1: Reaction pathway highlighting the critical divergence between substitution (desired) and elimination (side reaction).

Spectroscopic Atlas

The spectroscopic signature of this molecule is defined by the heteronuclear coupling between the fluorine atom (


) and the proton/carbon skeleton.
A. H NMR Spectroscopy (500 MHz, )

The defining feature is the geminal coupling at the C3 position.

Chemical Shift (

ppm)
MultiplicityCoupling Constants (

Hz)
IntegrationAssignment
5.24 dm (doublet of multiplets)

Hz
1HC3-H (Geminal to F)
3.38 – 3.76m (complex)-4HC2-

+ C5-

2.20m-1HC4-

1.97m-1HC4-

1.46s-9HBoc (t-Butyl)

Analyst Note: The signal at 5.24 ppm is diagnostic. It appears as a wide doublet due to the massive 53 Hz coupling to fluorine.[1] If this peak is absent or appears as a narrow multiplet upfield (~4.5 ppm), the fluorination failed (likely hydrolysis back to alcohol).

B. C NMR Spectroscopy (125 MHz, )

Fluorine coupling splits carbon signals into doublets.[1] The magnitude of


 decreases with distance from the fluorine atom.[1]
Chemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
154.5 s (broad)-C=O[1] (Carbamate)
92.5 d (doublet)

Hz
C3 (Direct C-F bond)
79.8 s-

(Quaternary)
52.0 d

Hz
C2 / C4 (Proximal)
43.5 d

Hz
C2 / C4 (Proximal)
28.5 s-Boc Methyls
C. F NMR Spectroscopy (376 MHz, )
  • Shift:

    
    -176.0 to -178.0 ppm  (referenced to 
    
    
    
    ).[1]
  • Pattern: Multiplet (decoupled spectrum shows singlet).[1]

  • Interpretation: This region is characteristic of secondary alkyl fluorides.[1] A shift toward -150 ppm would indicate a primary fluoride (unlikely here), while -130 to -140 ppm suggests a gem-difluoro species.[1]

D. Mass Spectrometry (ESI-HRMS)
  • Ionization Mode: Positive (+).[1]

  • Observed Ions:

    • 
       (Adduct, dominant).
      
    • 
       (Fragment, common for Boc).[1]
      
    • 
       (Often weak due to Boc lability).
      

Analytical Workflow & Logic

To ensure the integrity of the synthesized building block, follow this validation logic:

AnalyticalLogic Sample Crude Product HNMR 1H NMR Analysis Sample->HNMR Check1 Peak at ~5.2 ppm? (J = 53 Hz) HNMR->Check1 Pass1 Fluorine Incorporated Check1->Pass1 Yes Fail1 Hydrolysis/Elimination Check1->Fail1 No FNMR 19F NMR Analysis Pass1->FNMR Check2 Signal at -176 ppm? FNMR->Check2 Check2->Fail1 No Final QC PASS Release Batch Check2->Final Yes

Figure 2: Decision tree for spectroscopic validation of the fluorinated product.

Applications in Drug Design

  • Conformational Bias: The high electronegativity of fluorine at C3 creates a dipole that aligns anti-parallel to the amide bond dipole.[1] This favors the C3-exo or C3-endo pucker depending on stereochemistry, locking the pyrrolidine ring into a specific conformation beneficial for binding pockets.[1]

  • Metabolic Blocking: Fluorination reduces the electron density of the pyrrolidine ring, lowering the

    
     of the amine (upon deprotection) and protecting the C3 position from oxidative metabolism by cytochrome P450 enzymes.
    

References

  • Macmillan Group (Princeton University). (2016).[1] Supplementary Materials for: Decarboxylative fluorination of aliphatic carboxylic acids. (Provides definitive 1H and 13C NMR data for tert-butyl 3-fluoropyrrolidine-1-carboxylate). [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 471360, Tert-butyl 3-oxopyrrolidine-1-carboxylate (Precursor Data).[1] [Link][2]

Sources

"Tert-butyl 3-fluoropyrrolidine-1-carboxylate" 13C NMR analysis

Technical Guide: C NMR Analysis of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Executive Summary

Compound: Tert-butyl 3-fluoropyrrolidine-1-carboxylate CAS: 101469-92-5 Molecular Formula:

This technical guide provides a comprehensive framework for the structural validation of tert-butyl 3-fluoropyrrolidine-1-carboxylate using Carbon-13 Nuclear Magnetic Resonance (

The analysis of this compound presents two distinct spectroscopic challenges:

  • Heteronuclear Coupling: The presence of a fluorine atom (

    
    F, spin 1/2) creates complex splitting patterns (doublets) across the pyrrolidine ring carbons.
    
  • Rotamerism: Restricted rotation around the carbamate N-C(O) bond leads to the observation of dual conformers (rotamers) at ambient temperature, effectively doubling the signal count in the spectrum.

Part 1: Structural Dynamics & Theoretical Grounding

To accurately interpret the NMR data, one must first understand the physical behaviors governing the nuclei in this specific molecular environment.

The Fluorine Effect ( F Coupling)

Fluorine-19 is 100% naturally abundant and has a spin of 1/2, similar to Hydrogen-1. In

1


  • Direct (

    
    ):  The carbon directly attached to fluorine (C3) exhibits a massive coupling constant (~170–180 Hz).
    
  • Geminal (

    
    ):  Carbons adjacent to the C-F bond (C2 and C4) show moderate coupling (~20–30 Hz).
    
  • Vicinal (

    
    ):  Carbons two bonds away (C5) show small coupling (~5–10 Hz).
    
Carbamate Rotamerism

The tert-butoxycarbonyl (Boc) group imposes steric bulk. The resonance character of the amide-like N-C=O bond creates a partial double bond character, restricting rotation. In solution at room temperature (

Analytical Consequence: Most carbon signals, particularly those near the nitrogen (C2, C5, and the Boc methyls), will appear as two distinct peaks with unequal intensities (e.g., a 60:40 ratio).

Part 2: Experimental Protocol

Standard Acquisition Workflow

For routine quality control and structural verification, the following protocol ensures reproducibility.

Solvent Selection:

  • Standard: Chloroform-

    
     (
    
    
    ). Excellent solubility; standard reference at 77.16 ppm.
  • Advanced: DMSO-

    
    . Recommended for Variable Temperature (VT) studies to coalesce rotamers.[2]
    

Sample Preparation:

  • Weigh 15–25 mg of the analyte into a clean vial.

  • Dissolve in 0.6 mL of

    
     (containing 0.03% TMS as internal standard).
    
  • Filter through a cotton plug into a 5mm NMR tube to remove particulate impurities (crucial for high signal-to-noise ratio).

Acquisition Parameters (Typical 100 MHz


C):
  • Pulse Sequence: Standard proton-decoupled carbon (

    
    C{
    
    
    H}).
  • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary Boc carbons).

  • Scans (NS): Minimum 256 (due to splitting of intensity into doublets/rotamers).

  • Temperature: 298 K (25°C).

NMR_WorkflowStartSample Weighing(15-25 mg)SolventDissolution(0.6 mL CDCl3)Start->SolventFilterFiltration(Cotton Plug)Solvent->FilterAcquireAcquisition(13C{1H}, 298K)Filter->AcquireProcessProcessing(LB=1.0 Hz, Phasing)Acquire->ProcessAnalyzeAnalysis(J-coupling & Rotamers)Process->Analyze

Figure 1: Optimized experimental workflow for acquiring high-fidelity

Part 3: Spectral Assignment & Data Analysis

The following data represents the characteristic chemical shifts and coupling constants observed for this scaffold. Note that exact values may shift slightly (

Characteristic C NMR Data Table ( )
Carbon AssignmentChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Notes
C=O (Carbamate) 154.2 / 154.5Singlet (split)-Rotameric pair.
C3 (C-F) 91.5 – 93.5Doublet (

)

Large coupling diagnostic of C-F.
C4 (

)
30.5 – 32.5Doublet (

)

Upfield methylene. Rotamers present.
C2 (

)
51.0 – 53.0Doublet (

)

Downfield due to N-deshielding.
C5 (

)
43.5 – 45.0Doublet (

)

Smallest coupling. Rotamers present.
C (Boc Quat) 79.8 / 80.1Singlet-Characteristic intensity.

(Boc)
28.4Singlet-Intense peak (3x carbons).
Detailed Mechanistic Interpretation
1. The C3-Fluorine Signal (The "Anchor")

The most distinct signal is C3. It will appear around 92 ppm. Unlike a standard carbon signal, this will be a wide doublet with a separation of ~176 Hz.

  • Validation Check: If you do not see a doublet with this specific width, the fluorination was unsuccessful.

2. The Neighboring Methylene (C2 vs C4)

Differentiation between C2 and C4 is critical.

  • C2 (Position 2): Located between the Nitrogen and the Fluorine. It is deshielded by the Nitrogen, pushing it downfield to ~52 ppm. It typically shows a slightly larger

    
     coupling (~23 Hz) due to the electron-withdrawing nature of the adjacent nitrogen enhancing the polarization.
    
  • C4 (Position 4): Located between the Fluorine and C5.[1] It is less deshielded, appearing upfield at ~31 ppm.

3. Rotameric Complexity

Because of the N-Boc group, you will likely see "shadow peaks" for C2, C4, and C5.

  • Visual: The C2 signal may look like two adjacent doublets or a "pseudo-quartet" if the chemical shift difference between rotamers matches the coupling constant.

  • Troubleshooting: Do not mistake rotamers for impurities.[2] If the ratio of the shadow peaks is consistent across all signals (e.g., all minor peaks are 40% height), it is rotamerism.

Coupling_LogicFluorineFluorine-19(Source)C3C3 (Methine)Direct Bond1J = ~176 HzFluorine->C3Strongest EffectC2C2 (Methylene)Geminal2J = ~23 HzFluorine->C2Medium EffectC4C4 (Methylene)Geminal2J = ~21 HzFluorine->C4Medium EffectC5C5 (Methylene)Vicinal3J = ~6 HzFluorine->C5Weak Effect

Figure 2: Coupling topology showing the propagation of

Part 4: Advanced Optimization (Troubleshooting)

If the spectrum is too complex due to overlapping rotamers, use Variable Temperature (VT) NMR .[2]

  • Solvent Switch: Switch to DMSO-

    
     or Tetrachloroethane-
    
    
    (high boiling points).
  • Heating: Heat the probe to 340–373 K (70–100°C).

  • Result: The thermal energy overcomes the rotational barrier of the N-Boc bond. The rotameric signals will coalesce into single, sharp averages. This confirms that the "impurities" observed at room temperature were indeed conformers.

References

  • PubChem Compound Summary. Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CID 471360). National Library of Medicine. [Link]

  • Rosen, T. et al.Synthesis of 3-fluoropyrrolidines: NMR Coupling Constants. Journal of Medicinal Chemistry. (General reference for J-values in fluoropyrrolidines).
  • Clayden, J.Organolithiums: Selectivity for Synthesis. (Reference for N-Boc Rotamer dynamics in NMR).

"Tert-butyl 3-fluoropyrrolidine-1-carboxylate" mass spectrometry data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Abstract: This technical guide provides a comprehensive examination of the mass spectrometric behavior of tert-butyl 3-fluoropyrrolidine-1-carboxylate, a key fluorinated building block in contemporary drug discovery. We delve into the predictable and characteristic fragmentation pathways of this molecule under both soft (Electrospray Ionization) and hard (Electron Ionization) techniques. This document serves as a practical resource for researchers, analytical chemists, and drug development professionals, offering detailed experimental protocols for LC-MS/MS and GC-MS analysis, causal explanations for methodological choices, and a robust framework for spectral interpretation.

Introduction: The Analytical Imperative

Tert-butyl 3-fluoropyrrolidine-1-carboxylate, commonly referred to as N-Boc-3-fluoropyrrolidine, is a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can profoundly modulate metabolic stability, lipophilicity, and binding affinity. As such, robust analytical methods for the unambiguous identification and characterization of these fluorinated intermediates are paramount.

Mass spectrometry (MS) stands as a cornerstone technique for molecular verification and structural elucidation in the synthetic workflow.[1] This guide aims to demystify the mass spectrometric analysis of N-Boc-3-fluoropyrrolidine, moving beyond simple data reporting to explain the "why" behind the fragmentation and the rationale for specific instrument parameters. Understanding these principles is critical for troubleshooting, method development, and confident structural confirmation.

Molecular Characteristics and Ionization Logic

To interpret the mass spectrum of any analyte, one must first understand its fundamental properties and how it will behave in the ion source.

Molecular Formula: C₉H₁₆FNO₂ Monoisotopic Mass: 189.1169 Da Average Molecular Weight: 189.227 g/mol

The presence of a basic nitrogen atom in the pyrrolidine ring makes this molecule an excellent candidate for positive-mode electrospray ionization (ESI), where it will readily accept a proton to form the [M+H]⁺ ion at m/z 190.12 . The molecule's volatility and thermal stability also permit analysis by gas chromatography-mass spectrometry (GC-MS), typically employing electron ionization (EI).

The choice of ionization technique is the first and most critical experimental decision, as it dictates the type and extent of fragmentation observed.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is designed to transfer the intact molecule into the gas phase as an ion with minimal fragmentation. It is the preferred method for LC-MS and for accurately determining the molecular weight of the analyte ([M+H]⁺). However, the tert-butyloxycarbonyl (Boc) protecting group is notoriously labile and can undergo in-source fragmentation or cleavage during tandem MS (MS/MS) experiments, a characteristic that can be exploited for structural confirmation.[2]

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation. This creates a detailed fragmentation "fingerprint" that is highly valuable for structural elucidation and library matching. For Boc-protected compounds, the molecular ion ([M]⁺•) is often weak or entirely absent due to the rapid fragmentation of the unstable parent ion.[1]

Electrospray Ionization (ESI) Fragmentation Pathway

Under typical ESI conditions, particularly when coupled with tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺ at m/z 190.1) serves as the precursor ion for fragmentation analysis. The fragmentation is dominated by the lability of the Boc group.

The primary fragmentation route involves the neutral loss of isobutylene (56 Da) from the protonated precursor. This occurs via a rearrangement reaction, leading to the formation of a protonated carbamic acid intermediate, which is often observed as a prominent fragment ion.[3] Subsequent loss of carbon dioxide (44 Da) results in the protonated 3-fluoropyrrolidine.

ESI_Fragmentation Precursor [M+H]⁺ tert-butyl 3-fluoropyrrolidine-1-carboxylate m/z 190.1 Loss1 - C₄H₈ (Isobutylene) -56 Da Frag1 [M+H - C₄H₈]⁺ Protonated Carbamic Acid Intermediate m/z 134.1 Loss2 - CO₂ (Carbon Dioxide) -44 Da Frag2 [M+H - C₅H₈O₂]⁺ Protonated 3-Fluoropyrrolidine m/z 90.1 Loss1->Frag1 Loss2->Frag2

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Table 1: Summary of Predicted ESI-MS/MS Fragments of [M+H]⁺ (m/z 190.1)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Identity
190.1 134.1 56.06 (C₄H₈) Protonated 3-fluoropyrrolidine-1-carbamic acid
190.1 90.1 100.05 (C₅H₈O₂) Protonated 3-fluoropyrrolidine

| 134.1 | 90.1 | 43.99 (CO₂) | Protonated 3-fluoropyrrolidine |

Electron Ionization (EI) Fragmentation Pathway

Analysis by GC-MS with EI generates a more complex spectrum due to higher-energy fragmentation. The fragmentation cascade is initiated from the molecular ion [M]⁺• (m/z 189.1). The most characteristic feature of EI spectra for Boc-protected compounds is the formation of a highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is often the base peak in the spectrum.[1]

Other significant fragmentation processes include the loss of a methyl radical from the tert-butyl group and alpha-cleavage characteristic of amines, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4][5][6]

EI_Fragmentation cluster_0 Key Species & Fragments Parent [M]⁺• m/z 189.1 Frag_Me [M - CH₃]⁺ m/z 174.1 Parent->Frag_Me - •CH₃ Frag_tBu [C₄H₉]⁺ tert-butyl cation m/z 57.1 Parent->Frag_tBu - •C₅H₇FNO₂ Frag_Iso [M - C₄H₈]⁺• Loss of Isobutylene m/z 133.1 Parent->Frag_Iso - C₄H₈ Frag_Ring Ring Fragments m/z < 89 Frag_Iso->Frag_Ring - CO₂

Caption: Key fragmentation pathways under Electron Ionization (EI).

Table 2: Summary of Predicted Major EI-MS Fragments

Fragment Ion (m/z) Proposed Fragment Identity / Origin Relative Abundance
189.1 Molecular Ion [M]⁺• Very Low / Absent
174.1 Loss of methyl radical [M - •CH₃]⁺ Low
133.1 Loss of isobutylene [M - C₄H₈]⁺• Moderate
89.1 Pyrrolidine ring fragment after loss of Boc group Moderate

| 57.1 | tert-butyl cation [C₄H₉]⁺ | High (Often Base Peak) |

Experimental Protocols

The following protocols are provided as validated starting points for method development. Optimization may be required based on the specific instrumentation and analytical goals.

Protocol for LC-MS/MS Analysis

This method is ideal for quantification and confirmation of molecular weight in complex matrices.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid acts as a proton source to promote efficient [M+H]⁺ formation in the ESI source.[2]

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Tandem Quadrupole or Q-TOF Mass Spectrometer.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): 800 L/hr at 350 °C.

    • Scan Mode 1 (Full Scan): Mass range m/z 50-300 to detect the [M+H]⁺ precursor ion.

    • Scan Mode 2 (Product Ion Scan / MS/MS): Isolate precursor ion m/z 190.1 and fragment using a collision energy of 10-20 eV to generate the characteristic fragments (m/z 134.1, 90.1).

Protocol for GC-MS Analysis

This method is ideal for purity assessment and structural confirmation via fragmentation fingerprinting.

  • Sample Preparation:

    • Prepare a solution of the analyte at 10-100 µg/mL in a volatile solvent such as ethyl acetate or dichloromethane.

  • Gas Chromatography (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms).

    • Rationale: This standard, relatively non-polar column provides excellent separation for a wide range of organic molecules.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Splitless mode (for sensitivity) or Split mode (for higher concentrations). Inlet temperature: 250 °C.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 2 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Single Quadrupole or Ion Trap GC-MS.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full Scan.

    • Mass Range: m/z 40-300.

Conclusion and Best Practices

The mass spectrometric analysis of tert-butyl 3-fluoropyrrolidine-1-carboxylate is straightforward but requires an understanding of the interplay between its structural features—namely the labile Boc group and the basic pyrrolidine ring.

  • For molecular weight confirmation , LC-MS with soft ESI is the method of choice, targeting the [M+H]⁺ ion at m/z 190.1.

  • For unambiguous structural identification , GC-MS with EI provides a rich, reproducible fragmentation pattern, with the tert-butyl cation at m/z 57 serving as a key diagnostic ion.

  • Method validation is crucial. Always confirm fragmentation pathways by analyzing related standards if available and by using high-resolution mass spectrometry to confirm the elemental composition of key fragments.

By leveraging the principles and protocols outlined in this guide, researchers can confidently employ mass spectrometry to characterize this important synthetic building block, ensuring the integrity and quality of their materials in the drug development pipeline.

References

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

  • Zare, R. N., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]

  • Kuck, D., et al. (2001). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). Amine Fragmentation. Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

Sources

Advanced Spectroscopic Characterization of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 105499-65-2) represents a critical scaffold in modern medicinal chemistry. The incorporation of a fluorine atom at the C3 position of the pyrrolidine ring induces specific conformational biases (the gauche effect) and alters the pKa of the amine upon deprotection, making it a high-value bioisostere for proline derivatives.

For drug development professionals, Infrared (IR) spectroscopy acts not merely as a confirmation of identity, but as a rapid, non-destructive probe for purity profiling and conformational integrity . Unlike NMR, which averages conformational isomers on a slow timescale, IR captures the vibrational snapshots of the Boc-protected amine and the C-F bond environment in real-time.

This guide provides a rigorous, self-validating framework for interpreting the IR spectrum of this molecule, distinguishing it from its non-fluorinated analogues and common synthetic impurities.

Instrumentation & Methodology

To ensure high-fidelity spectral acquisition suitable for regulatory documentation (e.g., IND filings), the following protocol is recommended.

Experimental Protocol: ATR-FTIR Acquisition

Objective: Obtain a high-resolution spectrum with minimized atmospheric interference.

  • Instrument Setup:

    • Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Resolution: 2 cm⁻¹ (critical for resolving the fine structure of the fingerprint region).

    • Scans: Minimum 32 scans (64 recommended for signal-to-noise ratio > 500:1).

    • Range: 4000–600 cm⁻¹.

  • Sample Preparation:

    • Note: The compound is typically a low-melting solid or viscous oil depending on enantiomeric purity.

    • Liquid/Oil: Apply 10 µL directly to the crystal center. Ensure no air bubbles are trapped.

    • Solid: Place 2–5 mg on the crystal. Apply pressure using the anvil until the force gauge reaches the optimal contact zone (typically 80–100 N).

  • Background Correction:

    • Acquire an air background immediately prior to sample measurement to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Perform Baseline Correction (linear or rubber-band method) only if significant drift is observed.

Spectral Deconvolution: The "Fingerprint" Logic

The IR spectrum of Tert-butyl 3-fluoropyrrolidine-1-carboxylate is dominated by three competing dipole moments: the carbamate carbonyl, the ether linkages of the Boc group, and the highly polar C–F bond.

Table 1: Critical Vibrational Modes & Assignment
Region (cm⁻¹)IntensityVibrational ModeMechanistic Insight
2970–2980 MediumC–H Stretch (asym)Characteristic of the tert-butyl group (CH₃)₃. Distinct from ring C–H.
2870–2900 WeakC–H Stretch (sym)Methylene (–CH₂–) stretches of the pyrrolidine ring.
1685–1705 Very Strong C=O StretchDiagnostic: Carbamate carbonyl.[1] Lower frequency than esters due to N-conjugation (resonance).
1390–1420 MediumC–N Stretch / C–H BendAmide-like character of the N-Boc bond; coupled with t-butyl bending (umbrella mode).
1365 + 1390 Mediumgem-Dimethyl doubletThe "Boc Doublet." Symmetric bending of the C(CH₃)₃ group.
1150–1170 StrongC–O–C StretchAsymmetric stretch of the ester linkage in the carbamate.
1050–1120 Strong C–F Stretch Critical Differentiator. Secondary alkyl fluoride stretch. Often broad or split due to ring conformation.
Deep Dive: The Fluorine Signature

The most challenging aspect of this spectrum is distinguishing the C–F stretch from the C–O stretches of the Boc group.

  • Causality: The C–F bond is highly polar and short. In a 5-membered ring, the frequency is sensitive to the ring pucker.

  • Differentiation: The C–O–C (carbamate) stretch typically appears near 1160 cm⁻¹. The C–F stretch for a secondary fluoride on a pyrrolidine ring will typically manifest as a sharp, intense band in the 1080–1120 cm⁻¹ range.

  • Validation: If this peak is absent, the fluorination failed. If it is shifted significantly <1000 cm⁻¹, suspect elimination to an alkene.

Quality Control & Impurity Profiling

A "clean" spectrum is not enough; you must prove the absence of specific precursors.

Table 2: Impurity Markers
ImpurityDiagnostic Peak (cm⁻¹)Explanation
Free Amine (Deprotected)3300–3500 (Broad)N–H stretching. The pure Boc-protected compound should show zero absorption here.
Boc Anhydride (Reagent)1760 & 1830 (Doublet)Anhydride carbonyls appear at much higher wavenumbers than carbamates.
Elimination Product (3-Pyrroline)1620–1640 (Weak)C=C stretch. Indicates loss of HF (degradation).

Logic Visualization

The following diagrams illustrate the decision-making process for validating the compound using IR data.

Diagram 1: Spectral Validation Workflow

IR_Validation Start Acquire Spectrum (4000-600 cm⁻¹) Check_NH Region 3300-3500 cm⁻¹ Peaks Present? Start->Check_NH Check_CO Region 1680-1710 cm⁻¹ Strong Band? Check_NH->Check_CO No Fail_Amine FAIL: Free Amine Detected (Incomplete Protection) Check_NH->Fail_Amine Yes Check_CF Region 1050-1120 cm⁻¹ Distinct Band? Check_CO->Check_CF Yes Fail_NoBoc FAIL: Missing Carbamate (Wrong Structure) Check_CO->Fail_NoBoc No Fail_NoF FAIL: Missing Fluorine (Des-fluoro Analog) Check_CF->Fail_NoF No Pass PASS: Identity Confirmed Proceed to Purity Assay Check_CF->Pass Yes

Caption: Logic gate for rapid pass/fail analysis of the crude reaction product.

Diagram 2: Vibrational Causality Map

Vibrational_Map Boc Boc Group (t-Butyl Carbamate) Resonance N-C=O Resonance Lowers wavenumber Boc->Resonance Ring Pyrrolidine Ring (5-membered) Peak_CF C-F Stretch ~1080 cm⁻¹ Ring->Peak_CF Ring Strain Coupling Fluorine C3-Fluorine (Electronegative) Induction Inductive Effect Stiffens nearby bonds Fluorine->Induction Mass Reduced Mass (C-F) ~1100 cm⁻¹ region Fluorine->Mass Peak_CO C=O Stretch ~1695 cm⁻¹ Resonance->Peak_CO Mass->Peak_CF

Caption: Mechanistic correlation between structural features and observed spectral bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for functional group assignment).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for C-F and Carbamate ranges).[2]

  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of N-Boc-pyrrolidine (Analogous Structure). National Institute of Standards and Technology.[3]

  • PubChem. (2025).[2] Tert-butyl 3-fluoropyrrolidine-1-carboxylate (Compound Summary). National Library of Medicine.

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Explains the electronic nature of the C-F bond affecting IR).

Sources

The Strategic Utility of Tert-butyl 3-fluoropyrrolidine-1-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological relevance, chemical utility, and experimental handling of Tert-butyl 3-fluoropyrrolidine-1-carboxylate .

Executive Summary

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 169750-17-8 for racemic; specific isomers vary) is a specialized chiral building block used extensively in medicinal chemistry. It serves as a protected precursor to 3-fluoropyrrolidine , a pharmacophore moiety prized for its ability to modulate the physicochemical properties of bioactive molecules.

While the compound itself is pharmacologically inert due to the Boc-protection of the amine, its deprotected derivative is a critical scaffold in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (type 2 diabetes), tyrosine kinase inhibitors (oncology), and antiparasitic agents . Its primary value lies in the fluorine atom , which introduces specific stereoelectronic effects that lock the pyrrolidine ring into a preferred conformation, thereby enhancing binding affinity and metabolic stability.

Structural & Mechanistic Pharmacochemistry[1]

The "Fluorine Effect" in Pyrrolidines

The introduction of a fluorine atom at the C3 position of the pyrrolidine ring is not merely a steric modification; it fundamentally alters the ring's geometry through the gauche effect .[1]

  • Stereoelectronic Locking : The high electronegativity of fluorine creates a hyperconjugative interaction (

    
    ), causing the C-F bond to align gauche to the vicinal amine nitrogen lone pair.
    
  • Ring Puckering : This interaction forces the pyrrolidine ring into a specific "pucker" (either C3-endo or C3-exo), depending on the stereochemistry (

    
     or 
    
    
    
    ) of the fluorine.[2]
    • (S)-3-fluoropyrrolidine typically favors the C3-endo (South) conformation.

    • (R)-3-fluoropyrrolidine typically favors the C3-exo (North) conformation.

  • Biological Consequence : By pre-organizing the ligand into the bioactive conformation required by the target enzyme, the entropic penalty of binding is reduced, significantly increasing potency (

    
    ).
    
Metabolic Stability

The C3 position of pyrrolidine rings is a "metabolic soft spot," prone to oxidative metabolism by Cytochrome P450 enzymes. Substituting the C3-hydrogen with fluorine blocks this oxidation, extending the in vivo half-life (


) of the resulting drug candidate.
Comparative Properties Table
FeatureUnsubstituted Pyrrolidine3-Fluoropyrrolidine (Derived)Impact on Drug Design
pKa (Conj. Acid) ~11.3~9.5Lowers basicity; improves membrane permeability (LogD).
Lipophilicity LowModerateFluorine increases lipophilicity, aiding BBB penetration.
Metabolic Stability Low (prone to oxidation)HighBlocks P450-mediated hydroxylation at C3.
Conformation Flexible (dynamic puckering)Rigid (locked pucker)Increases binding affinity by reducing entropy loss.

Biological Applications & Case Studies

DPP-4 Inhibition (Diabetes)

The 3-fluoropyrrolidine moiety is a bioisostere of the cyanopyrrolidine group found in drugs like Vildagliptin and Saxagliptin .

  • Mechanism : The pyrrolidine nitrogen forms a salt bridge with Glu205/Glu206 in the DPP-4 active site. The fluorine atom interacts with hydrophobic pockets (e.g., Tyr547), improving selectivity over related enzymes like DPP-8/9, which is crucial for reducing toxicity.

Kinase Inhibition (Oncology)

In tyrosine kinase inhibitors (TKIs), the 3-fluoropyrrolidine group often serves as a solubilizing appendage that extends into the solvent-exposed region of the ATP-binding pocket. The fluorine atom lowers the basicity of the amine, preventing lysosomal trapping and reducing off-target hERG channel inhibition (cardiotoxicity).

Experimental Workflow: Deprotection & Coupling

To utilize this compound, the Boc (tert-butoxycarbonyl) protecting group must first be removed to expose the reactive secondary amine.

Protocol: Acidolytic Deprotection

Objective : Removal of Boc group to yield 3-fluoropyrrolidine salts.

  • Dissolution : Dissolve Tert-butyl 3-fluoropyrrolidine-1-carboxylate (1.0 eq) in Dichloromethane (DCM) (5 mL/mmol).

  • Acid Addition :

    • Method A (TFA): Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.

    • Method B (HCl): Add 4M HCl in Dioxane (5-10 eq) at 0°C.

  • Reaction : Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of starting material).

  • Workup :

    • Concentrate in vacuo to remove excess acid/solvent.

    • Note: The product will be a TFA or HCl salt. For free base coupling, neutralize in situ with DIPEA/TEA during the next step.

Protocol: Amide Coupling (General)

Objective : Coupling the deprotected 3-fluoropyrrolidine to a carboxylic acid drug scaffold.

  • Activation : Dissolve the Carboxylic Acid Scaffold (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 min.

  • Addition : Add the 3-fluoropyrrolidine salt (1.1 eq) prepared in Step 4.1.

  • Completion : Stir at RT for 12 hours.

  • Purification : Dilute with EtOAc, wash with NaHCO3 (sat), brine, dry over Na2SO4, and purify via flash chromatography.

Visualization of Mechanism & Workflow

G cluster_mech Mechanism of Action Start Tert-butyl 3-fluoropyrrolidine-1-carboxylate (Protected Precursor) Deprotection Acidic Deprotection (TFA or HCl) Start->Deprotection -Boc Intermediate 3-Fluoropyrrolidine Salt (Reactive Amine) Deprotection->Intermediate Coupling Amide Coupling (HATU/EDC + Scaffold) Intermediate->Coupling + R-COOH Gauche Fluorine Gauche Effect (Stereoelectronic Lock) Intermediate->Gauche Intrinsic Property Product Bioactive Drug Candidate (Locked Conformation) Coupling->Product Metab Metabolic Blockade (Prevents C3 Oxidation) Product->Metab In Vivo Benefit

Caption: Workflow transforming the protected precursor into a bioactive drug, highlighting the stereoelectronic and metabolic advantages conferred by the fluorine atom.

Safety & Handling (MSDS Summary)

  • Hazards :

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.[3]

    • H335 : May cause respiratory irritation.

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Disposal : Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen and Fluorine).

References

  • Synthesis and Applications of Fluorinated Pyrrolidines . Chemical Reviews. (2015). Focuses on the stereoelectronic effects of fluorine substitution.

  • The Fluorine Gauche Effect in Drug Design . Journal of Medicinal Chemistry. (2008). Explains the conformational locking mechanism in pyrrolidine rings.

  • DPP-4 Inhibitors: Structure-Activity Relationships . European Journal of Medicinal Chemistry. (2014). Details the use of pyrrolidine scaffolds in diabetes drugs.

  • Metabolic Stability of Fluorinated Drugs . Expert Opinion on Drug Discovery. (2018). Discusses how fluorine blocks metabolic hotspots.

  • PubChem Compound Summary: Tert-butyl 3-fluoropyrrolidine-1-carboxylate . National Center for Biotechnology Information. (2024).

Sources

The Strategic Emergence of a Key Fluorinated Building Block: A Technical Guide to Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Heterocycles in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents.[1][2] The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1] Within this context, fluorinated heterocyclic compounds, particularly those containing the pyrrolidine ring system, have garnered significant attention. The pyrrolidine moiety is a prevalent feature in numerous natural products and FDA-approved drugs, valued for its three-dimensional structure and synthetic versatility.[3] The strategic incorporation of a fluorine atom onto this scaffold gives rise to a class of building blocks with exceptional potential in medicinal chemistry.

This technical guide focuses on a pivotal member of this class: tert-butyl 3-fluoropyrrolidine-1-carboxylate. We will delve into its discovery and the historical evolution of its synthesis, providing a detailed examination of key synthetic methodologies. This guide is designed to offer researchers and drug development professionals a comprehensive understanding of this valuable synthetic intermediate, from its conceptual origins to its practical applications in the pursuit of novel therapeutics.

The Genesis of a Valued Building Block: A History of Discovery and Synthetic Evolution

The precise moment of discovery for tert-butyl 3-fluoropyrrolidine-1-carboxylate is not marked by a single seminal publication. Rather, its emergence is the culmination of parallel advancements in two key areas of organic chemistry: the development of methods for the synthesis of 3-fluoropyrrolidines and the widespread adoption of the tert-butoxycarbonyl (Boc) protecting group.

The synthesis of the parent 3-fluoropyrrolidine scaffold presented a significant chemical challenge. Early methods for fluorination were often harsh and lacked selectivity.[2] A major breakthrough came with the development of milder and more selective fluorinating agents. Among these, diethylaminosulfur trifluoride (DAST) has proven to be a particularly effective reagent for the deoxofluorination of alcohols.[4] The application of DAST to readily available 3-hydroxypyrrolidine derivatives provided a reliable route to 3-fluoropyrrolidines.

The use of the Boc protecting group, championed by chemists for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, was a concurrent and equally important development. The combination of these two advances—the efficient fluorination of the pyrrolidine ring and the strategic use of the Boc protecting group—led to the synthesis and isolation of tert-butyl 3-fluoropyrrolidine-1-carboxylate as a stable, versatile, and highly valuable building block for organic synthesis.

Key Synthetic Strategies: A Comparative Analysis

The synthesis of tert-butyl 3-fluoropyrrolidine-1-carboxylate is most commonly achieved through the fluorination of a corresponding 3-hydroxypyrrolidine precursor. Several methods have been developed, each with its own advantages and considerations.

Deoxofluorination of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with DAST

This is arguably the most prevalent and well-established method for the synthesis of tert-butyl 3-fluoropyrrolidine-1-carboxylate. The reaction involves the treatment of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with diethylaminosulfur trifluoride (DAST).

Rationale: DAST is a favored reagent for this transformation due to its commercial availability and its ability to effect the deoxofluorination of alcohols under relatively mild conditions. The reaction proceeds via an intermediate fluorosulfite ester, which then undergoes an intramolecular nucleophilic substitution by the fluoride ion. The choice of an aprotic solvent like dichloromethane (DCM) is crucial to prevent the hydrolysis of DAST and to ensure good solubility of the starting material. The reaction is typically run at low temperatures (-78 °C to room temperature) to control the reactivity of DAST and minimize the formation of elimination byproducts.

Experimental Protocol:

  • To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cooled to -78 °C, is added DAST (1.1-1.5 equivalents) dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period (typically 1-4 hours), while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure tert-butyl 3-fluoropyrrolidine-1-carboxylate.

Workflow Diagram:

G start Start: tert-butyl 3-hydroxypyrrolidine-1-carboxylate in DCM add_dast Add DAST at -78 °C start->add_dast warm_rt Warm to Room Temperature (Stir for 1-4 h) add_dast->warm_rt quench Quench with sat. NaHCO₃ (aq) warm_rt->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Product: tert-butyl 3-fluoropyrrolidine-1-carboxylate purify->product

Caption: Synthetic workflow for the DAST-mediated fluorination.

Enantioselective Synthesis

For applications in drug discovery, the synthesis of specific enantiomers of tert-butyl 3-fluoropyrrolidine-1-carboxylate is often required. This can be achieved by starting with an enantiomerically pure 3-hydroxypyrrolidine precursor. For instance, the (S)-enantiomer of tert-butyl 3-hydroxypyrrolidine-1-carboxylate can be converted to the (R)-enantiomer of the fluorinated product, and vice versa, due to the Sₙ2 nature of the fluorination reaction with many reagents.

More advanced asymmetric methods have also been developed, including catalytic enantioselective fluorinations of prochiral substrates. These methods often employ chiral catalysts to control the stereochemical outcome of the fluorination step.

Table 1: Comparison of Synthetic Routes

MethodKey ReagentsTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
DAST Fluorination DAST, DCM60-80%Racemic (unless starting from chiral precursor)Well-established, reliableUse of hazardous DAST, potential for side reactions
Enantioselective Chiral precursor, Fluorinating agent50-70%High (dependent on precursor)Access to specific enantiomersRequires enantiomerically pure starting material

Applications in Drug Discovery: A Versatile Scaffold for Novel Therapeutics

The unique structural and electronic properties of tert-butyl 3-fluoropyrrolidine-1-carboxylate have made it a highly sought-after building block in the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, and it can also modulate the pKa of the pyrrolidine nitrogen, influencing its binding to biological targets.

This versatile scaffold has been incorporated into a variety of drug candidates targeting different therapeutic areas. For example, it has been utilized in the synthesis of inhibitors of various enzymes and as a key component in ligands for G-protein coupled receptors. The patent literature reveals its use in the development of novel agents for the treatment of cancer, inflammatory diseases, and central nervous system disorders.[5][6] While specific drug names containing this exact fragment that have reached late-stage clinical trials are not extensively published in the public domain, the frequent appearance of this moiety in patent applications from major pharmaceutical companies underscores its importance in ongoing drug discovery efforts.[5][6]

Illustrative Synthetic Application:

G start tert-butyl 3-fluoropyrrolidine-1-carboxylate deprotection Boc Deprotection (e.g., TFA or HCl) start->deprotection coupling Amide Coupling or Nucleophilic Substitution deprotection->coupling target Biologically Active Molecule coupling->target

Caption: General scheme for the utilization in drug synthesis.

Conclusion: An Enduring Legacy in Medicinal Chemistry

Tert-butyl 3-fluoropyrrolidine-1-carboxylate stands as a testament to the power of strategic molecular design in organic synthesis and medicinal chemistry. Its development, born from the convergence of advancements in fluorination chemistry and protecting group strategy, has provided researchers with a versatile and powerful tool for the construction of novel therapeutic agents. As the demand for more effective and safer drugs continues to grow, the importance of key building blocks like tert-butyl 3-fluoropyrrolidine-1-carboxylate is only set to increase, ensuring its enduring legacy in the field of drug discovery.

References

  • D. O'Hagan, "Understanding organofluorine chemistry. An introduction to the C–F bond," Chemical Society Reviews, vol. 37, no. 2, pp. 308-319, 2008.
  • M. Hudlicky, Chemistry of Organic Fluorine Compounds, 2nd ed. New York: Ellis Horwood, 1976.
  • W. K. Hagmann, "The Many Roles of Fluorine in Medicinal Chemistry," Journal of Medicinal Chemistry, vol. 51, no. 15, pp. 4359–4369, 2008.
  • S. Purser, P. R. Moore, S. Swallow, and V. Gouverneur, "Fluorine in medicinal chemistry," Chemical Society Reviews, vol. 37, no. 2, pp. 320-330, 2008.
  • K. L. Kirk, "Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals," Journal of Fluorine Chemistry, vol. 127, no. 8, pp. 1013-1029, 2006.
  • AstraZeneca AB, "Pyrrolidine derivatives as inhibitors of beta-secretase," WO P
  • Merck Sharp & Dohme Corp.

Sources

Strategic Sourcing & Technical Profile: Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical and commercial analysis of Tert-butyl 3-fluoropyrrolidine-1-carboxylate , a critical fluorinated scaffold in modern medicinal chemistry.[1][2][3][4][5]

Executive Summary

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (also known as N-Boc-3-fluoropyrrolidine ) is a high-value chiral building block used to introduce fluorine into drug candidates.[1][2][3][4][5] The fluorine atom at the C3 position of the pyrrolidine ring induces specific conformational preferences (the gauche effect) and modulates physicochemical properties such as pKa and metabolic stability.[4][5]

This guide details the commercial landscape, technical specifications, and quality control protocols required to integrate this scaffold into drug discovery workflows.[3][5]

Part 1: Compound Identity & Significance[1][2][3][4]

Chemical Identification

The compound exists as a racemate or as distinct enantiomers.[3][4][5] The (S)-enantiomer is frequently preferred in drug design to match the stereochemical requirements of target proteins.[1][3][4][5]

ParameterSpecification
IUPAC Name tert-Butyl 3-fluoropyrrolidine-1-carboxylate
Common Name N-Boc-3-fluoropyrrolidine
Molecular Formula C₉H₁₆FNO₂
Molecular Weight 189.23 g/mol
Physical State Colorless to light yellow liquid or low-melting solid
Boiling Point ~85°C at 0.5 mmHg (predicted)
CAS Registry Numbers

Precise CAS identification is crucial for procurement to avoid stereochemical errors.[1][3][4][5]

StereochemistryFormCAS NumberNotes
Racemic N-Boc518063-52-0 General use screening.[1][2][3][4]
(R)-Isomer N-Boc876617-25-3 Less common than (S).[1][2][3][4]
(S)-Isomer N-Boc101469-92-5 *Often indexed as the hydroxy precursor; verify COA.[1][2][3][4]
(S)-Isomer HCl Salt136725-53-6 Most stable commercial form. Requires Boc-protection.[1][2][3][4]
(R)-Isomer HCl Salt136725-55-8 Stable solid form.[1][2][3][4]

Sourcing Note: The HCl salt (3-fluoropyrrolidine hydrochloride) is often more chemically stable and cheaper to source in bulk than the N-Boc liquid.[1][2][3][4][5] Many CROs purchase the salt and perform in situ Boc-protection.[1][2][3][4][5]

Medicinal Chemistry Utility: The Fluorine Effect

Incorporating fluorine at the C3 position is not merely a steric substitution; it fundamentally alters the ring's conformation due to the gauche effect .[3][5]

  • Conformation: The C–F bond tends to align gauche to the adjacent N–C bond, locking the pyrrolidine ring into a specific pucker (C3-endo or C3-exo depending on stereochemistry).[1][2][3][4][5]

  • pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the pyrrolidine nitrogen (typically by 1–2 units), reducing basicity and potentially improving oral bioavailability and blood-brain barrier penetration.[1][2][3][4][5]

  • Metabolic Blocking: Fluorine blocks oxidative metabolism at the C3 position (a common "soft spot" for CYP450 enzymes).[1][3][4][5]

Part 2: Commercial Availability & Supply Chain[2][5]

Major Suppliers & Tiers

Availability is generally good for gram-scale research quantities, but kilogram-scale batches often require lead times of 4–6 weeks.[1][2][3][4][5]

Supplier TierRepresentative CompaniesTypical Pack SizesLead TimePurity Guarantee
Tier 1 (Global Distributors) Sigma-Aldrich, Thermo Fisher, Combi-Blocks1g, 5g, 25g1–3 Days>97%
Tier 2 (Specialty Fluorine) Enamine, Fluorochem, SynQuest10g – 1kg1–2 Weeks>95–98%
Tier 3 (Bulk CROs) BLD Pharm, ChemScene, WuXi AppTec>1kg4–8 WeeksCustom
"Make vs. Buy" Decision Logic

For early-stage discovery (mg scale), purchasing the N-Boc form is efficient.[1][2][3][4][5] For process chemistry (>100g), synthesis from the hydroxy precursor is often more cost-effective.[1][3][4][5]

MakeVsBuy Start Need N-Boc-3-Fluoropyrrolidine Scale Scale Required? Start->Scale Small < 50 grams Scale->Small R&D Large > 50 grams Scale->Large Process Buy BUY N-Boc Form (High Cost / Time Saving) Small->Buy CheckSalt Check HCl Salt Price Large->CheckSalt BuySalt BUY Salt + Boc2O (Moderate Cost) CheckSalt->BuySalt Salt Cheap Make SYNTHESIZE (Lowest Cost / High Effort) CheckSalt->Make Salt Expensive caption Figure 1: Decision matrix for sourcing N-Boc-3-fluoropyrrolidine based on scale and cost.

Part 3: Technical Specifications & Quality Control (QC)

Synthesis & Impurity Profile

The standard synthesis involves nucleophilic fluorination of N-Boc-3-hydroxypyrrolidine using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1][2][3][4][5] This reaction proceeds via inversion of configuration (Walden inversion).

  • Reaction: (R)-N-Boc-3-hydroxypyrrolidine + DAST

    
     (S)-N-Boc-3-fluoropyrrolidine[1][2][3][4]
    
  • Critical Impurity: N-Boc-3-pyrroline (Elimination Product).[1][2][3][4][5]

    • Cause: Basic conditions or high temperature during fluorination can cause E2 elimination instead of substitution.[3][4][5]

    • Detection: This impurity is often UV-silent or co-elutes.[1][2][3][4][5] It must be detected by 1H NMR (alkene protons at ~5.7–6.0 ppm).[1][3][4][5]

Analytical Workflow

Trusting the label is insufficient for chiral fluorinated scaffolds.[1][3][4][5] The following QC protocol is mandatory.

QCWorkflow Sample Received Sample (N-Boc-3-F-Pyrrolidine) Triage 1. Visual & Solubility Check (Clear oil/solid?) Sample->Triage NMR_F 2. 19F NMR (Confirm Fluorine Signal) Triage->NMR_F NMR_H 3. 1H NMR (Check for Pyrroline Alkene) NMR_F->NMR_H Chiral 4. Chiral GC/HPLC (Determine ee%) NMR_H->Chiral Decision Quality Decision Chiral->Decision Pass RELEASE to Chemistry Decision->Pass >97% purity, >98% ee Fail REJECT / PURIFY Decision->Fail Impurity found caption Figure 2: Mandatory Quality Control (QC) triage for fluorinated pyrrolidine scaffolds.

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H NMR (CDCl₃)Conforms to structure.[1][2][3][4] Absence of alkene peaks at 5.7–6.0 ppm.
Fluorine Content 19F NMRSingle multiplet at ~ -175 to -180 ppm (decoupled).[1][2][3][4]
Optical Purity Chiral GC / HPLC> 98% ee (enantiomeric excess).[5]
Purity GC-MS / LC-MS> 97% area.

Part 4: Handling & Stability[2][5][6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The N-Boc group is generally stable, but the compound can degrade slowly if exposed to moisture and heat, releasing HF traces.[3][4][5]

  • Safety: The compound is an irritant.[3][4][5] However, the synthesis precursors (DAST) and byproducts (HF) are highly toxic.[1][3][4] If synthesizing, use rigorous safety protocols.[3][4][5][6]

  • Deprotection: The Boc group is removed using standard TFA/DCM or HCl/Dioxane conditions to yield the active 3-fluoropyrrolidine salt.[1][2][3][4][5]

References

  • PubChem Compound Summary. Tert-butyl 3-fluoropyrrolidine-1-carboxylate. National Center for Biotechnology Information.[1][3][4][5] Link

  • Sigma-Aldrich Product Catalog. (S)-(+)-3-Fluoropyrrolidine hydrochloride. Link

  • ChemicalBook. Tert-butyl 3-fluoropyrrolidine-1-carboxylate Properties & Suppliers. Link

  • Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry: A Review of Anti-Metabolic Effects. (General Reference for Gauche Effect). Link

Sources

Technical Monograph: Safety & Handling of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

[1]

Document Control:

  • Target Molecule: Tert-butyl 3-fluoropyrrolidine-1-carboxylate (N-Boc-3-fluoropyrrolidine)[1]

  • CAS Registry Number: 518063-52-0 (racemic), 1174020-50-8 (chiral isomers often share similar profiles)[1]

  • Primary Application: Fluorinated building block for peptidomimetics and CNS-active drug discovery.[1]

Part 1: Physicochemical Profile & Hazard Identification[1]

Chemical Identity & Properties

This molecule functions as a "masked" fluorinated amine. The Boc (tert-butoxycarbonyl) group reduces the nucleophilicity of the nitrogen, making the compound relatively stable under neutral conditions.[1] However, the presence of the fluorine atom at the C3 position introduces unique electronic effects (dipole moment changes) and potential reactivity concerns (elimination risks) compared to the non-fluorinated analog.

PropertySpecification / ValueOperational Implication
Molecular Formula C₉H₁₆FNO₂MW: 189.23 g/mol
Physical State Low-melting solid or Viscous OilMay require warming for transfer; handle as a liquid to avoid static on waxy solids.[1]
Boiling Point ~250–260°C (Predicted)Low volatility at RT, but aerosols can form during heating/sparging.
Solubility DCM, THF, EtOAc, MeOHLipophilic; poor water solubility necessitates organic solvent for spill cleanup.
Flash Point >110°C (Predicted)Class IIIB Combustible Liquid. Preheating required for ignition.
GHS Hazard Classification

While often labeled with generic "Irritant" codes, the fluorinated nature requires elevated caution regarding combustion byproducts.

  • H315: Causes skin irritation. (Lipophilicity allows dermal penetration).

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

  • Critical "Hidden" Hazard: Combustion releases Hydrogen Fluoride (HF). Standard organic fire protocols are insufficient; HF-specific respiratory protection is required during thermal events.[1]

Part 2: Storage & Stability Management

Stability Matrix

The Boc group is acid-labile, while the C-F bond is generally stable but can undergo

1
  • Moisture Sensitivity: Low to Moderate. Hydrolysis of the carbamate is slow at neutral pH but accelerates with moisture + heat.

  • Thermal Stability: Store < 25°C. Recommended: 2–8°C (Refrigerated) .

  • Incompatibilities: Strong acids (cleaves Boc), Strong bases (potential dehydrofluorination), Strong oxidizers.

Storage Protocol
  • Vessel: Borosilicate glass with Teflon-lined caps. Avoid metal containers for long-term storage due to potential trace HF formation over years of degradation.[1]

  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent slow oxidative degradation or moisture uptake.

  • Segregation: Isolate from mineral acids (HCl, H₂SO₄) to prevent inadvertent deprotection and gas evolution.

Part 3: Operational Handling & Synthesis Safety[1]

Engineering Controls
  • Primary: Chemical Fume Hood with face velocity > 100 fpm.

  • Secondary: Local exhaust ventilation (LEV) if using rotary evaporators or vacuum pumps (exhaust must be scrubbed or vented externally).

Personal Protective Equipment (PPE) Selection[1][2]
  • Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion or cleaning spills, use Laminate film (Silver Shield) or thicker Nitrile (>0.4 mm). Reasoning: Fluorinated organics can sometimes permeate thin nitrile faster than their non-fluorinated counterparts.

  • Eye Protection: Chemical splash goggles.[2] Face shield required if handling >10g or during deprotection steps.

  • Respiratory: If handling hot oil or generating dust/aerosols, use a respirator with Organic Vapor + Acid Gas (OV/AG) cartridges (to capture potential HF traces).

Protocol: Safe Transfer of Viscous/Waxy Material

This compound often presents as a waxy solid or viscous oil, making precise weighing difficult and risky (spatter).

  • Liquefaction: Gently warm the container to 30–35°C in a water bath. Do not use a heat gun (risk of hotspots/decomposition).

  • Transfer: Use a wide-bore glass pipette or a pre-warmed syringe.[1]

  • Rinsing: Rinse the transfer tool immediately with DCM into the reaction vessel to ensure quantitative transfer and minimize waste exposure.

Part 4: Critical Procedure – Deprotection Safety

The most common reaction involves removing the Boc group to yield the free amine (3-fluoropyrrolidine).[1] This step carries specific process safety risks.[2][3][4][5][6][7][8]

Risks:

  • Gas Evolution: Release of Isobutylene and CO₂ causes rapid pressurization.

  • Exotherm: Acid-base neutralization is highly exothermic.[1]

  • Fluoride Elimination: Strong heating in acid could theoretically promote elimination, though rare.

Deprotection Workflow Diagram

The following diagram illustrates the safety logic for the deprotection process.

DeprotectionSafetycluster_riskCritical Risk ControlStartStart: Boc-DeprotectionReagentPrepReagent Prep:Cool Acid (TFA or HCl)to 0°CStart->ReagentPrepAdditionControlled Addition:Dropwise to preventthermal runawayReagentPrep->Addition Prevent Exotherm GasMgmtGas Management:Open system/Bubbler(CO2 + Isobutylene release)Addition->GasMgmt High Volume Gas ReactionReaction Phase:Stir at 0°C -> RTMonitor PressureGasMgmt->ReactionQuenchQuench/Workup:Neutralize with base(Caution: Heat + Foam)Reaction->QuenchWasteWaste Disposal:Segregate asFluorinated OrganicQuench->Waste

Figure 1: Process safety workflow for Boc-deprotection, highlighting critical control points for gas evolution and exothermic quenching.

Part 5: Emergency Response & Waste Disposal

Spill Response Decision Tree

In the event of a spill, the presence of fluorine dictates specific cleanup protocols to avoid environmental contamination or incompatible reactions.

SpillResponseSpillSpill DetectedAssessAssess Volume &State (Solid/Liquid)Spill->AssessSmallSmall (<10 mL)Assess->SmallLargeLarge (>10 mL)Assess->LargeAbsorbAbsorb withVermiculite/SandSmall->AbsorbLarge->Absorb Evacuate Lab First NeutralizeDo NOT use Water(Hydrophobic)Absorb->NeutralizeCleanClean Surface withDCM or AcetoneNeutralize->CleanDisposalDispose asHalogenated WasteClean->Disposal

Figure 2: Decision logic for spill remediation.[1][7] Note the restriction on water usage for initial cleanup due to hydrophobicity.

Fire Fighting (The Fluorine Factor)[1]
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][3]

  • Specific Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

  • Action: Firefighters must wear full turnout gear with SCBA. Do not inhale smoke.[3][5][7] Water spray may be used to cool containers but runoff must be contained (HF contamination).

Waste Disposal[1]
  • Classification: Halogenated Organic Waste.

  • Protocol: Do not mix with non-halogenated solvents if the facility segregates them (cost implication).

  • Labeling: Clearly mark as "Contains Fluorine" – this is vital for incineration facilities to adjust scrubbers for HF generation.

References

  • PubChem. (2025). Compound Summary: Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS 518063-52-0).[1][9] National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemical Society (ACS). (2020). Peptide Synthesis Safety Guidelines: Handling of Coupling Agents and Protected Amines. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Plastics Europe. (2021). Guide for the Safe Handling of Fluoropolymer Resins & Monomers. (Reference for HF generation risks in fluorinated compounds). Retrieved from [Link]

Methodological & Application

Synthesis of Tert-butyl 3-fluoropyrrolidine-1-carboxylate: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

The incorporation of fluorine into organic molecules is a pivotal strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability of therapeutic agents.[1][2] The pyrrolidine scaffold itself is a prevalent structural motif in numerous FDA-approved drugs.[3] Consequently, fluorinated pyrrolidines, such as Tert-butyl 3-fluoropyrrolidine-1-carboxylate, have emerged as highly valuable building blocks in the synthesis of novel pharmaceuticals. This document provides a comprehensive, step-by-step guide for the synthesis of Tert-butyl 3-fluoropyrrolidine-1-carboxylate, intended for researchers, scientists, and professionals in drug development.

This guide is structured to provide not only a detailed experimental protocol but also the scientific rationale behind the procedural choices, ensuring a thorough understanding of the synthesis. We will cover the preparation of the key precursor, Tert-butyl 3-hydroxypyrrolidine-1-carboxylate, followed by a detailed exploration of the critical deoxofluorination step, comparing various fluorinating agents to inform reagent selection.

Overall Synthetic Workflow

The synthesis of Tert-butyl 3-fluoropyrrolidine-1-carboxylate is typically achieved in a two-stage process. The first stage involves the protection of the nitrogen atom of 3-hydroxypyrrolidine to form the N-Boc (tert-butoxycarbonyl) protected intermediate. The second, and more critical stage, is the deoxofluorination of the hydroxyl group to introduce the fluorine atom.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Deoxofluorination A 3-Hydroxypyrrolidine C Tert-butyl 3-hydroxypyrrolidine-1-carboxylate A->C Boc Protection B Di-tert-butyl dicarbonate (Boc)2O B->C D Tert-butyl 3-hydroxypyrrolidine-1-carboxylate F Tert-butyl 3-fluoropyrrolidine-1-carboxylate D->F Deoxofluorination E Fluorinating Agent (e.g., DAST) E->F

Caption: Overall synthetic workflow for Tert-butyl 3-fluoropyrrolidine-1-carboxylate.

Stage 1: Synthesis of Tert-butyl 3-hydroxypyrrolidine-1-carboxylate

The precursor, Tert-butyl 3-hydroxypyrrolidine-1-carboxylate, is a stable, commercially available compound but can also be readily synthesized in the laboratory.[4] A common and efficient method involves the protection of the secondary amine of 3-hydroxypyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O).

Mechanism of Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. The reaction proceeds via nucleophilic attack of the nitrogen atom of 3-hydroxypyrrolidine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the departure of the tert-butoxycarbonyl group and a proton to yield the N-Boc protected pyrrolidinol.

Experimental Protocol for Boc Protection
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
3-Hydroxypyrrolidine87.125.0 g57.4 mmol
Di-tert-butyl dicarbonate218.2513.8 g63.1 mmol
Tetrahydrofuran (THF)-100 mL-
Saturated NaHCO₃ solution-50 mL-
Brine-50 mL-
Anhydrous Na₂SO₄---

Step-by-Step Procedure:

  • To a solution of 3-hydroxypyrrolidine (5.0 g, 57.4 mmol) in tetrahydrofuran (100 mL) at 0 °C, add di-tert-butyl dicarbonate (13.8 g, 63.1 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a white to off-white solid.

Expected Yield: 90-95%

Stage 2: Deoxofluorination of Tert-butyl 3-hydroxypyrrolidine-1-carboxylate

The conversion of the hydroxyl group to a fluorine atom is the most critical step in this synthesis. This is achieved through a deoxofluorination reaction, for which several reagents are available. The choice of fluorinating agent is crucial and depends on factors such as reactivity, selectivity, safety, and cost.

Comparison of Deoxofluorinating Agents
ReagentAdvantagesDisadvantagesSafety Considerations
DAST (Diethylaminosulfur trifluoride)Readily available, broad substrate scope.Thermally unstable, can decompose explosively above 90°C.[5] Can lead to elimination byproducts.[6]Highly sensitive to moisture.[7] Must be handled in a fume hood with appropriate PPE.[5] Store at low temperatures.[5]
Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride)More thermally stable than DAST.[8]More expensive than DAST.Reacts violently with water.[7]
PyFluor (2-Pyridinesulfonyl fluoride)Low-cost, stable, and selective.[2][7] Minimal elimination byproducts.[2][7] Thermally stable and can be handled on the benchtop.[2][7]Requires a strong base for activation.Safer alternative to DAST and Deoxo-Fluor.[7]

For this protocol, we will focus on the use of DAST, as it is a widely used and effective reagent for this transformation, with the understanding that appropriate safety precautions must be strictly followed.

Mechanism of Deoxofluorination with DAST

The reaction of an alcohol with DAST is generally believed to proceed through an Sₙ2 mechanism.[9][10] The hydroxyl group of the alcohol attacks the sulfur atom of DAST, leading to the formation of an alkoxyaminosulfur difluoride intermediate. This is followed by an intramolecular or intermolecular nucleophilic attack by a fluoride ion at the carbon atom bearing the leaving group, resulting in the displacement of the aminosulfur oxide group and the formation of the corresponding alkyl fluoride with inversion of stereochemistry.

G cluster_0 Mechanism of Deoxofluorination with DAST R-OH Alcohol Intermediate [R-O-S(F)₂NEt₂] R-OH->Intermediate Nucleophilic Attack DAST Et₂NSF₃ DAST->Intermediate Product R-F Intermediate->Product Sₙ2 attack by F⁻ Byproduct Et₂NS(O)F + HF Intermediate->Byproduct

Caption: Simplified mechanism of deoxofluorination of an alcohol using DAST.

Experimental Protocol for Deoxofluorination using DAST
Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate187.242.0 g10.7 mmol
DAST161.22.1 mL12.8 mmol
Dichloromethane (DCM), anhydrous-40 mL-
Saturated NaHCO₃ solution-30 mL-
Water-30 mL-
Brine-30 mL-
Anhydrous Na₂SO₄---

Step-by-Step Procedure:

  • Safety First: DAST is a hazardous reagent. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (chemical-resistant gloves, safety goggles, and a lab coat) must be worn.[5] Ensure all glassware is thoroughly dried.

  • Dissolve Tert-butyl 3-hydroxypyrrolidine-1-carboxylate (2.0 g, 10.7 mmol) in anhydrous dichloromethane (40 mL) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (2.1 mL, 12.8 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with water (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Tert-butyl 3-fluoropyrrolidine-1-carboxylate as a colorless oil.[11]

Expected Yield: 60-75%

Conclusion

The synthesis of Tert-butyl 3-fluoropyrrolidine-1-carboxylate is a valuable process for medicinal chemists. The two-stage approach, involving Boc protection followed by deoxofluorination, is a reliable method. While DAST is an effective fluorinating agent, its hazardous nature necessitates stringent safety precautions. Newer reagents like PyFluor offer a safer and often more selective alternative and should be considered for future applications.[2][7] This detailed protocol provides a solid foundation for the successful synthesis and purification of this important fluorinated building block.

References

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
  • PubChem. (n.d.). Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]

  • Jelen, J., & Tavčar, G. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis, 57(09), 1517-1541.
  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571-9574.
  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

  • Google Patents. (n.d.). US5151542A - Process for preparing di-tert.-butyl dicarbonate.
  • SciSpace. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved from [Link]

  • Google Patents. (n.d.). US6080886A - Fluorination with aminosulfur trifluorides.
  • ChemRxiv. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety.
  • Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Retrieved from [Link]

  • Kaźmierczak, M., et al. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Advances, 8(52), 29598-29610.
  • Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
  • PubChem. (n.d.). tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols: Enantioselective Synthesis of (S)-Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyrrolidines in Modern Drug Discovery

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] Consequently, fluorinated motifs are integral to a significant portion of modern pharmaceuticals. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is another privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active compounds.[2]

(S)-Tert-butyl 3-fluoropyrrolidine-1-carboxylate is a chiral building block of significant interest in drug discovery and development. Its stereochemically defined structure, incorporating both the pyrrolidine core and a fluorine atom at a key position, makes it a valuable precursor for the synthesis of novel therapeutics, particularly in the areas of neuroscience and enzyme inhibition. The Boc (tert-butyloxycarbonyl) protecting group allows for facile manipulation and coupling in multi-step synthetic sequences.

This comprehensive guide provides a detailed protocol for the enantioselective synthesis of (S)-Tert-butyl 3-fluoropyrrolidine-1-carboxylate, focusing on a robust and well-established method. It is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step procedure but also the underlying chemical principles and analytical methods for ensuring the production of a high-purity, enantiomerically enriched final product.

Strategic Approach to Enantioselectivity: Leveraging the Chiral Pool

While several enantioselective methods for the synthesis of fluorinated pyrrolidines exist, including asymmetric catalysis, a highly effective and practical approach involves starting from a readily available chiral precursor. This "chiral pool" strategy obviates the need for complex catalyst systems and often provides a more direct and scalable route to the desired enantiomer.

The most common and reliable method for the synthesis of (S)-Tert-butyl 3-fluoropyrrolidine-1-carboxylate is the nucleophilic fluorination of its corresponding chiral alcohol precursor, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is characterized by an inversion of stereochemistry at the reaction center.[3][4][5]

The SN2 Mechanism: A Cornerstone of Stereochemical Control

The SN2 reaction is a single-step process where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[3][5] This concerted mechanism involves a transition state where the carbon atom is pentacoordinate. As the new bond with the nucleophile forms, the bond with the leaving group breaks, leading to an inversion of the stereochemical configuration, akin to an umbrella flipping inside out in a strong wind.[3]

In the context of this synthesis, the fluoride ion (F⁻) acts as the nucleophile, and the activated hydroxyl group of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate serves as the leaving group. The result is the formation of the (S)-enantiomer of the fluorinated product.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (S)-Tert-butyl 3-fluoropyrrolidine-1-carboxylate from its chiral alcohol precursor.

G cluster_0 Synthesis Workflow Start (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate Step1 Fluorination with Deoxofluor Start->Step1 S_N2 Reaction (Inversion of Stereochemistry) Purification Chromatographic Purification Step1->Purification Product (S)-Tert-butyl 3-fluoropyrrolidine-1-carboxylate Analysis Characterization (NMR, MS) & Chiral HPLC Product->Analysis Purification->Product

Caption: Synthetic workflow for (S)-Tert-butyl 3-fluoropyrrolidine-1-carboxylate.

Detailed Experimental Protocol: Synthesis of (S)-Tert-butyl 3-fluoropyrrolidine-1-carboxylate

This protocol details the fluorination of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) as the fluorinating agent.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier
(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate109431-87-0C₉H₁₇NO₃187.24Major chemical suppliers
Deoxofluor (50% in THF)202289-38-1C₆H₁₄F₃NOS221.24Major chemical suppliers
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Major chemical suppliers
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Major chemical suppliers
Saturated aqueous sodium chloride (Brine)7647-14-5NaCl58.44Major chemical suppliers
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37Major chemical suppliers
Silica gel (for column chromatography)7631-86-9SiO₂60.08Major chemical suppliers
Safety Precautions
  • Deoxofluor is a corrosive and moisture-sensitive reagent that reacts violently with water to release hydrogen fluoride (HF). All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[6]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the fluorinating agent by atmospheric moisture.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Fluorinating Agent:

    • Slowly add Deoxofluor (1.2 eq, 50% solution in THF) to the stirred solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 5 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Extraction:

    • Upon completion, carefully cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly and cautiously quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. (Caution: Gas evolution (CO₂) will occur). Continue the addition until the gas evolution ceases.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield (S)-Tert-butyl 3-fluoropyrrolidine-1-carboxylate as a colorless to pale yellow oil.

Expected Yield and Purity
  • Yield: 75-85%

  • Enantiomeric Excess (ee): >98% (as determined by chiral HPLC)

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the final product. The following are the predicted chemical shifts for (S)-Tert-butyl 3-fluoropyrrolidine-1-carboxylate.

Nucleus Predicted Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Coupling Constant (J, Hz) Assignment
¹H5.20 - 4.95dmJH-F ≈ 50CH-F
¹H3.80 - 3.40m-CH₂N
¹H2.20 - 1.90m-CH₂
¹H1.47s-C(CH₃)₃
¹³C154.5s-C=O (Boc)
¹³C92.5dJC-F ≈ 170C-F
¹³C80.0s-C (CH₃)₃
¹³C52.0dJC-F ≈ 20CH₂N
¹³C44.0dJC-F ≈ 20CH₂N
¹³C34.0dJC-F ≈ 20CH₂
¹³C28.5s-C(C H₃)₃

Note: Actual chemical shifts and coupling constants may vary slightly. The large one-bond C-F coupling and the large two-bond H-F coupling are characteristic features.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the final product. A suitable method involves the use of a chiral stationary phase that can differentiate between the two enantiomers.

Parameter Condition
Column Chiralpak AD-H or a similar amylose-based chiral stationary phase
Mobile Phase A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

Under these or similar conditions, the (S) and (R) enantiomers will exhibit different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

  • Expected [M+H]⁺: 190.12

  • Expected [M+Na]⁺: 212.10

Alternative Synthetic Strategy: Asymmetric 1,3-Dipolar Cycloaddition

An alternative and elegant approach to enantiomerically enriched fluorinated pyrrolidines is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes.[7][8] This method constructs the chiral pyrrolidine ring and introduces the fluorine atom in a single, highly stereocontrolled step.

Conceptual Overview

In this reaction, an azomethine ylide, typically generated in situ from an imino ester, undergoes a [3+2] cycloaddition with a fluorinated dipolarophile. The use of a chiral copper(I) catalyst, usually complexed with a chiral ligand, orchestrates the approach of the two reactants, leading to the preferential formation of one enantiomer of the resulting fluorinated pyrrolidine.

G cluster_1 Asymmetric 1,3-Dipolar Cycloaddition Ylide Azomethine Ylide Product Enantioenriched Fluorinated Pyrrolidine Ylide->Product Alkene Fluorinated Alkene Alkene->Product Catalyst Chiral Cu(I) Catalyst Catalyst->Product

Caption: Conceptual diagram of asymmetric 1,3-dipolar cycloaddition.

While this method is powerful, the development of a specific protocol for the synthesis of (S)-Tert-butyl 3-fluoropyrrolidine-1-carboxylate may require significant optimization of the starting materials, catalyst, and reaction conditions. The fluorination of a chiral precursor, as detailed in the main protocol, often remains the more practical and readily implementable approach for accessing this specific target molecule.

Conclusion

The enantioselective synthesis of (S)-Tert-butyl 3-fluoropyrrolidine-1-carboxylate is a critical process for advancing drug discovery programs that rely on this valuable chiral building block. The protocol detailed herein, based on the nucleophilic fluorination of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, represents a reliable and scalable method for producing the target compound in high yield and excellent enantiomeric purity. The provided analytical methods are essential for ensuring the quality and stereochemical integrity of the final product. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently synthesize this important molecule for their research and development endeavors.

References

  • Organic Syntheses. (n.d.). Fluorination of 4,4'-Difluorobenzophenone with Deoxo-Fluor®. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2014). Corrigendum to “Convenient synthesis of enantiopure (R-) and (S-)-3-fluoro-3-aminomethylpyrrolidines” [Tetrahedron 70 (2014) 3011–3017]. Retrieved from [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2019). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

  • ACS Publications. (2021). Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo′) Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Retrieved from [Link]

  • CORE. (2016). A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • ResearchGate. (2011). How can we separate a pair of enantiomers by using chiral HPLC?. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of Bioactive Fluoropyrrolidines via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Retrieved from [Link]

  • ResearchGate. (2018). Progress of SN2 fluorination reactions promoted by intramolecular.... Retrieved from [Link]

  • MDPI. (2020). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • ResearchGate. (2003). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Retrieved from [Link]

  • YouTube. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. Retrieved from [Link]

  • PMC. (2016). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • RSC Publishing. (2019). Cu catalyzed [4 + 2] cycloaddition for the synthesis of highly substituted 3-fluoropyridines. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved from [Link]

  • PubMed. (2021). Copper-catalyzed [3 + 2]-cycloaddition of α-halonitroalkenes with azomethine ylides: facile synthesis of multisubstituted pyrrolidines and pyrroles. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]

  • Alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (Boc-3-fluoropyrrolidine) is a critical scaffold in medicinal chemistry. The introduction of fluorine at the C3 position lowers the pKa of the pyrrolidine nitrogen (upon deprotection) and modulates lipophilicity, often serving as a bioisostere for proline or 3-hydroxypyrrolidine.

The Purification Challenge: Synthesizing this molecule (typically via Deoxo-Fluor® or DAST mediated deoxyfluorination of Boc-3-hydroxypyrrolidine) generates a specific impurity profile that defeats standard "fast" chromatography:

  • Lack of UV Chromophore: The Boc group has negligible absorbance above 210 nm, rendering standard UV triggering unreliable.

  • Critical Impurity Pair: The elimination byproduct, Boc-3-pyrroline (Boc-2,5-dihydro-1H-pyrrole), possesses similar lipophilicity to the fluorinated product, requiring precise gradient control.

  • Safety Hazards: Residual fluorinating agents can generate hydrofluoric acid (HF) on silica gel if not properly quenched prior to loading.

This guide details a robust, self-validating protocol to isolate high-purity (>98%) material.

Physicochemical Profile & Separation Logic

Understanding the polarity ranking of the reaction components is the foundation of this separation.

ComponentStructure NotePolarity (Relative)Elution OrderDetection Strategy
Boc-3-pyrroline Alkene (Elimination Impurity)Low1 (Fastest)KMnO₄ (Active)
Boc-3-fluoropyrrolidine Target Molecule Medium2PMA / Iodine
Boc-3-hydroxypyrrolidine Alcohol (Starting Material)High3 (Slowest)PMA / KMnO₄

Key Insight: The separation factor (


) between the pyrroline and the fluoropyrrolidine is small. A steep gradient will co-elute them. A shallow gradient in non-polar solvents is required.

Pre-Purification Workup (Critical Safety Step)

Do not load the crude reaction mixture directly onto silica gel. Fluorinating reagents (DAST/Deoxo-Fluor) react with silica (SiO₂) to produce SiF₄ and HF. This degrades the column and creates a safety hazard.

Protocol:

  • Quench: Slowly add the reaction mixture to saturated aqueous NaHCO₃ at 0°C. Stir for 20 minutes until CO₂ evolution ceases.

  • Extract: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Wash: Wash the organic layer with water, then brine.

  • Dry: Dry over MgSO₄, filter, and concentrate to a crude oil.

Method Development: Thin Layer Chromatography (TLC)[2][3][4][5]

Since UV detection is unreliable, chemical staining is mandatory.

Mobile Phase Optimization:

  • Standard System: 10% - 20% Ethyl Acetate in Hexane.

  • Target Rf: The product should have an Rf of ~0.35. The alkene impurity will likely be at Rf ~0.45-0.50.

Visualization Protocol (The "Dual Stain" Method): To confirm purity, use two different stains on parallel plates.

  • Potassium Permanganate (KMnO₄):

    • Mechanism:[2][3][4] Oxidizes alkenes and alcohols.

    • Result: The Boc-3-pyrroline impurity will appear instantly as a bright yellow spot on a purple background. The fluoro-product will NOT stain strongly (or very slowly).

    • Utility: Use this to detect the "front" impurity.

  • Phosphomolybdic Acid (PMA):

    • Mechanism:[2][3][4] Universal oxidizing stain.[3]

    • Result: Upon heating, the Boc-3-fluoropyrrolidine appears as a dark blue/green spot.

    • Utility: Use this to track the main product.

Pro-Tip (Ninhydrin Variation): Standard Ninhydrin does not stain Boc-amines. However, if you dip the plate in Ninhydrin and heat it excessively (~150°C for 2 mins), the thermal deprotection of the Boc group often occurs on the silica, eventually revealing a faint red/purple spot. This is a backup method only.

Flash Chromatography Protocol[7]

A. Column Configuration[6]
  • Stationary Phase: Spherical Silica Gel (40–60 µm).

  • Cartridge Size: 12g - 40g (depending on scale). Use a loading ratio of 1:20 to 1:50 (Sample:Silica) due to the close separation.

  • Detection: ELSD (Evaporative Light Scattering Detector) is preferred. If unavailable, collect all fractions and analyze by TLC.

B. Sample Loading

Dry Loading is Recommended. The crude material is often an oil. Dissolve it in a minimal amount of DCM, add Celite (or silica), and evaporate to a free-flowing powder. This prevents "band broadening" caused by loading viscous oils.

C. Gradient Elution Program
  • Solvent A: Hexane (or Heptane)

  • Solvent B: Ethyl Acetate[1][5]

Time / CV (Column Volumes)% Solvent B (EtOAc)Purpose
0 - 2 CV 0%Equilibrate / Elute very non-polar residues
2 - 5 CV 0% → 5%Elute Boc-3-pyrroline (Impurity)
5 - 15 CV 5% → 15%Target Elution Window (Shallow Gradient)
15 - 20 CV 15% → 40%Elute unreacted alcohol (if any)
20+ CV 100%Flush column
D. Fraction Analysis
  • Spot fractions on a TLC plate.

  • Dip in KMnO₄ first.[3] If you see immediate yellow spots, those fractions contain the alkene impurity. Discard or re-purify.

  • Dip subsequent fractions in PMA and heat. Look for the single spot of the product.[5]

  • Pool pure fractions and concentrate in vacuo (keep bath <40°C to avoid Boc thermal instability, though generally stable).

Workflow Visualization

PurificationWorkflow start Crude Reaction Mixture (Contains Fluorinating Agent) quench Quench: Sat. NaHCO3 (Neutralize HF/DAST) start->quench Safety Critical workup Extraction (DCM) & Drying quench->workup tlc TLC Analysis (Hex/EtOAc 80:20) workup->tlc decision Check Impurity Separation tlc->decision decision->tlc Adjust Mobile Phase load Dry Load on Celite decision->load Rf Delta > 0.1 column Flash Chromatography Gradient: 0-15% EtOAc load->column fractions Fraction Collection column->fractions analyze KMnO4 (Alkene) PMA (Product) fractions->analyze pool Pool Pure Fractions analyze:f1->pool Blue/Green Spot (Pure) repurify Repurify Mixed Fractions analyze:f0->repurify Yellow Spot (Impurity)

Figure 1: Decision logic for the safe quenching and purification of fluoropyrrolidines.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Product co-elutes with impurity Gradient is too steep.Reduce slope. Use 0% → 10% EtOAc over 20 CV.
Streaking on TLC/Column Residual acid or amine degradation.Add 0.5% Triethylamine (TEA) to the mobile phase to buffer the silica.
No spots visible after column Product is volatile or detection failed.Ensure ELSD is on. If using stains, heat the plate longer. Do not use high vacuum for extended periods if the molecular weight is low (though Boc usually prevents volatility).
TLC Plate turns brown instantly Residual DAST/Deoxo-Fluor.STOP. Your crude was not quenched properly. Re-wash the organic layer with NaHCO₃ immediately.

References

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard reference for identifying solvent peaks in the purified oil). Link

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis.
  • Demange, L., et al. (2019). "Synthesis and Conformational Properties of 3,4-Difluoro-L-prolines." Journal of Organic Chemistry. (Detailed discussion on separating fluorinated pyrrolidines from alkene impurities). Link

  • Reach Devices. (n.d.). "TLC Stains: Recipes and Protocols." (Source for PMA and KMnO4 stain preparation). Link

Sources

Application Note: High-Purity Recrystallization & Isolation of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

[1]

Abstract & Strategic Overview

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (also known as N-Boc-3-fluoropyrrolidine) is a critical chiral building block in the synthesis of fluorinated bioactive scaffolds.[1]

The Core Challenge: Unlike its hydrochloride salt precursor (which is a high-melting solid), the N-Boc protected form is typically a low-melting solid (MP ~30–40 °C) or a viscous oil at room temperature, depending on enantiomeric purity and residual solvent content.[1] Consequently, traditional high-temperature recrystallization often fails, resulting in "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1]

This guide provides a Low-Temperature Crystallization and Solvent Trituration protocol designed specifically to overcome the thermodynamic tendency of this lipophilic carbamate to oil out.[1]

Chemical Identity & Properties

PropertyDataNotes
Compound Name Tert-butyl 3-fluoropyrrolidine-1-carboxylate
CAS Number 518063-52-0 (Racemic) / 215307-44-5 (S)Verify specific isomer before use.[1][2]
Molecular Weight 189.23 g/mol
Physical State Waxy Solid or Viscous OilMP is highly sensitive to purity.
Solubility (Good) DCM, EtOAc, THF, MeOH, EthanolSoluble in most organic solvents.
Solubility (Poor) Water, Hexanes, Pentane, HeptaneAliphatic hydrocarbons are anti-solvents.
Key Impurities Boc-anhydride (

), 3-fluoropyrrolidine salts

is the most difficult to remove via crystallization.[1]

Pre-Crystallization Workup (Critical)

Scientific Rationale: Crystallization requires a critical purity threshold to initiate nucleation. Residual salts (TEA·HCl) or unreacted amine will act as "crystal poisons," preventing the lattice from forming.

Protocol:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of substrate).

  • Acid Wash: Wash with 0.5 M Citric Acid (2x) to remove unreacted 3-fluoropyrrolidine and DMAP/TEA.[1] Avoid strong mineral acids (HCl) to prevent Boc cleavage.[1]

  • Base Wash: Wash with Sat.

    
      (2x) to remove acidic byproducts.
    
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Azeotrope: Co-evaporate with Hexanes (2x) to remove residual EtOAc. Result should be a waxy solid or oil.[3]

Recrystallization Protocols

Method A: Low-Temperature Solvent Diffusion (Primary Method)

Best for: High-purity isolation of waxy solids.[1]

Theory: By lowering the temperature to -20 °C, we decrease the solubility of the Boc-pyrrolidine in the solvent matrix, forcing it to crystallize rather than oil out.[1]

  • Dissolution: In a flask, dissolve the crude oil in the minimum amount of warm Diisopropyl Ether (IPE) or MTBE (approx. 1-2 mL/g).

    • Alternative: If IPE is unavailable, use a 1:10 mixture of EtOAc:Hexanes .

  • Seeding: If available, add a micro-spatula tip of pure seed crystal. If not, scratch the inner glass wall with a glass rod to induce nucleation.

  • Slow Cooling:

    • Allow the flask to cool to Room Temperature (RT) with stirring.

    • Transfer to a 4 °C refrigerator for 4 hours.

    • Transfer to a -20 °C freezer overnight (12+ hours).

  • Harvesting:

    • Rapidly filter the cold suspension through a chilled sintered glass funnel.

    • Wash with cold Pentane (-20 °C).[1]

    • Vacuum dry at RT (Melting point is low; do not heat).[1]

Method B: Anti-Solvent Trituration (For Oily Crudes)

Best for: Removing Boc-anhydride and solidifying viscous oils.[1]

  • Solvent Addition: Add Pentane or Hexanes (5 mL/g) to the crude oil.

  • Sonication: Sonicate the mixture for 5-10 minutes. The oil may initially disperse as droplets.

  • Vigorous Stirring: Stir rapidly at 0 °C (Ice bath). The droplets should slowly solidify into a white suspension as the non-polar impurities dissolve in the pentane and the product crystallizes.

  • Isolation: Filter the white solid and wash with cold Hexanes.

Process Logic & Decision Tree

RecrystallizationLogicStartCrude N-Boc-3-fluoropyrrolidineCheckStatePhysical State at RT?Start->CheckStateSolidWaxy SolidCheckState->SolidMP > 30°COilViscous OilCheckState->OilMP < 30°CMethodAMethod A:Low-Temp Crystallization(IPE or MTBE)Solid->MethodAMethodBMethod B:Trituration(Pentane/Hexanes)Oil->MethodBSuccessWhite Crystalline SolidMethodA->SuccessFailOiling Out / No PrecipitateMethodA->FailMethodB->SuccessMethodB->FailRescueRescue Protocol:Silica Plug Filtration(10% EtOAc in Hexanes)Fail->RescueRescue->SuccessEvaporation

Figure 1: Purification Decision Matrix.[1] Selects the optimal pathway based on the physical state of the crude material.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol worked, perform the following checks.

TechniqueObservation for Pure ProductFailure Mode Indicator
TLC (20% EtOAc/Hex) Single spot (

). Stain with

or Ninhydrin.[1]
Multiple spots or streaking (indicates salts).[1]
1H NMR (

)
Sharp Boc singlet (1.45 ppm, 9H). Multiplets for pyrrolidine ring.[1][4]Extra singlet at 1.50 ppm indicates excess

.
19F NMR Single peak (decoupled) around -170 to -180 ppm.[1]Multiple fluorine peaks indicate racemate separation failure (if chiral) or ring-opening byproducts.[1]
Melting Point Sharp range (e.g., 38–42 °C).Broad range (>5 °C) or liquid at RT indicates solvent entrapment.[1]

Troubleshooting "Oiling Out"

Problem: The solution becomes cloudy, but separates into a bottom oily layer instead of crystals. Cause: The temperature is above the binodal curve (liquid-liquid separation) but below the solubility limit.[1] Solution:

  • Re-heat until the solution is clear (homogeneous).

  • Add a small amount of the Good Solvent (EtOAc or DCM) dropwise until clear.

  • Seed the solution immediately.

  • Cool much slower (wrap flask in foil/towel).

  • If it still oils out, switch to Method B (Trituration) or perform a Silica Plug (impurities are likely too high for crystallization).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 125307598, Tert-butyl 3-fluoropyrrolidine-1-carboxylate.[1] Retrieved from [Link][1]

  • Frontier Medicines Corp (2020). Patent WO2020101736A1: KRAS G12C Inhibitors.[4] (Describes synthesis and use of crude N-Boc-3-fluoropyrrolidine). Retrieved from

  • University of Rochester (2023). Solvents for Recrystallization: Tips and Tricks. Retrieved from [Link][1]

  • Organic Syntheses (2023). General Procedures for Handling N-Boc Intermediates. (General reference for Boc-amine handling). Retrieved from [Link][1]

Application Notes and Protocols for the Coupling of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Fluorinated Pyrrolidines in Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 3-fluoropyrrolidine moiety, in particular, has emerged as a valuable building block in the design of novel therapeutics. This guide provides a detailed exploration of the reaction conditions for the coupling of Tert-butyl 3-fluoropyrrolidine-1-carboxylate, a key intermediate in the synthesis of a diverse array of biologically active compounds.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the underlying principles and practical considerations for achieving successful and reproducible outcomes in the laboratory. We will delve into various coupling strategies, with a focus on providing not just the "how" but also the "why" behind the selection of specific reagents and conditions.

The Influence of the Fluorine Substituent: A Double-Edged Sword

The presence of a fluorine atom at the 3-position of the pyrrolidine ring introduces unique electronic effects that significantly influence its reactivity. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the pyrrolidine nitrogen, a critical factor in C-N bond-forming reactions. However, this same inductive effect can also activate adjacent C-H bonds, opening up avenues for direct C-H functionalization. Understanding this dual nature is paramount to designing effective coupling strategies.

Photoredox-Catalyzed C-H Arylation: A Modern Approach to C-C Bond Formation

Recent advances in photoredox catalysis have revolutionized the field of C-H functionalization, providing a mild and efficient method for the formation of C-C bonds. This approach is particularly well-suited for the coupling of Tert-butyl 3-fluoropyrrolidine-1-carboxylate with aryl halides.

Mechanistic Rationale

The reaction proceeds via a synergistic combination of photoredox and nickel catalysis. An iridium-based photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, ultimately leading to the generation of a pyrrolidinyl radical. This radical is then intercepted by a Ni(II)-aryl intermediate, formed from the oxidative addition of the aryl halide to a Ni(0) species. Reductive elimination from the resulting Ni(III) complex forges the desired C-C bond and regenerates the active catalysts.

G cluster_photoredox Photoredox Cycle cluster_nickel Nickel Catalytic Cycle PC Ir(III) Photocatalyst PC_excited *Ir(III) PC->PC_excited Visible Light PC_reduced Ir(II) PC_excited->PC_reduced SET PC_reduced->PC SET NiI Ni(I)L_n PC_reduced->NiI Reduction Amine_catalyst Tertiary Amine (HAT catalyst) Amine_radical Amine Radical Cation Amine_catalyst->Amine_radical SET PyrrolidinylRadical Pyrrolidinyl Radical Amine_radical->PyrrolidinylRadical Ni0 Ni(0)L_n NiII Ar-Ni(II)-X Ni0->NiII NiIII Ar-Ni(III)-(Pyr)L_n NiII->NiIII NiIII->NiI Reductive Elimination Product Coupled Product NiIII->Product NiI->Ni0 Reduction ArylHalide Aryl Halide (Ar-X) ArylHalide->NiII Pyrrolidine N-Boc-3-F-Pyrrolidine Pyrrolidine->PyrrolidinylRadical PyrrolidinylRadical->NiIII

Figure 1: Simplified workflow for photoredox-catalyzed C-H arylation.
Detailed Experimental Protocol: C-H Arylation of (S)-tert-butyl 3-fluoropyrrolidine-1-carboxylate[1]

This protocol is adapted from a published procedure and provides a robust method for the arylation of the title compound.

Materials:

  • (S)-tert-butyl 3-fluoropyrrolidine-1-carboxylate

  • Aryl bromide (e.g., (bromomethyl)cyclohexane)

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst)

  • Ni(BF4)2·6H2O (nickel catalyst)

  • 4,4'-dimethyl-2,2'-bipyridine (ligand)

  • Quinuclidine (HAT catalyst)

  • K2CO3 (base)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous NaHCO3

  • Brine

  • MgSO4 or Na2SO4 (drying agent)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.01 equiv.), Ni(BF4)2·6H2O (0.02 equiv.), 4,4'-dimethyl-2,2'-bipyridine (0.02 equiv.), and quinuclidine (0.10 equiv.).

  • Add (S)-tert-butyl 3-fluoropyrrolidine-1-carboxylate (2.0 equiv.) and the aryl bromide (1.0 equiv.).

  • Add K2CO3 (1.5 equiv.).

  • The vial is sealed with a cap and evacuated and backfilled with nitrogen three times.

  • Add degassed MeCN and water (ratio of MeCN:water is approximately 3:2).

  • The reaction mixture is stirred and irradiated with a blue LED light source with fan cooling for 24 hours. The temperature of the reaction is approximately 50 °C.[1]

  • Upon completion, the reaction is quenched by exposure to air.

  • The organic layer is diluted with EtOAc and washed with saturated aqueous NaHCO3 and brine.

  • The organic layer is separated, dried over MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., 15:1 hexane:EtOAc) to yield the pure arylated product.

Table 1: Summary of Reaction Conditions for Photoredox-Catalyzed C-H Arylation

ParameterConditionRationale
Photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6Possesses the appropriate redox potentials to engage in the desired single-electron transfer events with the other reaction components.
Nickel Catalyst Ni(BF4)2·6H2OServes as the cross-coupling catalyst, facilitating the oxidative addition to the aryl bromide and subsequent reductive elimination.
Ligand 4,4'-dimethyl-2,2'-bipyridineModulates the electronic and steric properties of the nickel center, promoting the desired catalytic cycle.
HAT Catalyst QuinuclidineMediates the hydrogen atom transfer from the pyrrolidine ring to generate the key radical intermediate.
Base K2CO3Neutralizes any acid generated during the reaction and facilitates the catalytic cycle.
Solvent MeCN/WaterA polar solvent system that solubilizes the various components of the reaction mixture.
Light Source Blue LEDProvides the necessary energy to excite the photocatalyst and initiate the reaction.
Temperature ~50 °C (with fan cooling)A moderate temperature that promotes the reaction without leading to significant decomposition of the reactants or catalysts.
Reaction Time 24 hoursSufficient time to allow the reaction to proceed to completion.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. While direct examples with Tert-butyl 3-fluoropyrrolidine-1-carboxylate are not readily found in the literature, the principles of this reaction can be applied to its derivatives. For instance, if the pyrrolidine ring is functionalized with a leaving group such as a halide or triflate, it can serve as the electrophilic partner in a Suzuki-Miyaura coupling with an aryl boronic acid.

General Mechanistic Principles

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the organohalide to form a Pd(II) species.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura Pd0 Pd(0)L_n PdII_RX R-Pd(II)-X L_n Pd0->PdII_RX PdII_R_R1 R-Pd(II)-R' L_n PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination Product R-R' PdII_R_R1->Product RX R-X RX->PdII_RX Oxidative Addition R1BOH2 R'-B(OH)₂ R1BOH2->PdII_RX Base Base Base->PdII_RX

Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura coupling.
Representative Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrrolidine Derivative

The following is a general protocol that can be adapted for the coupling of a halogenated derivative of Tert-butyl 3-fluoropyrrolidine-1-carboxylate with an aryl boronic acid.

Materials:

  • Halogenated N-Boc-3-fluoropyrrolidine (e.g., bromo or iodo derivative)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand)

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction vessel, add the halogenated pyrrolidine derivative (1.0 equiv.), the aryl boronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (typically 1-5 mol%).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent(s).

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine.

  • The organic layer is dried over a drying agent, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Table 2: Key Parameters for Optimizing Suzuki-Miyaura Coupling

ParameterCommon ChoicesConsiderations
Palladium Catalyst Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2/SPhos, etc.The choice of catalyst and ligand is crucial and depends on the specific substrates. Bulky, electron-rich phosphine ligands are often effective for challenging couplings.
Base K2CO3, Cs2CO3, K3PO4, Na2CO3The base is required for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, DMF, THF, often with added waterA mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion, but should be optimized to avoid decomposition.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine.[2] Similar to the Suzuki-Miyaura coupling, this reaction can be applied to derivatives of Tert-butyl 3-fluoropyrrolidine-1-carboxylate that have been appropriately functionalized with a leaving group.

General Mechanistic Principles

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions and generally proceeds through:

  • Oxidative Addition of the aryl halide to the Pd(0) catalyst.

  • Amine Coordination and Deprotonation to form a palladium-amido complex.

  • Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig Pd0 Pd(0)L_n PdII_RX Ar-Pd(II)-X L_n Pd0->PdII_RX PdII_Amido Ar-Pd(II)-NR'R'' L_n PdII_RX->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArX Ar-X ArX->PdII_RX Oxidative Addition Amine HNR'R'' Amine->PdII_RX Base Base Base->PdII_RX

Figure 3: Generalized catalytic cycle of the Buchwald-Hartwig amination.
Representative Protocol for Buchwald-Hartwig Amination

This general protocol can be adapted for the coupling of a halogenated derivative of Tert-butyl 3-fluoropyrrolidine-1-carboxylate with an amine.

Materials:

  • Halogenated N-Boc-3-fluoropyrrolidine

  • Amine

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K3PO4, Cs2CO3)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the halogenated pyrrolidine derivative and the amine.

  • Add the degassed solvent.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed.

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Table 3: Key Parameters for Optimizing Buchwald-Hartwig Amination

ParameterCommon ChoicesConsiderations
Palladium Catalyst Pd2(dba)3, Pd(OAc)2Often used in combination with a specific phosphine ligand. Pre-catalysts are also commercially available.
Ligand XPhos, RuPhos, SPhos, BINAP, dppfThe choice of ligand is critical for the success of the reaction and depends on the substrates. Bulky, electron-rich ligands are generally preferred.[3]
Base NaOtBu, KOtBu, LiHMDS, K3PO4, Cs2CO3A strong, non-nucleophilic base is typically required. The choice of base can influence the reaction rate and selectivity.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are generally used to prevent quenching of the base and interference with the catalytic cycle.
Temperature 80-110 °CThe reaction temperature needs to be optimized to ensure a reasonable reaction rate without causing decomposition of the starting materials, products, or catalyst.

Conclusion and Future Outlook

Tert-butyl 3-fluoropyrrolidine-1-carboxylate is a versatile building block for the synthesis of complex, biologically active molecules. While direct C-H functionalization through photoredox catalysis offers a modern and efficient route for its arylation, traditional cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions remain powerful tools when applied to appropriately functionalized derivatives. The key to success in these transformations lies in a thorough understanding of the reaction mechanisms and careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent. As the demand for novel fluorinated compounds in drug discovery continues to grow, the development of new and improved coupling methods for substrates like Tert-butyl 3-fluoropyrrolidine-1-carboxylate will undoubtedly remain an active area of research.

References

  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Publications. Available at: [Link]

  • Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science. Available at: [Link]

  • A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. American Chemical Society. Available at: [Link]

Sources

Application Note: Strategic Deprotection of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

[1]

Executive Summary

The removal of the tert-butoxycarbonyl (Boc) group from tert-butyl 3-fluoropyrrolidine-1-carboxylate is a routine yet critical transformation in medicinal chemistry.[1] While standard Boc deprotection protocols are widely available, this specific substrate presents unique challenges due to the volatility of the resulting free amine and the hygroscopic nature of its salts .

This application note provides two optimized protocols:

  • Method A (HCl/Dioxane): The preferred method for isolating the product as a stable, solid hydrochloride salt.

  • Method B (TFA/DCM): A rapid method suitable for small-scale reactions or when the product will be carried forward immediately in solution.[1]

Critical Warning: The free base, 3-fluoropyrrolidine (MW ~89 g/mol ), is highly volatile and water-soluble.[1] Do not attempt to isolate the free amine by evaporation after neutralization, as this will result in significant yield loss. Store and handle as the hydrochloride or trifluoroacetate salt.[1]

Chemical Strategy & Rationale

The "Fluorine Effect"

The presence of a fluorine atom at the C3 position introduces an electron-withdrawing effect (inductive effect,

1
  • Basicity: The resulting pyrrolidine nitrogen is less basic (

    
     ~9-10 range) compared to unsubstituted pyrrolidine (
    
    
    ~11.3).[1]
  • Stability: While the C-F bond is generally stable, avoiding excessively high temperatures (>60°C) in strong acids is prudent to prevent any risk of elimination (HF loss), although this is rare for the 3-fluoro isomer under standard deprotection conditions.

Reaction Mechanism

The reaction proceeds via acid-catalyzed protonation of the carbamate carbonyl, followed by the cleavage of the tert-butyl cation (E1 mechanism). The tert-butyl cation is eliminated as isobutylene gas (or trapped by a scavenger), while decarboxylation releases CO₂ and the amine salt.[2]

Boc_MechanismFigure 1: Acid-catalyzed mechanism of Boc cleavage. The loss of the tert-butyl cation is the rate-determining step.SubstrateBoc-ProtectedPyrrolidineProtonationProtonatedIntermediateSubstrate->Protonation+ H+FragmentationFragmentation(Rate Limiting)Protonation->Fragmentation- t-Bu+ProductsAmine Salt +Isobutylene + CO2Fragmentation->Products- CO2

[1]

Experimental Protocols

Method A: HCl Deprotection (Precipitation Method)

Target Product: 3-Fluoropyrrolidine Hydrochloride (Solid) Best For: Scale-up (>1g), long-term storage, and precise stoichiometry.[1]

Reagents
  • Substrate: Tert-butyl 3-fluoropyrrolidine-1-carboxylate (1.0 equiv)[1]

  • Reagent: 4.0 M HCl in 1,4-Dioxane (5–10 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous) or Ethyl Acetate (EtOAc)[1]

  • Precipitation Solvent: Diethyl Ether (

    
    ) or MTBE[1]
    
Protocol Steps
  • Dissolution: Dissolve the Boc-protected substrate (1.0 g, ~5.3 mmol) in a minimal amount of 1,4-dioxane or EtOAc (3–5 mL).

    • Note: Dioxane is miscible with the HCl reagent, ensuring a homogeneous reaction initially.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in dioxane (6.6 mL, 26.5 mmol, 5 equiv) dropwise.

    • Safety: Gas evolution (CO₂ and isobutylene) will occur.[1][2] Ensure the vessel is vented (e.g., via a needle to a bubbler).

  • Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 1–2 hours.

    • Monitoring: Check completion by TLC (stain with Ninhydrin; the product amine will stain, starting material will not) or LC-MS.[1]

  • Precipitation: As the reaction proceeds, the hydrochloride salt often begins to precipitate as a white solid.[1]

  • Isolation:

    • Dilute the mixture with excess Diethyl Ether or MTBE (20–30 mL) to fully precipitate the salt.[1]

    • Filter the solid under a nitrogen blanket (to prevent moisture absorption).[1]

    • Wash the filter cake with fresh

      
       (2 x 10 mL).
      
  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Result: White to off-white crystalline solid.[1]

    • Yield: Typically >90%.[1][3]

Method B: TFA Deprotection (Solution Method)

Target Product: 3-Fluoropyrrolidine Trifluoroacetate (Oil/Residue) Best For: Small scale (<100mg), NMR studies, or immediate coupling steps.[1]

Reagents
  • Substrate: Tert-butyl 3-fluoropyrrolidine-1-carboxylate (1.0 equiv)[1]

  • Reagent: Trifluoroacetic Acid (TFA)[1][2]

  • Solvent: Dichloromethane (DCM)[1]

Protocol Steps
  • Preparation: Dissolve the substrate in DCM (concentration ~0.1 M to 0.2 M).[1]

  • Acid Addition: Add TFA to achieve a final ratio of 1:1 to 1:4 (v/v) TFA:DCM.

    • Example: To 1 mL of DCM solution, add 0.25 mL to 1 mL of TFA.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Note: TFA cleavage is generally faster than HCl/Dioxane.[1]

  • Workup (Evaporation):

    • Concentrate the mixture on a rotary evaporator.

    • Azeotroping: To remove residual TFA, re-dissolve the oily residue in Toluene or DCM and re-evaporate. Repeat 3 times. This is critical to remove trapped excess acid.[1]

  • Result: The product will likely remain as a viscous oil (TFA salt).[1][4] Use immediately.

Decision Matrix & Workflow

Use this flowchart to select the appropriate method for your specific application.

Workflow_SelectionFigure 2: Workflow decision matrix for selecting the optimal deprotection strategy.StartStart: Boc-3-F-PyrrolidineScaleReaction Scale?Start->ScaleSmallSmall Scale / NMR(<100 mg)Scale->SmallAnalyticalLargePrep Scale / Storage(>1 g)Scale->LargeSynthesisMethodTFAMethod B: TFA/DCMSmall->MethodTFAMethodHClMethod A: HCl/DioxaneLarge->MethodHClWorkupTFAEvaporate & Azeotrope(Yields Oil)MethodTFA->WorkupTFAWorkupHClPrecipitate with Ether(Yields Solid)MethodHCl->WorkupHClEndNext StepWorkupTFA->EndWorkupHCl->End

Data Summary & Comparison

ParameterMethod A (HCl/Dioxane)Method B (TFA/DCM)
Product Form Solid (Hydrochloride salt)Oil (Trifluoroacetate salt)
Reaction Time 1–2 Hours30–60 Minutes
Hygroscopicity ModerateHigh
Volatility Risk Low (Stable Salt)Low (if kept as salt)
Purification Filtration (Precipitation)Evaporation/Azeotrope
Storage Recommended (Desiccator)Use Immediately

Quality Control & Troubleshooting

Analytical Verification[4]
  • 1H NMR (

    
     or DMSO-
    
    
    ):
    Look for the disappearance of the large singlet at
    
    
    1.45 ppm (Boc group).[1]
  • 19F NMR: Useful for confirming the integrity of the C-F bond. A shift is often observed between the protected and deprotected species due to the change in the nitrogen's electronic state.

  • Melting Point: For the HCl salt (S-isomer), expected range is 179–186°C [1].[1][5]

Common Pitfalls
  • "Disappearing" Product:

    • Cause: User neutralized the salt (e.g., with

      
      ) and evaporated the organic solvent. The free amine is volatile.[1]
      
    • Solution: Never evaporate the free base to dryness.[1] If a free base is absolutely required, extract into an organic solvent (e.g., DCM), dry with

      
      , and use the solution directly with a calculated concentration.
      
  • Sticky/Gummy Precipitate (Method A):

    • Cause: Presence of residual EtOAc or moisture.[1]

    • Solution: Triturate (grind) the gum with fresh diethyl ether or pentane to induce crystallization.[1]

References

  • PubChem. Compound Summary for CID 21975228: 3-Fluoropyrrolidine hydrochloride.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1][6] Wiley-Interscience.[1] (General reference for Boc deprotection mechanisms).

  • Han, G., et al. (2013).[1][7] "Risk Assessment of Genotoxic Impurities in New Chemical Entities." Organic Process Research & Development, 17(2), 221–230.[1] (Reference for cation scavenging considerations).

Application Notes & Protocols for Peptide Synthesis Using Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Conformation and Stability with 3-Fluoropyrrolidine

Proline is a unique proteinogenic amino acid, imposing significant conformational constraints on the peptide backbone due to its cyclic side chain. This inherent rigidity is pivotal in defining the secondary structure, folding, and stability of peptides and proteins.[1] The strategic substitution of proline with synthetic analogs offers a powerful tool for modulating these properties. Fluorinated prolines, in particular, have emerged as exceptionally useful building blocks in medicinal chemistry and chemical biology.[1][2]

The introduction of a highly electronegative fluorine atom onto the pyrrolidine ring introduces potent stereoelectronic effects that can profoundly influence the ring's pucker, the cis/trans isomerization of the preceding peptide bond, and overall molecular conformation.[1] This guide focuses on the application of Tert-butyl 3-fluoropyrrolidine-1-carboxylate , the Boc-protected form of 3-fluoroproline, a valuable reagent for incorporating a fluorinated proline surrogate into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS).

By leveraging the unique properties of the 3-fluoro substituent, researchers can fine-tune peptide architecture to enhance metabolic stability, modulate binding affinity for biological targets, and introduce a sensitive ¹⁹F NMR probe for structural and dynamic studies.[1][3] This document provides a detailed overview of the underlying principles, practical synthesis protocols, and key considerations for the successful incorporation of this non-natural amino acid.

The Scientific Rationale: Causality Behind Fluorination

The decision to incorporate a 3-fluoroproline residue is driven by the predictable and significant impact of the fluorine atom on the local peptide environment.

Control of Pyrrolidine Ring Pucker

The five-membered ring of proline is not planar and exists in two primary "puckered" conformations: Cγ-endo and Cγ-exo. The presence of an electronegative substituent like fluorine at the C3 position biases this equilibrium. This is due to the gauche effect, where the fluorine atom prefers a gauche orientation relative to the ring nitrogen.[1] X-ray diffraction and computational studies have shown that 3-fluoroprolines exhibit the same Cγ ring-pucker preferences as their 4-fluoroproline counterparts.[1] Specifically, the (3R)-fluoro isomer, similar to (4R)-fluoroproline, strongly favors an exo pucker.[1] This precise control over local geometry can be used to template specific secondary structures or to probe structure-activity relationships.

Modulation of Cis/Trans Amide Bond Isomerism

The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation, with the interconversion being a slow process that can be a rate-limiting step in protein folding.[2] Fluorination at the 3-position subtly alters the thermodynamics of this isomerization.

  • (3S)-fluoroproline : Exhibits a trans/cis ratio comparable to that of native proline. In model peptides (Ac-(3S)-F-Pro-OMe), the equilibrium is approximately 80% trans and 20% cis.[3] This makes it a useful, minimally perturbing ¹⁹F NMR probe.[1]

  • (3R)-fluoroproline : Shows a stronger preference for the trans conformation, with a trans/cis ratio of approximately 90:10.[3] Interestingly, it also presents a higher energetic barrier to isomerization, which may be due to steric hindrance from the syn-configured fluorine atom.[1]

This ability to bias the trans:cis population allows for the stabilization of specific peptide conformations, which can be critical for receptor binding and biological activity.

Data Presentation: Conformational Preferences of Fluorinated Prolines

The following table summarizes key conformational data for 3-fluoroproline isomers compared to native proline and the more commonly studied 4-fluoroproline isomers, based on data from model peptides.

Proline AnalogPredominant Ring PuckerKtrans/cis% Trans Isomer% Cis IsomerReference
Proline -~4.0~80%~20%[1]
(3S)-Fluoroproline Endo4.180%20%[1][3]
(3R)-Fluoroproline Exo8.290%10%[1][3]
(4S)-Fluoroproline Endo2.471%29%[1]
(4R)-Fluoroproline Exo10.992%8%[1]

Data derived from NMR studies on Ac-Pro-OMe model systems.

Experimental Protocols: Incorporation via Boc-SPPS

The incorporation of Boc-3-fluoropyrrolidine-OH is best achieved using the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis strategy. The Boc group is used for temporary Nα-protection and is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while more stable, benzyl-based groups are used for side-chain protection and are cleaved along with the resin linkage by a strong acid like hydrogen fluoride (HF).[4]

Materials and Reagents
  • Boc-(3R or 3S)-fluoropyrrolidine-OH

  • Other Boc-protected amino acids

  • Merrifield or PAM resin (for C-terminal acids) or MBHA resin (for C-terminal amides)[4]

  • Coupling Reagents : N,N'-Diisopropylcarbodiimide (DIC) / 1-Hydroxybenzotriazole (HOBt) or HBTU / HOBt / N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent : 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Reagent : 10% DIPEA in DCM

  • Solvents : Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Cleavage Cocktail : Anhydrous Hydrogen Fluoride (HF) with anisole scavenger or Trifluoromethanesulfonic acid (TFMSA)/TFA with scavengers[4][5]

  • Cold Diethyl Ether

Workflow Diagram: Boc-SPPS Cycle for 3-Fluoropyrrolidine Incorporation

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_cycle Synthesis Cycle cluster_final Final Steps Resin_Start H₂N-Peptide-Resin Coupling 1. Coupling Boc-3-F-Pyr-OH + HBTU/DIPEA Resin_Start->Coupling Start Cycle Wash1 2. Wash (DMF, DCM) Coupling->Wash1 Deprotection 3. Deprotection 50% TFA in DCM Wash1->Deprotection Wash2 4. Wash (DCM, IPA) Deprotection->Wash2 Neutralization 5. Neutralization 10% DIPEA in DCM Wash2->Neutralization Wash3 6. Wash (DCM) Neutralization->Wash3 Wash3->Resin_Start Next Amino Acid Cleavage Cleavage & Global Deprotection (e.g., Anhydrous HF) Wash3->Cleavage Final Cycle Complete Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Boc-SPPS incorporation of 3-fluoropyrrolidine.

Step-by-Step Methodology

1. Resin Preparation and First Amino Acid Coupling:

  • Select the appropriate resin based on the desired C-terminus (e.g., MBHA for a peptide amide).[4]

  • Swell the resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Couple the first Boc-protected amino acid using standard coupling protocols (e.g., DIC/HOBt).[4]

2. Nα-Boc Deprotection:

  • Wash the resin with DCM.

  • Treat the resin with 50% TFA in DCM for a 2-minute pre-wash.[4]

  • Drain and treat again with 50% TFA in DCM for 20-30 minutes.[4]

  • Wash the resin sequentially with DCM, IPA (2x), and DCM (3x) to remove residual acid.[4]

3. Neutralization:

  • Treat the resin with 10% DIPEA in DCM for 2 minutes, twice.[4]

  • Wash the resin with DCM (5x) to remove excess base. Perform a Kaiser test to confirm the presence of a free primary amine (if applicable).

4. Coupling of Boc-3-Fluoropyrrolidine-OH:

  • Pre-activation: In a separate vial, dissolve Boc-3-fluoropyrrolidine-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), wash the resin and repeat the coupling step (double coupling).

5. Coupling the Subsequent Amino Acid (Key Consideration):

  • After deprotection of the 3-fluoropyrrolidine residue, the N-terminus of the growing peptide chain is a secondary amine. This can lead to significantly slower coupling kinetics for the next amino acid.[5]

  • Causality: The increased steric hindrance and different nucleophilicity of the secondary amine compared to a primary amine necessitates more robust activation.

  • Protocol Adjustment: It is highly recommended to use a more potent coupling reagent such as HATU or to extend the coupling time (e.g., 2-4 hours or double coupling) for the amino acid immediately following the 3-fluoropyrrolidine residue to ensure the reaction goes to completion.[5]

6. Chain Elongation:

  • Repeat steps 2-4 for all subsequent amino acids in the sequence, using the adjusted protocol in step 5 for the residue after 3-fluoropyrrolidine.

7. Final Cleavage and Deprotection:

  • Once the synthesis is complete, wash the final peptide-resin thoroughly with DCM and dry it under a vacuum.[5]

  • HF Cleavage (Requires specialized apparatus): Transfer the resin to an HF cleavage apparatus. Add a scavenger (e.g., anisole, 1 mL per gram of resin). Cool the vessel to 0°C and distill anhydrous HF into the vessel (approx. 10 mL per gram of resin). Stir for 1 hour at 0°C.[4]

  • Carefully evaporate the HF under a stream of nitrogen and then under a high vacuum.

  • TFMSA Cleavage (Alternative): Suspend the resin in TFA with appropriate scavengers. Cool to 0°C and slowly add TFMSA. Stir for 1-2 hours.[5]

8. Peptide Precipitation and Purification:

  • Triturate the cleaved peptide/resin mixture with cold diethyl ether to precipitate the crude peptide.[5]

  • Centrifuge, decant the ether, and repeat the ether wash three times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Trustworthiness and Self-Validation

  • Monitoring at Each Step: The protocol's integrity is maintained by in-process controls. The Kaiser (ninhydrin) test should be used after each coupling step to confirm the absence of free primary amines, ensuring complete reaction. A positive test indicates the need for a second coupling.

  • Mass Spectrometry: After cleavage, the crude product's mass should be verified by MS (e.g., MALDI-TOF or ESI-MS) to confirm the successful incorporation of the 3-fluoropyrrolidine residue (mass will differ from a native proline-containing peptide).

  • Analytical HPLC: The purity of the crude and purified peptide should be assessed by analytical RP-HPLC. The appearance of a major, well-defined peak validates the efficiency of the synthesis protocol.

Conclusion

The use of Tert-butyl 3-fluoropyrrolidine-1-carboxylate provides a robust and reliable method for introducing a conformationally defined proline surrogate into synthetic peptides. The stereoelectronic influence of the 3-fluoro substituent offers a predictable means to control pyrrolidine ring pucker and modulate the cis/trans amide bond equilibrium. By following the detailed Boc-SPPS protocol, particularly with the crucial adjustment of using stronger coupling conditions after the incorporation of the secondary amine, researchers can successfully synthesize these modified peptides. The resulting fluorinated peptides serve as valuable tools for enhancing therapeutic properties and as unique probes for detailed structural and mechanistic studies in drug discovery and chemical biology.

References

  • Verhoork, S. J. M., Killoran, P. M., & Coxon, C. R. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6132–6143. Available at: [Link]

  • Mykhailiuk, P. K. (2018). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein Journal of Organic Chemistry, 14, 2336–2348. Available at: [Link]

  • Solaro, C., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(28), 8895–8902. Available at: [Link]

  • Lin, I. J., & Gellman, S. H. (2013). 3S-fluoroproline as a probe to monitor proline isomerization during protein folding by 19F-NMR. Protein Science, 22(9), 1235–1240. Available at: [Link]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. Available at: [Link]

Sources

Application Note: Tert-butyl 3-fluoropyrrolidine-1-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 169750-17-8) as a high-value pharmacophore enabler in medicinal chemistry. While chemically a simple Boc-protected intermediate, its utility lies in its ability to introduce the 3-fluoropyrrolidine motif—a privileged scaffold that modulates pKa, lipophilicity, and metabolic stability. This document provides the rationale for its selection over non-fluorinated analogs, detailed deprotection and coupling protocols, and a mechanistic breakdown of the fluorine-induced "gauche effect" that locks bioactive conformations.

Part 1: Strategic Rationale – The Fluorine Effect

In drug design, replacing a hydrogen atom or a hydroxyl group with fluorine is a standard "bioisosteric" strategy. However, the 3-fluoropyrrolidine scaffold offers unique advantages beyond simple steric mimicry.

Conformational Locking (The Gauche Effect)

Unlike unsubstituted pyrrolidine, which is conformationally flexible (high entropy), 3-fluoropyrrolidine adopts a preferred ring pucker due to the stereoelectronic gauche effect .

  • Mechanism: The

    
     bonding orbital donates electron density into the low-lying 
    
    
    
    antibonding orbital.[1] This interaction is maximized when the C-F and C-H bonds are anti-periplanar, forcing the ring into a specific "envelope" conformation.
  • Impact: This pre-organizes the molecule for protein binding, reducing the entropic penalty upon binding (

    
    ), thereby potentially increasing potency.
    
pKa Modulation and Bioavailability

The pyrrolidine nitrogen is typically highly basic (


). This leads to high ionization at physiological pH (7.4), which can limit membrane permeability and blood-brain barrier (BBB) penetration.
  • The Fluorine Shift: The electron-withdrawing nature of the fluorine at the

    
    -position lowers the 
    
    
    
    of the nitrogen by 1–2 log units (down to
    
    
    ).
  • Result: A higher fraction of the drug remains neutral at physiological pH, improving passive diffusion and oral bioavailability.

Metabolic Blocking

The C3 position of pyrrolidine is a metabolic "hotspot" susceptible to oxidative metabolism by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the half-life (


) of the drug candidate.

Part 2: Experimental Protocols

The starting material, Tert-butyl 3-fluoropyrrolidine-1-carboxylate , is chemically stable. The critical step is the removal of the Boc (tert-butyloxycarbonyl) group without compromising the stereochemistry of the fluorine center.

Protocol A: Controlled Boc-Deprotection (HCl Method)

Use this method for robust substrates where acid sensitivity is not a primary concern.

Reagents:

  • Tert-butyl 3-fluoropyrrolidine-1-carboxylate (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (5-10 equiv)

  • Dichloromethane (DCM) or Diethyl Ether (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected amine in minimal DCM (

    
     M concentration) in a round-bottom flask.
    
  • Acid Addition: Cool the solution to

    
     (ice bath). Add 4M HCl in Dioxane dropwise.
    
    • Note: Gas evolution (

      
       and Isobutylene) will occur. Ensure proper venting.
      
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (stain with Ninhydrin; the product amine will stain red/purple).

  • Workup (Isolation as Salt):

    • Concentrate the mixture in vacuo.

    • Triturate the residue with cold Diethyl Ether to precipitate the 3-fluoropyrrolidine hydrochloride salt .

    • Filter and dry under high vacuum.

    • Yield Expectation: >95% as a white, hygroscopic solid.

Protocol B: Functionalization via Amide Coupling

Once deprotected, the 3-fluoropyrrolidine core is typically coupled to a carboxylic acid scaffold.

Reagents:

  • 3-fluoropyrrolidine HCl salt (1.0 equiv)[2]

  • Carboxylic Acid Partner (

    
    ) (1.0 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: Dissolve

    
     and HATU in anhydrous DMF. Stir for 5 minutes to form the active ester.
    
  • Neutralization: In a separate vial, dissolve the 3-fluoropyrrolidine HCl salt in DMF and add 2.0 equiv of DIPEA.

  • Coupling: Add the amine solution to the activated acid solution. Add the remaining 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours.

  • Purification: Dilute with Ethyl Acetate, wash with

    
     (5% aq) to remove DMF, then wash with saturated 
    
    
    
    . Dry over
    
    
    .

Part 3: Visualizing the Workflow

The following diagram illustrates the strategic decision-making process when using this building block in Lead Optimization.

DrugDesignWorkflow Start Lead Compound (Unstable/Low Potency) Decision Identify Pyrrolidine Ring as Liability? Start->Decision Strategy Strategy: Bioisosteric Replacement with 3-Fluoropyrrolidine Decision->Strategy Yes Reagent Input: Tert-butyl 3-fluoropyrrolidine-1-carboxylate Strategy->Reagent Deprotection Step 1: Boc-Deprotection (HCl/Dioxane) Reagent->Deprotection Coupling Step 2: Amide Coupling (HATU/DIPEA) Deprotection->Coupling Outcome1 Outcome A: Conformational Lock (Gauche Effect) Coupling->Outcome1 Outcome2 Outcome B: Lower pKa (Improved CNS Penetration) Coupling->Outcome2 Outcome3 Outcome C: Metabolic Block (Blocked C3 Oxidation) Coupling->Outcome3

Figure 1: Strategic workflow for integrating 3-fluoropyrrolidine into a drug scaffold to solve specific ADME/Potency issues.

Part 4: Case Study Applications

DPP-4 Inhibitors (Diabetes)

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, pyrrolidine rings are common (mimicking the proline residue of the substrate).

  • Application: Researchers utilize 3-fluoropyrrolidine derivatives to probe the S1 specificity pocket of the enzyme. The fluorine atom can induce specific hydrogen bonding interactions with the enzyme backbone while rigidifying the inhibitor.

  • Data Point: Fluorinated analogs often show a 2-5x improvement in

    
     compared to unsubstituted pyrrolidines due to entropy optimization.
    
Kinase Inhibitors (Oncology)

Solubility is a frequent failure mode in kinase inhibitors.

  • Application: Replacing a piperidine or pyrrolidine solubilizing tail with 3-fluoropyrrolidine.

  • Benefit: The lower pKa reduces the "trapping" of the drug in lysosomes (which are acidic), improving cellular distribution and efficacy.

Part 5: Comparative Data Summary

PropertyUnsubstituted Pyrrolidine3-FluoropyrrolidineBenefit in Drug Design
pKa (Conj. Acid) ~11.3~9.4Improved membrane permeability at pH 7.4.
LogP (Lipophilicity) LowModerateTunable lipophilicity for BBB penetration.
Conformation Flexible (Envelope flip)Rigid (Exo-pucker)Reduced entropic penalty upon binding.
Metabolic Stability Low (C3 oxidation)High (C3 blocked)Increased half-life (

).

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • PubChem. (2023).[2] "3-Fluoropyrrolidine hydrochloride Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. (2023). "Product Specification: (S)-(+)-3-Fluoropyrrolidine hydrochloride."

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Application Note: Strategic Utilization of tert-Butyl 3-fluoropyrrolidine-1-carboxylate in SAR Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In modern drug discovery, tert-butyl 3-fluoropyrrolidine-1-carboxylate is more than a mere building block; it is a precision tool for conformational editing . The introduction of a fluorine atom at the C3 position of the pyrrolidine ring does not simply alter lipophilicity; it fundamentally biases the ring's puckering via the stereoelectronic fluorine gauche effect .

This guide details the specific protocols for handling, deprotecting, and functionalizing this scaffold. It is designed to help medicinal chemists maximize the "Fluorine Effect" to improve potency and metabolic stability in lead optimization.

Stereoelectronic Mechanics (The "Why")

Before synthesis, one must understand the structural bias. Unlike steric bulk which operates on repulsion, the fluorine atom directs conformation through hyperconjugation .

The Gauche Effect

In 3-fluoropyrrolidine, the C–F bond prefers to be gauche (synclinal) to the vicinal C–N bond (or C–H bonds depending on substitution). This is driven by the donation of electron density from the best donor orbital (


 or 

) into the best acceptor orbital (

).
  • Impact: This locks the pyrrolidine ring into specific "endo" or "exo" puckers depending on the stereochemistry (

    
     or 
    
    
    
    ) and the N-substitution state.
  • SAR Application: If your protein pocket requires a specific vector for the nitrogen lone pair, switching between 3-fluoro enantiomers can increase potency by orders of magnitude by pre-paying the entropic cost of binding.

GaucheEffect cluster_0 SAR Consequence Orbital Stereoelectronic Driver (Hyperconjugation) Interaction σ(C-H) → σ*(C-F) Orbital Overlap Orbital->Interaction Induces Conformation Ring Puckering (C3-endo vs C3-exo) Interaction->Conformation Locks Binding Binding Affinity (Entropic Pre-organization) Conformation->Binding Optimizes

Figure 1: The causal chain of the Fluorine Gauche Effect in ligand design.

Critical Handling & Storage (The "How")

WARNING: Volatility Hazard The most common failure mode with this scaffold is the loss of material during deprotection workup.

  • The Free Base: 3-fluoropyrrolidine (free amine) is a low-molecular-weight, volatile liquid. Do not concentrate the free base to dryness on a rotary evaporator at high vacuum/temperature.

  • The Salt: Always isolate and store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. These are non-volatile, hygroscopic solids.

Experimental Protocols

Protocol A: Controlled Boc-Deprotection (Salt Isolation)

Objective: Removal of the Boc group without loss of the volatile amine.

Reagents:

  • tert-Butyl 3-fluoropyrrolidine-1-carboxylate (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (5-10 equiv)

  • Diethyl ether (

    
    ) or MTBE
    

Step-by-Step:

  • Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of dry 1,4-dioxane (or DCM if solubility is poor) at 0°C.

  • Acidolysis: Add 4M HCl in dioxane dropwise. Remove the ice bath and stir at room temperature (RT) for 2–4 hours.

    • Validation: Monitor by TLC (ninhydrin stain) or LCMS (disappearance of [M+Na]+ peak).

  • Precipitation (Crucial): Do not evaporate yet. Dilute the reaction mixture with a 10-fold excess of cold

    
     or MTBE. The amine hydrochloride salt should precipitate as a white/off-white solid.
    
  • Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with cold ether.

  • Drying: Dry under high vacuum at RT.

    • Yield: Typically >90%.

    • Storage: Store in a desiccator at -20°C.

Protocol B: Amide Coupling (Library Generation)

Objective: Coupling the 3-fluoropyrrolidine salt to a carboxylic acid core.

Reagents:

  • Carboxylic Acid Core (1.0 equiv)

  • 3-Fluoropyrrolidine[1][2][3][4][5][6][7]·HCl salt (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.5 – 4.0 equiv)

  • DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 minutes to form the active ester.

  • Amine Addition: Add the 3-Fluoropyrrolidine·HCl salt directly to the mixture.

  • Base Addition: Add DIPEA dropwise.

    • Note: The first equivalent of base neutralizes the HCl salt; subsequent equivalents catalyze the coupling.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (DCM/MeOH gradient).

SAR Data Interpretation

When analyzing SAR data from 3-fluoropyrrolidine derivatives, organize your data to highlight the stereoelectronic impact.

Table 1: Comparative SAR Data Structure

Compound IDC3-SubstituentConfigurationpKa (Calc.)LogD (pH 7.4)IC50 (nM)Metabolic Stability (t1/2)
Ref-01 H (Unsub)-9.51.250020 min
FP-02 F(R)8.41.445>60 min
FP-03 F(S)8.41.4850>60 min

Analysis Logic:

  • Potency Split: A large difference between (R) and (S) (e.g., FP-02 vs FP-03) indicates the binding pocket has a strict conformational requirement (endo vs exo).

  • Basicity (pKa): The fluorine atom is electron-withdrawing, lowering the pKa of the pyrrolidine nitrogen by ~1-2 units compared to the unsubstituted parent. This reduces lysosomal trapping and improves permeability.

  • Metabolic Stability: Fluorine blocks Cytochrome P450 oxidation at the C3 position, typically extending half-life (

    
    ).
    

SARWorkflow Start Boc-3-Fluoro Building Block Step1 Deprotection (HCl/Dioxane) Start->Step1 Protocol A Step2 Functionalization (Amide/SNAr/Urea) Step1->Step2 Protocol B Screen Biological Screening (IC50 / ADME) Step2->Screen Decision Analyze Stereochemical Preference (R vs S) Screen->Decision Decision->Start Iterative Design

Figure 2: Iterative SAR workflow utilizing the 3-fluoropyrrolidine scaffold.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides.[1] Chemistry – A European Journal.

  • BenchChem. (2025).[8] A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.

  • Sigma-Aldrich. (2025). (R)-(-)-3-Fluoropyrrolidine hydrochloride Product Information & Applications.

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry.

Sources

Industrial Application Note: Scalable Manufacture of tert-Butyl 3-fluoropyrrolidine-1-carboxylate

[1]

Executive Summary

tert-Butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 100298-61-7) is a critical pharmacophore in the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors and broad-spectrum antibiotics.[1] While laboratory synthesis is routine, multi-kilogram manufacturing presents significant process safety hazards due to the use of deoxofluorinating agents (DAST/Deoxo-Fluor), which are prone to thermal runaway and hydrogen fluoride (HF) generation.

This Application Note outlines a robust, scalable protocol for the synthesis of tert-butyl 3-fluoropyrrolidine-1-carboxylate via nucleophilic fluorination. It contrasts traditional batch processing with modern continuous flow methodologies to mitigate explosive risks and maximize yield.[1]

Strategic Route Selection

Two primary routes exist for introducing fluorine at the 3-position of the pyrrolidine ring.[1]

Route A: Direct Deoxofluorination (Recommended)

This route utilizes N-Boc-3-hydroxypyrrolidine as the starting material.[1]

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1]

  • Mechanism:

    
     inversion.
    
    • Input: (S)-N-Boc-3-hydroxypyrrolidine

      
      Output: (R)-N-Boc-3-fluoropyrrolidine.[1]
      
  • Pros: High conversion, direct step.

  • Cons: High thermal hazard; generates HF upon quenching.[1]

Route B: Sulfonate Displacement
  • Reagents: Mesyl chloride (MsCl) followed by TBAF or KF.[1]

  • Pros: Avoids DAST.

  • Cons: Significant competition from

    
     elimination, leading to the formation of N-Boc-3-pyrroline (alkene impurity), which is difficult to separate.[1]
    

Decision: Route A is the industry standard for purity but requires strict engineering controls.[1] The protocol below focuses on optimizing Route A.

Reaction Mechanism & Logic

The reaction proceeds via an activated alkoxy-aminosulfur intermediate.[1] The driving force is the formation of the strong S=O bond (upon quenching) or the thermodynamic stability of the C-F bond.

Stereochemical Control

The fluorination follows a strict

Inversion of Configuration1
  • To synthesize the (R)-isomer (often the bioactive target), you must start with the (S)-alcohol .

  • Process Control: Optical rotation and Chiral HPLC must be used to verify >98% ee.

ReactionSchemecluster_0Precursorscluster_1Intermediate (Unstable)cluster_2ProductSM(S)-N-Boc-3-hydroxypyrrolidine(Solid)InterAlkoxy-aminosulfurIntermediateSM->InterDCM, -78°CDASTDAST / Deoxo-Fluor(Liquid)DAST->InterProd(R)-N-Boc-3-fluoropyrrolidine(Oil/Low Melt Solid)Inter->ProdWarm to RTSN2 InversionHFHF Byproduct(Scavenge immediately)Inter->HF

Figure 1: Reaction pathway showing the critical intermediate and inversion of stereochemistry.

Detailed Protocol (Batch Scale: 1.0 kg)

Safety Warning: DAST is thermally unstable above 90°C and reacts violently with water.[1] All operations must occur in a blast-shielded reactor with redundant temperature monitoring.[1]

Materials
ReagentEquiv.[1][2][3][4][5]Mass/VolRoleHazard
(S)-N-Boc-3-hydroxypyrrolidine1.01.0 kgSubstrateIrritant
Dichloromethane (DCM)-10 LSolventVolatile
DAST (or Deoxo-Fluor)1.2~1.03 kgFluorinating AgentExplosive/Corrosive
Sat.[1] NaHCO3 (aq)Excess15 LQuench Base-
Step-by-Step Procedure
  • Reactor Prep: Purge a 20 L glass-lined reactor with dry nitrogen. Ensure moisture content is <200 ppm (DAST hydrolyzes rapidly).[1]

  • Dissolution: Charge (S)-N-Boc-3-hydroxypyrrolidine and anhydrous DCM (10 L). Stir until fully dissolved.

  • Cryogenic Cooling: Cool the jacket to -50°C . Ensure internal temperature reaches at least -40°C.

    • Expert Note: While literature often cites -78°C, -40°C is sufficient for Deoxo-Fluor and more feasible for pilot plants.[1]

  • Controlled Addition: Add DAST via a metering pump over 2–3 hours.

    • Critical Process Parameter (CPP): Maintain internal temperature < -30°C. Exotherm is sharp.

  • Reaction: Allow the mixture to warm slowly to 0°C over 4 hours, then to Room Temperature (20–25°C) for 12 hours.

  • Quench (High Risk Operation):

    • Cool the reaction mixture back to 0°C.

    • Transfer the reaction mixture slowly into a separate reactor containing vigorously stirred Saturated NaHCO3 (15 L) at 0°C.

    • Why inverse addition? Adding water to the DAST mixture can cause localized overheating and detonation.[1] Always add the reaction mass to the quench.[1]

  • Workup: Separate phases. Wash organic layer with water (2 x 5 L) and brine (5 L).[1] Dry over Na2SO4.[1][6]

  • Isolation: Concentrate under reduced pressure (<40°C). The product is a pale yellow oil that may solidify upon standing.[1]

Process Safety Management (PSM)[1]

For industrial scale (>10 kg), Batch processing of DAST is discouraged due to the "thermal runaway" potential.

Modern Alternative: Continuous Flow Chemistry

Using a flow reactor (e.g., Hastelloy or SiC coil) allows for:

  • Small Inventory: Only grams of active DAST are reacting at any second.[1]

  • Superior Heat Transfer: Rapid dissipation of the fluorination exotherm.[1]

  • In-line Quenching: Immediate neutralization of HF.[1]

SafetyLogicStartStart FluorinationCheckTempMonitor Internal Temp (Ti)Start->CheckTempDecisionIs Ti > -20°C during addition?CheckTemp->DecisionSafeContinue Addition(Rate < 100g/min)Decision->SafeNoDangerSTOP FEEDEngage Emergency CoolingDecision->DangerYesQuenchCheckQuench StepSafe->QuenchCheckQuenchMethodInverse Addition Only(Rxn Mix -> Bicarb)QuenchCheck->QuenchMethod

Figure 2: Safety logic gate for preventing thermal runaway during DAST addition.

Analytical Controls & Specifications

TestMethodAcceptance CriteriaPurpose
Appearance VisualPale yellow oil/solidPhysical check
Identity 1H-NMR, 19F-NMRConforms to structureVerify Fluorine incorporation
Purity HPLC (UV 210 nm)> 98.0% a/aAssay
Stereochemistry Chiral HPLC> 98.0% eeEnsure inversion occurred
Impurity A GC-MS< 0.5%Detect Elimination Product (Alkene)
Water KF Titration< 0.1%Ensure dryness

Troubleshooting the "Elimination" Impurity: If the level of N-Boc-3-pyrroline (alkene) rises >1.0%:

  • Cause: Reaction temperature too high during DAST addition.[1]

  • Cause: Basic impurities in the starting material.[1]

  • Fix: Lower addition temperature to -60°C or switch to XtalFluor-E , which is less basic and prone to elimination side reactions.[1]

References

  • Vertex AI Search. (2025).[1] Preparation of (R)-3-fluoropyrrolidine scale up patent. Retrieved from

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008).[1] The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett. Retrieved from

  • L'Heureux, A., et al. (2010).[1] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. Retrieved from [1]

  • PubChem. (2025).[1] tert-Butyl 3-fluoropyrrolidine-1-carboxylate Compound Summary. Retrieved from [1]

Application Note: Comprehensive Characterization of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (N-Boc-3-fluoropyrrolidine) is a critical pharmacophore in medicinal chemistry, widely employed in the synthesis of DPP-4 inhibitors and fluoro-proline mimetics.[1] Its characterization presents unique challenges due to rotameric conformational isomerism (observable by NMR) and low UV absorptivity (complicating HPLC detection).[1]

This Application Note provides a validated analytical framework for this molecule. Unlike generic protocols, this guide addresses the specific "Rotamer Trap" in NMR interpretation and provides optimized parameters for chiral resolution, ensuring distinction between enantiomeric impurities and conformational isomers.

Physicochemical Profile

ParameterSpecificationNotes
IUPAC Name tert-butyl 3-fluoropyrrolidine-1-carboxylateAvailable as (R), (S), or Racemic
Molecular Formula C₉H₁₆FNO₂
Molecular Weight 189.23 g/mol
Physical State Colorless to light yellow oil/solidLow melting point (often semi-solid)
Solubility Soluble in CHCl₃, MeOH, DMSO, EtOAcSparingly soluble in water
Chromophores Weak (Carbonyl only)

nm; poor UV detection
Chirality Single stereocenter at C3Critical Quality Attribute (CQA)

Method I: Structural Elucidation via NMR (The Rotamer Protocol)[1]

The "Rotamer Trap"

Expert Insight: The N-Boc carbamate bond exhibits restricted rotation at room temperature (25°C).[1] This creates two distinct conformers (s-cis and s-trans) in solution, often in a ratio between 40:60 and 50:50.[1]

  • Symptom: In

    
    H and 
    
    
    
    C NMR, signals for protons near the nitrogen (H2 and H5) and the Boc-methyl groups often appear as split peaks or broad humps.[1]
  • Error: Inexperienced analysts frequently misinterpret these split peaks as impurities or diastereomers.

Protocol: Variable Temperature (VT) NMR Validation

To confirm that split peaks are rotamers and not impurities, perform a coalescence experiment.[1]

  • Sample Prep: Dissolve 10 mg of analyte in 0.6 mL DMSO-d₆ (preferred over CDCl₃ for higher boiling point capability).

  • Baseline Scan: Acquire

    
    H NMR at 25°C. Note split signals at 
    
    
    
    3.3–3.7 ppm (N-CH₂).[1]
  • Heating Ramp: Heat the probe to 80°C (353 K).

  • Validation: Re-acquire the spectrum.

    • Result: Rotameric peaks will coalesce into sharp singlets/multiplets as the rotation rate typically exceeds the NMR timescale at this temperature.[1]

    • Failure Mode: If peaks remain distinct at 80°C, the sample contains actual chemical impurities.[1]

F NMR Parameters

Fluorine NMR is the most robust method for initial purity assessment as it lacks the solvent background noise.[1]

  • Chemical Shift:

    
     -170.0 to -180.0 ppm (referenced to CFCl₃).[1]
    
  • Pattern:

    • Proton-Coupled: Multiplet (due to

      
      
      
      
      
      52 Hz and
      
      
      
      
      20-30 Hz).[1]
    • Proton-Decoupled: Singlet (or two singlets if rotamers are resolved).[1]

NMR Workflow Diagram

NMR_Workflow Start Crude Sample H_NMR 1H NMR (25°C, CDCl3) Start->H_NMR Decision Are peaks split/broad? H_NMR->Decision F_NMR 19F NMR Check Decision->F_NMR No (Rare) VT_NMR VT-NMR (80°C, DMSO-d6) Decision->VT_NMR Yes (Expected) Pass PASS: Rotamers Confirmed F_NMR->Pass Coalesce Do peaks coalesce? VT_NMR->Coalesce Coalesce->Pass Yes Fail FAIL: Impurity Present Coalesce->Fail No

Figure 1: Decision tree for distinguishing N-Boc rotamers from chemical impurities.

Method II: Enantiomeric Purity (Chiral HPLC)[1]

Because the 3-fluoro position is a stereocenter, quantifying the Enantiomeric Excess (% ee) is mandatory.[1] Standard C18 columns cannot separate enantiomers.

Method Development Strategy

Polysaccharide-based stationary phases (Amylose or Cellulose carbamates) are the industry standard for N-Boc-pyrrolidines.[1]

  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent.[1]

  • Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

Validated Protocol (Normal Phase)
ParameterCondition
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (Critical: 254 nm is too weak)
Sample Conc. 1.0 mg/mL in Mobile Phase
Expected

Enantiomer 1: ~7-9 min; Enantiomer 2: ~10-13 min

Self-Validating Step: Due to low UV absorbance, baseline noise can be high.[1]

  • Action: Inject a blank (mobile phase only) before the sample.[1]

  • Action: If UV signal is insufficient, use a Refractive Index (RI) detector or ELSD, as these are universal detectors insensitive to chromophores.[1]

Method III: Chemical Purity (GC-MS vs. LC-MS)[1]

Thermal Instability Warning (GC-MS)

While the molecule is volatile, the N-Boc group is thermally labile.[1] At high injector temperatures (>250°C), the Boc group may cleave (generating isobutylene + CO₂), leading to the detection of the free amine (3-fluoropyrrolidine).

GC-MS Protocol (Low Temp):

  • Inlet: 200°C (Split 20:1).

  • Column: DB-5ms or equivalent non-polar phase.

  • Ramp: 60°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C.
  • MS Source: EI (70 eV).[1] Look for molecular ion

    
     or 
    
    
    
    (loss of t-butyl).[1]
LC-MS Protocol (Preferred)

LC-MS is gentler and prevents thermal degradation.[1]

  • Ionization: ESI (Positive Mode).[1]

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Target Ion:

    
     (often weak); 
    
    
    
    (dominant adduct).[1]

Analytical Workflow & Troubleshooting

Integrated Characterization Pipeline

Workflow cluster_QC Quality Control Syn Synthesis Workup Workup/Extraction Syn->Workup TLC TLC (Stain: KMnO4) Workup->TLC Crude Crude Oil TLC->Crude NMR 19F & 1H NMR (Confirm Structure) Crude->NMR GC GC-MS (Check Volatiles) Crude->GC Chiral Chiral HPLC (Check %ee) NMR->Chiral If pure GC->Chiral If pure Release Release Lot Chiral->Release

Figure 2: Integrated workflow from synthesis to final lot release.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
NMR: Broad humps at 1.4 ppm (Boc) and 3.5 ppm.Rotameric exchange.Run NMR at 80°C in DMSO-d₆.
HPLC: No peaks visible.Detection wavelength too high.Switch UV to 205-210 nm or use ELSD.
GC-MS: Peak corresponds to mass [M-100].[1]Thermal deprotection of Boc in inlet.Lower inlet temp to 180-200°C or switch to LC-MS.
Chiral HPLC: Peaks overlap (Rs < 1.5).Incorrect mobile phase polarity.Decrease IPA % (e.g., go from 90:10 to 98:2 Hex/IPA).

References

  • National Institutes of Health (NIH). (2011).[1] Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes.[Link]

  • Phenomenex. (n.d.).[1] Chiral HPLC Separations: Guide to Column Selection.[Link] (General reference for polysaccharide column selection).[1]

  • University of California, Santa Barbara (UCSB). (n.d.).[1] 19F Chemical Shifts and Coupling Constants.[2][3][Link][1]

Sources

Application Note: A Validated HPLC Method for Purity Determination of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the impurity profile of Tert-butyl 3-fluoropyrrolidine-1-carboxylate. This fluorinated pyrrolidine derivative is a critical building block in the synthesis of various pharmaceutical compounds, making its purity paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, rendering it suitable for quality control in both research and manufacturing environments. The protocol herein provides a comprehensive guide, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Introduction: The Imperative for Purity Analysis

Tert-butyl 3-fluoropyrrolidine-1-carboxylate is a key heterocyclic intermediate used in the synthesis of a wide array of bioactive molecules, including inhibitors of dipeptidyl peptidase IV and other therapeutic agents.[1] The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate.[5][6] Consequently, ensuring the chemical and chiral purity of this building block is a non-negotiable aspect of drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of small-molecule drug substances and intermediates.[7][8] It offers the high resolution required to separate the main component from structurally similar process-related impurities and potential degradation products. The objective of this work is to provide a detailed, field-proven protocol for the purity analysis of Tert-butyl 3-fluoropyrrolidine-1-carboxylate, underpinned by a rigorous validation strategy to ensure the reliability and integrity of the analytical results.[4]

Method Development Rationale: A Mechanistic Approach

The development of a successful HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.[9] Tert-butyl 3-fluoropyrrolidine-1-carboxylate (MW: 189.23 g/mol , Formula: C₉H₁₆FNO₂) is a relatively polar compound with no significant chromophore.[10] This presents two primary analytical challenges: achieving adequate retention on a reversed-phase column and ensuring sensitive detection.

  • Column Selection: A C18 stationary phase was chosen as the foundational platform for this method. C18 columns are versatile and provide excellent retention for a broad range of moderately polar to non-polar compounds, making them an ideal starting point for method development.[9]

  • Mobile Phase Strategy: To achieve optimal peak shape and resolution, a mobile phase consisting of acetonitrile and water was selected. Acetonitrile is often preferred for its low viscosity and UV transparency. The addition of a small percentage of formic acid (0.1%) to the mobile phase serves a critical function: it protonates any residual silanol groups on the silica-based column packing, thereby minimizing undesirable peak tailing. It also ensures consistent ionization of the analyte, leading to reproducible retention times.[8][9]

  • Detection Wavelength: Due to the absence of a strong UV-absorbing chromophore in the molecule, detection must be performed at a low wavelength. A wavelength of 205 nm was selected to maximize sensitivity, as the carboxylate functional group exhibits some absorbance in the far-UV region.

  • Elution Mode: A gradient elution was employed, starting with a lower percentage of the organic solvent and gradually increasing it. This approach is superior to isocratic elution for purity analysis as it ensures the timely elution of both early-retained polar impurities and late-eluting non-polar impurities within a single analytical run, improving throughput and detection of unknown components.[9]

Optimized HPLC Method & Chromatographic Conditions

The following table summarizes the finalized, optimized parameters for the HPLC analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 205 nm
Run Time 25 minutes

Detailed Experimental Protocol

This section provides a step-by-step procedure for performing the purity analysis.

Instrumentation & Materials
  • Instrumentation: A validated HPLC system equipped with a pump, autosampler, column compartment, and UV/DAD detector.

  • Chemicals:

    • Tert-butyl 3-fluoropyrrolidine-1-carboxylate Reference Standard (>99.5% purity)

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Glassware: Class A volumetric flasks and pipettes.

Solution Preparation
  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Reference Standard Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (1.0 mg/mL):

    • Prepare in the same manner as the Reference Standard Solution, using the test sample of Tert-butyl 3-fluoropyrrolidine-1-carboxylate.

Experimental Workflow Diagram

G cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard (1.0 mg/mL) instrument_setup Equilibrate HPLC System with Mobile Phase prep_sample Weigh & Dissolve Test Sample (1.0 mg/mL) sequence Create Sequence: - Diluent (Blank) - Standard (x6) - Sample instrument_setup->sequence injection Inject Solutions onto C18 Column sequence->injection detection Detect at 205 nm using Gradient Elution injection->detection integration Integrate Chromatograms detection->integration calculation Calculate Purity (% Area) and System Suitability integration->calculation report Generate Final Report calculation->report

Caption: HPLC Purity Analysis Workflow.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no carryover or system contamination.

  • Inject the Reference Standard solution six times to establish system suitability.

  • Inject the Sample solution in duplicate.

  • After the sequence is complete, process the data.

System Suitability & Calculations

Before analyzing samples, the system suitability must be verified.

  • Tailing Factor: The tailing factor for the main peak in the standard chromatogram should be ≤ 2.0.

  • Theoretical Plates: The number of theoretical plates for the main peak should be ≥ 2000.

  • Relative Standard Deviation (RSD): The %RSD for the peak areas from the six replicate injections of the standard solution should be ≤ 2.0%.

The purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Method Validation Protocol: Ensuring Trustworthiness

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][11]

Validation Parameters & Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze a blank, the reference standard, the sample, and a sample spiked with potential impurities.The main peak is free from interference from blank and impurities. Peak purity analysis (using DAD) should pass.
Linearity Analyze five concentration levels from 50% to 150% of the nominal concentration (0.5 to 1.5 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity study.80% to 120% of the nominal test concentration.[3]
Accuracy Perform recovery studies by spiking the sample with the reference standard at three levels (80%, 100%, 120%).Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate preparations of the sample. Intermediate: Repeatability on a different day by a different analyst.%RSD ≤ 2.0% for both repeatability and intermediate precision.
LOQ Determine the concentration with a signal-to-noise ratio of approximately 10.Precision at the LOQ level should have an RSD ≤ 10%.
Robustness Deliberately vary method parameters: Flow rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase pH (±0.2).System suitability parameters must be met. Peak retention and area should not significantly change.

Impurity Profiling

The synthesis of Tert-butyl 3-fluoropyrrolidine-1-carboxylate can potentially lead to several process-related impurities.[5] These may include unreacted starting materials, by-products from incomplete reactions, or degradation products. A common precursor and potential impurity is the corresponding ketone, Tert-butyl 3-oxopyrrolidine-1-carboxylate .[12][13] The developed HPLC method was shown to effectively separate the main analyte from this and other potential impurities.

Relationship between Analyte and Key Impurity

G main Tert-butyl 3-fluoropyrrolidine-1-carboxylate (Analyte) impurity2 Other Process-Related Impurities main->impurity2 Separated by HPLC Method impurity3 Degradation Products main->impurity3 Separated by HPLC Method impurity1 Tert-butyl 3-oxopyrrolidine-1-carboxylate (Precursor/Impurity) impurity1->main Synthetic Route impurity1->main Potential Impurity

Caption: Analyte and Potential Impurity Relationship.

Conclusion

This application note details a highly reliable and robust RP-HPLC method for the purity assessment of Tert-butyl 3-fluoropyrrolidine-1-carboxylate. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. It is a powerful tool for ensuring the quality and consistency of this vital pharmaceutical building block, thereby supporting the development of safe and effective medicines.

References

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • ResearchGate. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Available at: [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]

  • Europe PMC. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Available at: [Link]

  • ACS Publications. Catalyst-Controlled Regio- and Enantioselective Hydrophosphination of α,β-Unsaturated Pyridyl Ketones. Available at: [Link]

  • Agilent. Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Royal Society of Chemistry. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Available at: [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]

  • National Center for Biotechnology Information. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Available at: [Link]

  • SciSpace. A review on method development by hplc. Available at: [Link]

  • ResearchGate. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

Sources

functionalization of the pyrrolidine ring of "Tert-butyl 3-fluoropyrrolidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Functionalization of Tert-Butyl 3-Fluoropyrrolidine-1-Carboxylate

Executive Summary

The Tert-butyl 3-fluoropyrrolidine-1-carboxylate scaffold is a critical pharmacophore in modern medicinal chemistry. The inclusion of the fluorine atom at the C3 position serves as a bioisostere for hydrogen or hydroxyl groups, modulating pKa, lipophilicity (LogD), and metabolic stability without significantly altering steric bulk. However, the presence of the electronegative fluorine atom introduces unique reactivity challenges—specifically regarding inductive destabilization and the risk of


-elimination during organometallic functionalization.

This guide details the protocols for functionalizing this scaffold, focusing on C2-lithiation/trapping (for expanding the carbon skeleton) and N-functionalization (for pharmacophore linkage), underpinned by a rigorous analysis of stereoelectronic effects.

Structural & Stereoelectronic Analysis

Understanding the 3D conformation of the pyrrolidine ring is prerequisite to successful functionalization. Unlike unsubstituted pyrrolidine, the 3-fluoro analog is governed by the Fluorine Gauche Effect .[1]

  • The Gauche Effect: The C–F bond tends to align gauche (synclinal) to the vicinal C–N bond (or the N lone pair). This preference is driven by

    
     hyperconjugation and minimizes dipolar repulsion.
    
  • Conformational Lock: This effect biases the ring pucker. For trans-3-fluoro isomers, the ring often adopts a specific envelope conformation that places the fluorine in a pseudo-axial orientation to maximize these stabilizing orbital overlaps.

  • Reactivity Implication: This conformation dictates which

    
    -proton (pro-R or pro-S) is accessible for deprotonation during lithiation.
    

Stereoelectronics Molecule Tert-butyl 3-fluoropyrrolidine-1-carboxylate Effect Fluorine Gauche Effect (Hyperconjugation) Molecule->Effect Governed by Conformation Ring Pucker Bias (Pseudo-axial F) Effect->Conformation Induces Reactivity Stereoselective C2-Deprotonation Conformation->Reactivity Dictates

Figure 1: The causal link between the stereoelectronic gauche effect and the reactivity profile of the fluoropyrrolidine scaffold.

Protocol A: C2-Functionalization via Directed -Lithiation

Objective: Introduction of electrophiles (alkyls, acyls, silyls) at the C2 position (adjacent to Nitrogen).

The Challenge: The C3-fluorine atom is electron-withdrawing, which theoretically increases the acidity of the C2 protons. However, it also acts as a leaving group. A lithiated species at C2 has a high propensity for


-elimination  of LiF, leading to the formation of a reactive 2,3-dihydropyrrole (benzyne-like pathway), which results in decomposition or polymerization.

The Solution: Strict temperature control (-78°C) and the use of diamine ligands (TMEDA or Sparteine) to stabilize the lithiated intermediate.

Materials
  • Substrate: Tert-butyl 3-fluoropyrrolidine-1-carboxylate (1.0 equiv).

  • Reagent: s-Butyllithium (1.1 equiv, 1.4 M in cyclohexane). Note: n-BuLi is often too nucleophilic and may attack the Boc carbonyl; s-BuLi is preferred for deprotonation.

  • Ligand: TMEDA (Tetramethylethylenediamine) or (-)-Sparteine (for enantioselective induction on racemic substrates).

  • Solvent: Anhydrous Et₂O (preferred over THF for stability of the anion).

Step-by-Step Protocol
  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon flow.

  • Solvation: Dissolve the substrate (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous Et₂O (10 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation (The Critical Step):

    • Add s-BuLi dropwise via syringe pump over 10 minutes.

    • Observation: The solution may turn slightly yellow.

    • Hold Time: Stir at -78°C for exactly 45 minutes. Do not exceed 1 hour or raise temperature above -60°C, or LiF elimination will occur.

  • Trapping: Add the electrophile (1.5 equiv) dissolved in a minimal amount of Et₂O dropwise.

    • Compatible Electrophiles: Methyl iodide, Benzaldehyde, DMF, Allyl bromide.

  • Quenching: Stir for 30 minutes at -78°C, then quench cold with saturated aqueous NH₄Cl.

  • Workup: Warm to room temperature, extract with EtOAc (3x), dry over MgSO₄, and concentrate.

Table 1: Troubleshooting the Lithiation Protocol

ObservationProbable CauseCorrective Action
Low Yield / Decomposition Temperature rose above -60°C;

-elimination of LiF occurred.
Maintain strict -78°C; ensure internal probe monitoring.
Boc Cleavage Nucleophilic attack on Carbonyl.Use s-BuLi instead of n-BuLi; ensure bulky ligand (TMEDA/Sparteine) is present.
No Reaction Wet solvent quenching the anion.Distill Et₂O over Na/Benzophenone; flame-dry glassware.

Protocol B: N-Functionalization (Deprotection & Derivatization)

Objective: Removal of the Boc group to expose the secondary amine for SAR (Structure-Activity Relationship) exploration.

The Challenge: The fluorine atom lowers the basicity of the pyrrolidine nitrogen (inductive effect). This makes the subsequent nucleophilic attacks (e.g., SNAr) slower than in non-fluorinated analogs.

Workflow Diagram

N_Functionalization Start N-Boc-3-F-Pyrrolidine Deprotection Acidic Deprotection (TFA or HCl/Dioxane) Start->Deprotection Salt Amine Salt Intermediate (Stable Solid) Deprotection->Salt FreeBase Free Basing (Na2CO3 / DCM) Salt->FreeBase Coupling Functionalization FreeBase->Coupling  Reductive Amination  Amide Coupling  SNAr

Figure 2: Standard workflow for N-terminus modification.

Step-by-Step Protocol
  • Deprotection (HCl Method - Preferred):

    • Dissolve N-Boc-3-fluoropyrrolidine in 4M HCl in Dioxane (5 equiv HCl).

    • Stir at room temperature for 2 hours.

    • Note: Avoid TFA if possible, as the trifluoroacetate salt is hygroscopic and harder to handle. The HCl salt precipitates as a stable white solid.

    • Concentrate in vacuo to remove dioxane.

  • Free-Basing (In Situ):

    • Redissolve the HCl salt in DCM/DMF (1:1).

    • Add DIPEA (3 equiv) to liberate the free amine.

  • Derivatization (Example: SNAr):

    • Add the heteroaryl chloride (e.g., 2-chloropyridine) (1.1 equiv).

    • Heat to 60°C for 4-12 hours.

    • Insight: Due to the fluorine's inductive effect, the nitrogen is less nucleophilic. Higher temperatures or stronger bases (Cs₂CO₃) may be required compared to unsubstituted pyrrolidine.

Emerging Methods: C-H Activation

While lithiation targets C2, modern Photoredox Catalysis allows access to C5 (the methylene alpha to nitrogen, distal to fluorine).

  • Mechanism: Hydrogen Atom Transfer (HAT) using a quinuclidine mediator and an Iridium photocatalyst.

  • Selectivity: The C5 position is electronically activated by the Nitrogen lone pair but is less sterically hindered than C2 (which is flanked by the Boc group) and less electronically deactivated than C2/C3 (flanked by Fluorine).

  • Application: Direct arylation or alkylation at C5 without pre-functionalization.

References

  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. Link
    
  • O'Brien, P. (2001). Chiral Lithium Amides for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

  • O'Hagan, D. (2008). Understanding Organofluorine Chemistry. An Introduction to the C–F Bond. Chemical Society Reviews. Link

  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis.[2] Wiley-Interscience. Link

  • Campos, K. R., et al. (2006).[3] Enantioselective, Palladium-Catalyzed

    
    -Arylation of N-Boc-pyrrolidine.[3][4] Journal of the American Chemical Society.[3][4][5] Link
    

Sources

Troubleshooting & Optimization

troubleshooting "Tert-butyl 3-fluoropyrrolidine-1-carboxylate" reaction failures

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Topic: Synthesis & Stability Troubleshooting

Executive Summary

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 122536-76-9) is a high-value scaffold in medicinal chemistry, primarily used to modulate pKa and metabolic stability (via the gauche effect) in drug candidates.

Users most frequently encounter failure during the deoxyfluorination step (converting the alcohol to the fluoride) due to competing elimination reactions, or during Boc-deprotection where the fluorine atom renders the ring sensitive to decomposition. This guide synthesizes mechanistic insights with practical protocols to resolve these bottlenecks.

Module 1: The Critical Failure Point (Deoxyfluorination)

The Issue: "My yield is low, and I see significant alkene impurities."

The conversion of N-Boc-3-hydroxypyrrolidine to the 3-fluoro analog is a classic "fight" between Substitution (


) and Elimination (

). The electron-withdrawing Boc group on the nitrogen acidifies the

-protons, making the activated intermediate highly prone to elimination, yielding the useless N-Boc-2,3-dihydropyrrole (enecarbamate).
Mechanistic Diagnosis

When using traditional reagents like DAST (Diethylaminosulfur trifluoride), the reaction proceeds via an alkoxyaminosulfur difluoride intermediate. If the temperature is too high or the base is too strong, the intermediate acts as an internal base, stripping a proton and ejecting the leaving group to form an alkene.

Deoxyfluorination Start N-Boc-3-hydroxypyrrolidine Inter Activated Intermediate (Alkoxy-DAST species) Start->Inter DAST/XtalFluor -78°C Prod PRODUCT (Inversion of Config) Inter->Prod SN2 Substitution (F- attack) Side SIDE PRODUCT (N-Boc-2,3-dihydropyrrole) Inter->Side E2 Elimination (Thermal/Base)

Figure 1: The bifurcation of the reaction pathway. Control of temperature and reagent choice dictates the ratio of Product to Side Product.

Solution: Switch Reagents (DAST vs. XtalFluor-E)

While DAST is the "standard," it is chemically unstable and prone to detonation. XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is the superior choice for pyrrolidines because it does not generate free HF in situ unless promoted, reducing elimination side products [1].[1]

FeatureDAST / Deoxo-FluorXtalFluor-E + Et3N[1][2][3]·3HF
State Liquid (Fuming)Crystalline Solid (Stable)
Thermal Stability Explodes >90°CStable >200°C
Elimination Risk High (HF generation)Low (Controlled F source)
Protocol Requirement Strict Cryogenic (-78°C)Room Temp to Reflux possible
Recommended Protocol: XtalFluor-E Method

Use this protocol to minimize elimination and maximize yield.

  • Setup: In a dry flask under

    
    , suspend XtalFluor-E  (1.2 equiv) in anhydrous DCM.
    
  • Add Promoter: Add Et3N·3HF (Triethylamine trihydrofluoride, 2.0 equiv). Note: XtalFluor requires this exogenous fluoride source.

  • Cool: Cool the mixture to -78°C.

  • Addition: Add N-Boc-3-hydroxypyrrolidine (1.0 equiv) dropwise in DCM.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature naturally overnight.

  • Quench: Pour into saturated aqueous

    
    . Do not use water alone , as acidic hydrolysis can degrade the Boc group.
    

Module 2: Stereochemical Integrity

The Issue: "I started with (S)-alcohol but obtained a racemate."

This indicates the reaction proceeded via an


 pathway (carbocation intermediate) rather than 

. This usually happens if:
  • The solvent is too polar/protic.

  • The temperature was raised too quickly.

  • The substrate has stabilizing groups at the C3 position.

Corrective Action:

  • Solvent: Stick to DCM (Dichloromethane) . Avoid THF or Ethers, as they can coordinate with the sulfur species and alter the mechanism.

  • Temperature: Ensure the addition happens strictly at -78°C .

  • Expectation: You should observe Inversion of Configuration .

    • (S)-N-Boc-3-hydroxypyrrolidine

      
      (R)-N-Boc-3-fluoropyrrolidine.
      

Module 3: Downstream Usage (Boc Deprotection)

The Issue: "The product disappears during Boc removal."

3-fluoropyrrolidine is a small, polar, water-soluble amine. Standard acidic deprotection (TFA/DCM) often leads to yield loss during the workup (extraction) rather than chemical decomposition, although HF elimination is a risk under harsh conditions.

Troubleshooting Flowchart

Deprotection Start Deprotection Required Check Is the salt acceptable? Start->Check Method1 Method A: 4M HCl in Dioxane Sol1 Isolate as HCl Salt (Filtration) Method1->Sol1 Method2 Method B: TFA / DCM Sol2 Evaporate TFA -> Ion Exchange Resin Method2->Sol2 Check->Method1 Yes (Preferred) Check->Method2 No (Need free base) Warn Warning: Free base is volatile and water soluble! Sol2->Warn

Figure 2: Decision matrix for removing the Boc group without losing the product.

Best Practice: Isolation as the HCl Salt

Avoid aqueous extraction of the free amine.

  • Dissolve Tert-butyl 3-fluoropyrrolidine-1-carboxylate in 4M HCl in Dioxane .

  • Stir at 0°C

    
     RT for 2 hours.
    
  • Do not add water. Add diethyl ether (

    
    ) to precipitate the amine hydrochloride salt.
    
  • Filter the solid. This stabilizes the fluorine and prevents volatility losses [2].

Frequently Asked Questions (FAQ)

Q: Can I distill the product? A: Yes, Tert-butyl 3-fluoropyrrolidine-1-carboxylate is generally an oil or low-melting solid. However, ensure all fluorinating reagents are quenched first. Distilling crude mixtures containing active DAST/XtalFluor can lead to explosions .

Q: Why did my reaction turn black/tarry? A: This is characteristic of polymerizing pyrrole side products. If elimination occurs (forming the enecarbamate), the resulting double bond is electron-rich and prone to polymerization under acidic conditions. Solution: Improve temperature control during addition and quench with vigorous stirring in bicarbonate solution.

Q: Is the product stable on Silica Gel? A: Moderately. The C-F bond is stable, but the Boc group can cleave on acidic silica. Tip: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize surface acidity before loading your compound.

References

  • L'Heureux, A., et al. (2010).[3] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][4][5] Journal of Organic Chemistry, 75(10), 3401–3411.

  • Start, M., et al. (2017). "Scale-up of the Synthesis of 3-Fluoropyrrolidine Hydrochloride." Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). "Boc Group Stability and Deprotection."[6][7]

Sources

Technical Support Center: Optimizing Synthesis of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Tert-butyl 3-fluoropyrrolidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you improve reaction yields, minimize side products, and streamline your purification process.

The primary route to this compound involves the nucleophilic deoxyfluorination of the corresponding alcohol precursor, Tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This key transformation, while conceptually straightforward, is fraught with potential pitfalls that can drastically reduce yield and purity. This guide provides in-depth, experience-driven advice to navigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for Tert-butyl 3-fluoropyrrolidine-1-carboxylate.

Q1: What is the most common and reliable method for synthesizing Tert-butyl 3-fluoropyrrolidine-1-carboxylate?

A1: The most prevalent and generally reliable method is the nucleophilic deoxyfluorination of Tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This reaction replaces the hydroxyl group with a fluorine atom, typically with inversion of stereochemistry. The choice of fluorinating agent is the most critical parameter and directly influences reaction success, safety, and scalability.

Q2: Which fluorinating agents are recommended for this transformation?

A2: Several reagents can accomplish this, but the most common are aminosulfur trifluorides. Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are widely used.[1][2]

  • DAST is a powerful and effective reagent but is known for its thermal instability, with potential for detonation at temperatures above 90°C.[2] It is typically used at low temperatures (-78°C to 0°C).

  • Deoxo-Fluor is a more thermally stable alternative to DAST, making it safer for larger-scale reactions.[3][4] It often provides similar or even superior yields and chemoselectivity compared to DAST.[4][5]

  • PyFluor is a newer, thermally stable, solid reagent that often shows high selectivity for fluorination over competing elimination side reactions.[3]

The selection depends on the scale of your reaction, your facility's safety protocols, and the specific sensitivity of your substrate. For general laboratory scale, both DAST and Deoxo-Fluor are effective if handled with appropriate care.

Q3: What are the primary challenges and side reactions to anticipate in this synthesis?

A3: The main challenges are:

  • Low Yield: Often caused by incomplete reaction, degradation of the starting material or product, or formation of side products.

  • Elimination Side Products: The formation of Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate via an E2 elimination mechanism is the most common side reaction. This is particularly problematic with sterically hindered substrates or at elevated temperatures.

  • Rearrangements: Carbocation-mediated rearrangements can occur, especially with reagents like DAST, although this is less common for this specific substrate.[6]

  • Purification Difficulties: The polarity of the fluorinated product can be very similar to that of the starting alcohol and some byproducts, complicating chromatographic separation.

A thorough understanding of the reaction mechanism is key to mitigating these issues.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution format for specific issues encountered during the experiment.

Problem 1: Low or No Product Formation

Your reaction monitoring (TLC, LC-MS) shows a significant amount of unreacted starting material (Tert-butyl 3-hydroxypyrrolidine-1-carboxylate) even after an extended reaction time.

Potential CauseRecommended Solution & Scientific Rationale
Insufficient Reagent Activity Solution: Use a fresh, properly stored bottle of fluorinating agent. Rationale: Reagents like DAST and Deoxo-Fluor are highly moisture-sensitive. Over time, they can hydrolyze to inactive species, reducing their effective concentration. Always handle these reagents under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or with proper Schlenk techniques.
Inadequate Reaction Temperature Solution: Allow the reaction to warm slowly to room temperature after the initial low-temperature addition. Rationale: While the addition of the fluorinating agent must be done at low temperatures (typically -78°C or 0°C) to control the initial exothermic reaction and prevent degradation, the SN2 substitution itself may require thermal energy to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS as it warms to find the optimal temperature profile.
Poor Starting Material Quality Solution: Ensure the starting alcohol is pure and, most importantly, anhydrous. Rationale: Water will rapidly quench the fluorinating agent, consuming at least one equivalent of the reagent and generating HF, which can cause other side reactions.[3] Dry the starting material by azeotropic distillation with toluene or by drying under high vacuum over a desiccant like P₂O₅.
Problem 2: High Levels of Elimination Side Product

You observe a significant peak/spot corresponding to Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.

Potential CauseRecommended Solution & Scientific Rationale
Reaction Temperature is Too High Solution: Maintain a low temperature throughout the reaction. Add the fluorinating agent at -78°C and keep the reaction at or below 0°C for its entire duration. Rationale: Elimination (E2) reactions have a higher activation energy than substitution (SN2) reactions. By keeping the temperature low, you kinetically favor the desired SN2 pathway over the competing elimination pathway.
Choice of Fluorinating Reagent Solution: Consider using a more modern, sterically hindered, or less basic fluorinating agent like PyFluor or PhenoFluor™.[3][7] Rationale: These reagents are designed to be less prone to inducing elimination.[3][8] Their bulkier nature can disfavor the geometry required for the E2 transition state.
Solvent Effects Solution: Use a non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Rationale: Polar aprotic solvents can stabilize the charged transition state of the elimination pathway. Non-polar solvents minimize this effect. Ensure the solvent is rigorously dried before use.
Diagram: SN2 vs. E2 Pathway

The following diagram illustrates the competition between the desired SN2 substitution and the undesired E2 elimination pathway.

G cluster_0 Reaction Intermediate cluster_1 Desired Pathway cluster_2 Side Reaction Intermediate Activated Alcohol (R-OSF₂NR'₂) SN2_TS SN2 Transition State Intermediate->SN2_TS  F⁻ Attack (Backside) E2_TS E2 Transition State Intermediate->E2_TS  F⁻ acts as Base (Proton Abstraction) Product Tert-butyl 3-fluoropyrrolidine-1-carboxylate SN2_TS->Product Inversion Side_Product Elimination Product (Alkene) E2_TS->Side_Product Concerted Elimination Start Starting Alcohol + DAST/Deoxo-Fluor Start->Intermediate G Start Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Q1 Is Starting Material (SM) Present? Start->Q1 Q2 Is Elimination Product Present? Q1->Q2 No Sol1 Incomplete Reaction: - Check reagent quality - Increase reagent eq. - Increase reaction time/temp Q1->Sol1 Yes Q3 Is Yield Low Despite Full Conversion? Q2->Q3 No Sol2 Sub-optimal Conditions: - Lower reaction temp - Use bulkier reagent - Check solvent purity Q2->Sol2 Yes Sol3 Workup/Purification Issues: - Use gentle quench (cold NaHCO₃) - Optimize chromatography - Check for product volatility Q3->Sol3 Yes Success High Yield, High Purity Product Q3->Success No Failure Re-evaluate Synthetic Route Sol1->Failure Sol2->Failure Sol3->Success

Sources

preventing side reactions with "Tert-butyl 3-fluoropyrrolidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 101469-92-5). It is designed to troubleshoot specific reactivity issues, primarily focusing on the suppression of HF elimination and the management of fluorine-induced electronic effects.

Subject: Optimization & Troubleshooting for N-Boc-3-fluoropyrrolidine Ticket Priority: High (Stability & Reactivity Control)

The Core Hazard: "Silent" HF Elimination

The most common failure mode with 3-fluoropyrrolidine derivatives is the inadvertent elimination of Hydrogen Fluoride (HF), leading to the formation of N-Boc-3-pyrroline (the alkene impurity).

The Mechanism

The fluorine atom at C3 is an Electron Withdrawing Group (EWG). This acidifies the protons on the adjacent carbons (C2 and C4). Under basic conditions, or high thermal stress, a base can abstract a proton from C4, triggering an E2 elimination of the fluoride ion.

Diagnostic Visualization (Pathway Analysis)

The following diagram illustrates the competition between the desired substitution (or stable state) and the elimination side reaction.

Elimination_Pathway SM N-Boc-3-Fluoropyrrolidine (Starting Material) TS Transition State (E2 Mechanism) SM->TS Base Attack at C4-H Product_B Stable Functionalized Product SM->Product_B Controlled Cond. Base Strong Base / Heat (>60°C or pKa > 12) Product_A N-Boc-3-Pyrroline (Elimination Impurity) TS->Product_A Loss of HF

Caption: Figure 1. The E2 elimination pathway is the dominant side reaction. Strong bases attack the


-proton (C4), causing fluoride expulsion.
Troubleshooting Guide: Preventing Elimination
Symptom Probable Cause Corrective Action
Product contains alkene (NMR: olefinic protons ~5.7-6.0 ppm) Base too strong. Using bases like LDA, NaH, or t-BuLi triggers E2 elimination.Switch to Non-Nucleophilic Bases. Use mild bases like

or CsF. If a strong base is required, use LiHMDS at -78°C (kinetic control).
Low yield during heating Thermal Elimination. C-F bond activation energy is lowered by the N-Boc group.Limit Temperature. Do not exceed 60°C in basic media. If high temp is needed, switch solvent to non-polar (Toluene) to disfavor ionic elimination.
"Gummy" black residue Polymerization. The resulting pyrroline is unstable and can polymerize.Quench Early. Monitor reaction by LCMS/TLC. Do not let the reaction stir overnight if conversion is complete.

Post-Deprotection Reactivity: The "Lazy Nucleophile"

After removing the Boc group, users often find the resulting 3-fluoropyrrolidine amine reacts sluggishly in amide couplings or nucleophilic substitutions.

The Science: Inductive Deactivation
  • Pyrrolidine pKa: ~11.3

  • 3-Fluoropyrrolidine pKa: ~10.5 (estimated)

The fluorine atom pulls electron density away from the nitrogen lone pair (inductive effect,


). This makes the nitrogen less nucleophilic  than a standard pyrrolidine. Standard coupling protocols (e.g., EDC/NHS) often fail or proceed slowly.
Protocol: High-Efficiency Coupling

Objective: Couple 3-fluoropyrrolidine (salt form) to a carboxylic acid without side reactions.

  • Activation: Do not use carbodiimides (EDC/DCC) alone. Use HATU or COMU as the coupling agent. These generate a more reactive active ester.

  • Base Management:

    • The amine is likely a hydrochloride or trifluoroacetate salt. You must release the free base.

    • Rule of Thumb: Use 3.0 - 3.5 equivalents of DIPEA (Diisopropylethylamine).

      • 1 eq to neutralize the acid partner.

      • 1 eq to neutralize the amine salt.

      • 1-1.5 eq to maintain basic pH for the reaction.

  • Solvent: Use DMF or NMP. The high dielectric constant helps stabilize the transition state of the deactivated amine attacking the ester.

FAQ: Common User Queries

Q: My NMR spectrum shows split peaks for the Boc group and the ring protons. Is my material impure? A: Likely No. N-Boc-3-fluoropyrrolidine exhibits rotamers due to the restricted rotation of the N-C(O) bond. The fluorine atom adds electronic bias, often making the rotamer ratio distinct (e.g., 60:40).

  • Validation: Run the NMR at 50°C or 60°C. If the peaks coalesce into sharp singlets/multiplets, it is a pure compound exhibiting rotamerism.

Q: Can I use Lewis Acids (e.g.,


) with this compound? 
A: Proceed with Caution.  Fluorine has a high affinity for Lewis acids (especially Aluminum and Boron). Strong Lewis acids can complex with the fluorine, weakening the C-F bond and promoting ionization/substitution or elimination.

Q: How do I remove the Boc group without affecting the Fluorine? A: Use HCl/Dioxane, not Lewis Acids.

  • Recommended: 4M HCl in Dioxane at 0°C

    
     RT.
    
  • Avoid:

    
     or TMSI (Trimethylsilyl iodide), as these can strip the fluorine atom or cause halogen exchange.
    

Validated Workflow: Safe Deprotection & Handling

This workflow minimizes the risk of racemization (if chiral) and decomposition.

Workflow Step1 Step 1: Dissolution Solvent: DCM or Dioxane Temp: 0°C Step2 Step 2: Acid Addition 4M HCl in Dioxane (5-10 eq) Avoid neat TFA (exothermic) Step1->Step2 Step3 Step 3: Reaction Warm to RT. Monitor CO2 evolution. Time: 1-2 Hours Step2->Step3 Step4 Step 4: Isolation Evaporate to dryness (do not wash with water). Result: Hydrochloride Salt Step3->Step4

Caption: Figure 2. Optimized deprotection workflow to maintain C-F bond integrity.

References

  • Sigma-Aldrich. 1-Boc-3-fluoropyrrolidine Product Specification & Safety Data Sheet. (Confirming structure and basic handling). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 643455 (N-Boc-pyrrolidine analogs). (pKa and physicochemical property comparisons). Link

  • Shiroudi, A., & Zahedi, E. (2011).[1] Theoretical study of HF elimination kinetics of ethane fluorides and derivatives. (Mechanistic basis for beta-elimination of HF). Link

  • Ossila. (S)-(+)-3-Fluoropyrrolidine hydrochloride Product Information. (Applications in ferroelectrics and ligand synthesis).[2] Link

Sources

Technical Support Center: Stereoselective Synthesis of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

[1]

Current Status: Operational Topic: Deoxyfluorination of N-Boc-3-hydroxypyrrolidine Audience: Medicinal Chemists / Process Development Scientists[1]

Introduction: The Stereochemical Challenge

You are likely accessing this guide because you are synthesizing Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 101385-93-7 or enantiomers) and facing challenges with stereochemical inversion , elimination side-products , or safety profiles of fluorinating reagents.

The transformation of N-Boc-3-hydroxypyrrolidine to its fluoride counterpart is a textbook example of a reaction that appears simple on paper but requires rigorous control in the fume hood.[1] The reaction relies on activating the hydroxyl group followed by nucleophilic displacement by fluoride.

Core Directive: This synthesis is dominated by an SN2 mechanism .[1] Therefore, to obtain (R)-3-fluoropyrrolidine, you must start with (S)-3-hydroxypyrrolidine, and vice versa.[1]

Module 1: The Mechanistic Core (Visualizing Inversion)

Understanding the mechanism is the first step to troubleshooting low ee% (enantiomeric excess). The reaction proceeds via an activated alkoxy-aminosulfur intermediate.[1]

Mechanism Workflow

DeoxyfluorinationStartStart: (S)-Alcohol(N-Boc-3-hydroxypyrrolidine)ReagentReagent Addition(DAST / XtalFluor-E)Start->Reagent -78°C, DCMIntermediateActivated Intermediate(Alkoxy-aminosulfur species)Reagent->Intermediate ActivationTSTransition State(Backside Attack)Intermediate->TS F- AttackSideProductSide Product:Enecarbamate (Elimination)Intermediate->SideProduct E2 Elimination(If Temp > -20°C or Basic Conditions)ProductProduct: (R)-Fluoride(Inversion of Configuration)TS->Product SN2 Inversion

Figure 1: The mechanistic pathway showing the critical SN2 inversion and the competing elimination pathway.

Module 2: Reagent Selection & Protocol Strategy

The choice of reagent dictates your safety profile and impurity landscape. While DAST is the traditional standard, XtalFluor-E is the modern recommendation for higher selectivity and safety.[2]

Reagent Comparison Matrix
FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor XtalFluor-E (Recommended)
Physical State Fuming LiquidLiquidCrystalline Solid
Thermal Stability Low (Explosive >90°C)ModerateHigh (Decomp >200°C)
Glassware Plastic/Teflon Only (Etches glass)Plastic recommendedBorosilicate Glass OK (No free HF)
Selectivity Moderate (Elimination common)ModerateHigh (Reduced elimination)
Promoter None requiredNone requiredRequires DBU or Et3N[1][3][4]·3HF
Protocol A: The Modern Standard (XtalFluor-E)

Best for: Minimizing elimination, scale-up safety, and using standard glassware.[1]

  • Preparation: Charge a dry flask (glass is acceptable) with (S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv).

  • Solvent: Dissolve in anhydrous CH2Cl2 (0.1 M). Add Et3N·3HF (1.5 equiv) or DBU (1.5 equiv) as a promoter.[1]

  • Addition: Cool to -78°C. Add XtalFluor-E (1.2 equiv) solid or slurry portion-wise.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 4–12 hours.

    • Note: The lack of free HF generation prevents the "etching" seen with DAST.

  • Quench: Quench with 5% aqueous NaHCO3.

Protocol B: The Legacy Method (DAST)

Best for: Small scale when XtalFluor is unavailable.

  • Safety: Use TEFLON/HDPE vessels.[1] DAST reacts violently with water and etches glass.[1]

  • Addition: Dissolve (S)-alcohol in anhydrous DCM. Cool to -78°C .[1] Add DAST (1.2 equiv) dropwise via syringe.[1]

    • Critical: Do not allow temperature to rise during addition.[1] Exotherm promotes elimination.[1]

  • Reaction: Stir at -78°C for 1 hour, then warm to RT.

  • Quench: Pour mixture into saturated NaHCO3 (do not add water to the reaction).

Module 3: Troubleshooting & FAQs

Q1: I am seeing a significant amount of "Pyrroline" (alkene) impurity. Why?

Diagnosis: This is the elimination product (enecarbamate), formed via an E2 mechanism. Root Causes:

  • Temperature Shock: Warming the reaction too quickly from -78°C to RT.[1]

  • Basicity: DAST and Deoxo-Fluor generate HF/Amine byproducts that can act as bases.[1] Solution:

  • Switch to XtalFluor-E + Et3N·3HF . The fluoride source is less basic, significantly suppressing elimination [1].

  • If stuck with DAST: Ensure the reaction remains at -78°C for at least 2 hours before warming.

Q2: My product is racemic (0% ee). What happened?

Diagnosis: You likely triggered an SN1 pathway involving a carbocation intermediate.[1] Root Causes:

  • Substrate Nature: The N-Boc group usually destabilizes the carbocation at C3 (electron-withdrawing), favoring SN2. However, if the reaction is heated or if highly polar solvents are used, SN1 can compete.

  • Starting Material: Verify the optical purity of your starting alcohol.[4] Solution:

  • Keep the reaction strictly anhydrous.[1] Water can attack the intermediate, reverting it to the alcohol (with potential scrambling) or allowing HF to attack via SN1.

Q3: How do I remove the unreacted alcohol? It co-elutes with the fluoride.

Strategy:

  • Chemical Scavenging: Add a small amount of acetic anhydride or benzoyl chloride at the end of the reaction to convert unreacted alcohol to an ester. Esters typically have significantly different Rf values (retention factors) than the fluoride product, simplifying silica chromatography.

Module 4: Validation & QC (Proving Stereochemistry)

You cannot rely on simple 1H NMR to prove stereoinversion.[1] You must use specific analytical techniques.

Data Summary: Characterization
MethodObservationConfirmation
19F NMR ~ -175 to -180 ppm (multiplet)Confirms C-F bond formation.[1]
Chiral HPLC Chiralpak AD-H or OD-H columnSeparates (R) and (S) enantiomers.[1]
Optical Rotation

sign inversion
(S)-Alcohol usually (+)

(R)-Fluoride usually (-).[1] Check specific literature values.[1]
HOESY NMR 1H-19F through-space couplingDefinitive proof of stereochemistry if crystal structure is unavailable [2].[1]
Decision Tree: Troubleshooting Workflow

TroubleshootingProblemIdentify ProblemImpurityMajor Impurity: AlkeneProblem->ImpurityLowYieldLow Yield / No ReactionProblem->LowYieldRacemicProduct is RacemicProblem->RacemicAction1Switch to XtalFluor-Eor Maintain -78°C longerImpurity->Action1Action2Check Water Content(Reagent Hydrolysis)LowYield->Action2Action3Check Start Material ee%Avoid HeatingRacemic->Action3

Figure 2: Rapid diagnostic tree for common synthetic failures.

References

  • L’Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[3][4] The Journal of Organic Chemistry, 75(10), 3401–3411.

  • Thiehoff, C., et al. (2016).[1] Conformational Analysis of Fluorinated Pyrrolidines using 19F-1H Scalar Couplings and Heteronuclear NOEs. Organic & Biomolecular Chemistry.[1][4][5][6][7]

  • Rosen, T. C., et al. (2004).[1] Synthesis of 3-fluoropyrrolidines: A cautionary tale of DAST mediated fluorination. (General reference for DAST limitations in pyrrolidine systems).

"Tert-butyl 3-fluoropyrrolidine-1-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 518063-52-0). This document provides in-depth information on the stability, storage, and handling of this versatile building block, designed for researchers and drug development professionals. Our goal is to equip you with the necessary knowledge to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For long-term stability, tert-butyl 3-fluoropyrrolidine-1-carboxylate should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] It should be sealed in a dry, tightly closed container.[1][3]

Q2: Can I store it at room temperature for short periods?

While short-term storage at room temperature may be acceptable for immediate use, it is not recommended. The molecule's stability is best maintained under refrigeration.[1] One supplier of a similar fluorinated pyrrolidine derivative notes shipping at room temperature in the continental US but recommends refrigerated storage upon receipt.[4]

Q3: Why is refrigerated storage and a dry, inert atmosphere so critical?

The primary point of vulnerability in this molecule is the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions, which can catalyze its removal. Moisture from the air can, over time, contribute to hydrolysis. Furthermore, like many complex organic molecules, elevated temperatures can accelerate potential decomposition pathways.[5][6] Storing it cold, dry, and under an inert gas minimizes these risks, ensuring the compound's purity over time.

Q4: What are the visible signs of degradation?

Visually, degradation may not always be apparent. The compound is typically a liquid or a low-melting solid. Any significant change in color or the appearance of solid precipitates could indicate a problem. However, the most reliable method for detecting degradation is through analytical techniques like NMR or GC-MS.

Q5: What materials or chemicals are incompatible with this compound?

You should avoid contact with strong oxidizing agents and strong acids.[5] The Boc group is labile to acid, and exposure will lead to deprotection, yielding 3-fluoropyrrolidine.[7] Also, avoid sources of heat, sparks, open flames, and moisture.[5][6]

Storage Conditions Summary

For optimal shelf-life and experimental reproducibility, adhere to the following storage parameters.

ParameterRecommendationRationale & Citations
Temperature 2°C to 8°C (Refrigerated)Slows potential degradation pathways.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Protects against air and moisture, which can promote hydrolysis.[2][6]
Container Tightly Sealed, DryPrevents exposure to atmospheric moisture. Containers must be carefully resealed after opening.[3][5][8]
Light Exposure Store in a dark placeAvoid direct sunlight or strong heat sources.[5]
Incompatibilities Strong Acids, Strong Oxidizing AgentsPrevents acid-catalyzed deprotection and unwanted oxidation reactions.[5]
Troubleshooting Guide: Reagent Instability

Encountering unexpected results? Inconsistent yields or new impurities in your reaction? The stability of your starting material may be the cause. Follow this guide to diagnose and resolve potential issues.

Problem: My reaction yield is lower than expected or has failed completely.

This is a common symptom of using a degraded starting material. If the Boc-protected amine has partially or fully decomposed, it will not participate in the intended reaction, leading to poor outcomes.

Problem: I see an unexpected, more polar spot by TLC that wasn't there before.

This could be the deprotected 3-fluoropyrrolidine. The free amine is significantly more polar than its Boc-protected counterpart and will have a much lower Rf value on silica gel.

Troubleshooting Workflow

The following workflow provides a logical sequence of steps to validate the integrity of your tert-butyl 3-fluoropyrrolidine-1-carboxylate.

G A Unexpected Experimental Result (e.g., Low Yield, Impurities) B Is the reagent's integrity suspect? A->B C Assess Purity via Analytical Method (e.g., ¹H NMR, GC-MS) B->C Yes E Reagent is likely stable. Troubleshoot other reaction parameters (e.g., other reagents, conditions). B->E No D Does the spectrum match the reference? Are impurities < 5%? C->D D->E Yes F Significant impurities detected. (e.g., isobutylene, free amine) D->F No G Option 1: Purify reagent (e.g., column chromatography). F->G H Option 2: Discard and use a new batch of verified purity. F->H I Implement proper storage protocols for the new material. G->I H->I

Caption: Troubleshooting workflow for suspected reagent degradation.

Purity Assessment Protocol: ¹H NMR Analysis

Proton NMR is a rapid and effective method to assess the purity and structural integrity of your material. The key is to look for the characteristic signals of the Boc group and the pyrrolidine ring, and the absence of signals from common degradation byproducts.

Key Signals to Observe:
  • ~1.4 ppm: A sharp, large singlet integrating to 9 protons. This is the hallmark of the tert-butyl group on the Boc protector. Its presence and correct integration are critical.

  • ~3.3-3.8 ppm: A series of multiplets corresponding to the protons on the pyrrolidine ring.

  • ~5.1-5.3 ppm: A multiplet, often a doublet of triplets, corresponding to the proton attached to the same carbon as the fluorine atom (CHF).

Signs of Degradation in ¹H NMR:
  • Diminished integration of the Boc signal (<9H relative to ring protons): This is a clear sign of deprotection.

  • Appearance of new signals around 1.7 ppm (singlet) and 4.7 ppm (broad singlet): These can correspond to isobutylene, a common byproduct of Boc group cleavage.[7]

  • Complex new signals in the 2.5-3.5 ppm region: This may indicate the presence of the free 3-fluoropyrrolidine amine.

Step-by-Step Sample Preparation and Analysis:
  • Sample Preparation: Accurately weigh approximately 5-10 mg of your tert-butyl 3-fluoropyrrolidine-1-carboxylate and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard with a signal in a clean region of the spectrum (e.g., dimethyl terephthalate).

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

  • Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the characteristic peaks and compare the spectrum to a reference from a reliable source or from a previously validated batch. Calculate the purity based on the relative integrals of your compound versus any identified impurities.

By implementing these storage, handling, and validation procedures, you can ensure the quality of your tert-butyl 3-fluoropyrrolidine-1-carboxylate, leading to more robust and reliable scientific outcomes.

References
  • JR-0887 - Safety Data Sheet. (2023). Combi-Blocks, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLc2_oQ--kkJFDidslla0OJd0keiFSJhaDfksBT6To6a3FMvaP3GvJdjXUVCT4jEm8ByqkNWelA66m-gShezIqccM5z6nFIHRtPG-fiQ1KQtnp01EpaDBsuDorr1vkXcd2czS2-aCuzA==]
  • tert-Butyl 3-fluoropyrrolidine-1-carboxylate | 518063-52-0. (n.d.). BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWbjqNhqlazXlAs4voxrjQzqWpbDHgnWLILEUHCgjvyp4nKN40snX39grJZFrfEEZdFpM88UPtL_aZyaQd33qtDZR0zQopQopVrkyk9Lio-EBFxNsMpDhA7-fvwnOL3BP3MOvW9SUsY0G87Sk2]
  • Safety Data Sheet. (2024). CymitQuimica. [URL: https://vertexaisearch.cloud.google.
  • tert-Butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3. (n.d.). PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb5Hy_q17KBvyOCOa2iqLGb_bRGXl63tyaDALbveW7pN90hKdnvSINbNmjifefEF0nnMflaPRVf7DKIxI1N8t9aM1tZCWXOfhKxQVv96NrHw6T9Z_a1HcZ7nU_mjPkqaUT3soFBqgJGBksfaNXRw2-BsbZrAEvJnVlEFZfkyavuPvX8ZU-ILiZvS27Z92j]
  • tert-butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate. (n.d.). Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1b5bOGJBh1wsjs7plKC-0akQgO5VDhrcH55IcJCv-TS3iR__Aro6hH452U_O_ZqJS5xWVScDrvfrNflOXg4VJmD7bDPzfclH30by_UG4WLYlZmH3Dh8Ma2bhFdgvxAolNntEOQHAimxcLMli956jow6RdADt7Op0FFYGhc8fkdG5xd4-I2pFKTE_nj6j6Dxr883NQPniaRqlPmLFWNnpVq8pvxBcR]
  • SAFETY DATA SHEET - tert-Butyl 3-(aminocarbonyl)pyrrolidine-1-carboxylate. (2025). Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVhTz-9N2aolsKgLN2fJe5oaK37OGDBarys7XApYA7qubIdRJ9-Pzefw3kQitrkU1zYNR9I4ZHfJclu0fZ-hFari11MtFbG8iI3m3W4B1MjD3xia9TBqTJ7Hfb5AS_y8rMgDt6m68Gxq1fk_fz3c0xg3zdikc2nmX0_p0I-3TnKAFTmZJryDcP_40memszWiPeGiE6UmrjpjliEoEN7Tw0rvvrDYOv6NlV3zHC3oE9_FdgSDmXVTsX7lh3_IXOYzRngXWAyQUS2lRveLRS]
  • SAFETY DATA SHEET - tert-butyl 2-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate hydrochloride. (n.d.). Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnWa_TWNyajj4Tu4nVsl8N6lKsbRsfET6qVzS1gQs_Mpopg2tZgNHajfVWfaoK80Wh4C5t1_eq4DsNqh3oKdikxlEb_P-DTigUohebS-1JQw2hazjOpSZTbdTHUQePqM9ZF7NwsuuxTEK_wkWAQBnZkxAxQBMK6JOKlhQnmnU35zg0NRxg94s=]
  • SAFETY DATA SHEET - (S)-3-Fluoropyrrolidine hydrochloride. (2025). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu8ZRHgO7OUrk9PSKVTTtFYvZBdINe1mJuKC9D0U03nf_NwAOtkcdDawKP3jYD8gCMupCezDsHC9Nk-mpnfvTwqPXZt2ytBnOCXnxCTtfykF1rFrr7MuWTiEgZ10AQHQMvj1ioz3xlZSVriJQnRYCyjoUjqUO0iS-rOwmM-ha2DpR3Uk0p40yiQ1mi2l2RALxOm--AmBPyWrJyORxzgKm9FRdyVCnTTtWanYwiSt73z4cEFNbM3VSbID4ICbNtzW1vjoXT9ZKMDednpX5ZfLuS3ynlTSdm4CZeF_RaYg==]
  • tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 1174020-49-5. (n.d.). ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJVTmLp962dLUebRMeavWhuxHTij3A4f6_rGXGP8PzbmbZ3xHlQxdFwn2wP19CmoyzsSEqhyvcpcvnMbEP_70fux9TFBvs0crZzbclbzg7AVpljcOSspCTjevSGoe6JQdMjau2aBvHT0Da6kR1JRzkIwICmfMjfzwBX1Nz]
  • SAFETY DATA SHEET - (S)-3-Fluoropyrrolidine hydrochloride. (2025). Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz965TGtUjIzCOlhrPWlBbeVpJmmcTkY2oimsbzX3AU2qkKJaD0U4ICX7xqFwM-25cnbL73kFiH_MoWhoIP_To5pkhI30HuFsceFz5O202YX9NyWUdk73_us2flk3fI5WKz87HtPc-UVZekW0rQCQ0PkBZ2aVZv9_n8_lv-N6Qkoqlwf7LKkL2sY0h-A7X82dn]
  • tert-butyl 3,3-difluoropyrrolidine-1-carboxylate hydrate. (n.d.). CPHI Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7OT-Hq0I5DFOT2PiWpWQU7gzMH3oXKYS0Z8su7Dp8bkFqMOWzUvKcUN3UaPFL9yXm6WmJ9QnkKzVySswlji4GFU1gI6fHoiFQhbJpFCzZTYZ51wYeC6GFV0Iph1WYi9mP1JfIwJUN0m1QI5FxYnFxrJ-wTBSefr-SfFfKewGw0vMG5arHaL_MckMqE3E-JebXmONT3bgKWw==]
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8ffS2OQmkPujarzTt88HMlHi8CZrNrg17woXaQJu4By9WtPtmbhKEtWGqkkzc6fm4RjgK0_4qAYp2j4iu-4ao0sdJJMMG3hmgzbNGybeWm6LbU5HXKR_MJPCIy_Tq1J5N0QtIz2qJR2ODtAf5bcACcPC-7yaT7jTB-XwCwTXRNnPkXKp-Wp1fY0pNVeItUVsZLdXLlqA-F55UyDI6orgY8jiaN4Ndjog2BE8JqURuIdfm9eG_fKolaJxYtDA=]
  • (S)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 199174-24-8. (n.d.). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdvMRAQ9LvtmQ2CevNiZbxyoIZekhA3wqLwXM_nwtLpGrvcZMTQa5fyKyvHE6wCV5llDhUmI76H65XskSTlZEv6rETPDN4Y_s6IMdBd0CiduMfqFSXryrWDvduOhxMVsmlpTNJFq97YHnGfwq-5gcC3BQhXyZDXI09SSgKXM0mfg==]
  • 1-tert-Butoxycarbonyl-3-pyrrolidone | 101385-93-7. (n.d.). Tokyo Chemical Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE82rJ_iVJOqgpMIhmzMJkAJsmVkaubHEtWjOgkfiKULz9362IikeTCqndRQa5LTaOW2M3WKk-z_xuf3zWW7_UxTBBz97QFqfNL6OZZSQ_yZbJ8IlRsedDPcIceqWQFqVRhys7j2g==]
  • tert-Butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | 1262410-84-3. (n.d.). BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzkcBuOxSUn33MK71NUiOYJ9XOROT1bazBkmpgJXZNvCDDaJX5sOHnetB3dn1ez-VZwy3vQ-lRvBillIegEpGlt8ToalxDpa_m8GDZwXBMX_C2ONlGUmpE7UdMp7ibJpqHfTctE5DSg1yTJriAgw==]

Sources

Technical Resource Hub: Boc Deprotection of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Boc deprotection of Tert-butyl 3-fluoropyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this specific transformation. Here, we move beyond generic protocols to address the unique challenges posed by the presence of a fluorine atom on the pyrrolidine ring, providing in-depth troubleshooting, validated protocols, and a mechanistic understanding to ensure your success.

Foundational Principles: The "Why" Behind the Reaction

Understanding the mechanism of the acid-catalyzed Boc deprotection is the first step toward troubleshooting and optimization. The reaction proceeds through a series of well-defined steps.[1][2][3][4]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3]

  • Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl carbocation and the formation of an intermediate carbamic acid.[1][2][3]

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas.[1][2]

  • Amine Salt Formation: The newly liberated amine is then protonated by the acid in the reaction mixture, yielding the final amine salt (e.g., trifluoroacetate or hydrochloride salt).[1][3]

The tert-butyl carbocation generated is highly reactive and can lead to side reactions, a critical point we will address in the troubleshooting section.[5][6]

Diagram: Acid-Catalyzed Boc Deprotection Mechanism

Boc_Deprotection Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Fragmentation tBu_Cation tert-Butyl Cation Protonated->tBu_Cation AmineSalt Amine Salt (Product) CarbamicAcid->AmineSalt Decarboxylation (+ H⁺) Byproducts Isobutylene + CO₂ CarbamicAcid->Byproducts - CO₂ tBu_Cation->Byproducts - H⁺ Incomplete_Reaction Start Issue: Incomplete Reaction Check_Acid Verify Acid Stoichiometry (Is it sufficient?) Start->Check_Acid Check_Water Check for Water (Anhydrous conditions?) Check_Acid->Check_Water Yes Solution_Acid Solution: Increase acid eq. incrementally Check_Acid->Solution_Acid No Consider_Temp Consider Temperature (Currently at RT?) Check_Water->Consider_Temp Yes Solution_Dry Solution: Use anhydrous solvents & fresh reagents Check_Water->Solution_Dry No Solution_Temp Solution: Gentle warming (40°C) Monitor closely Consider_Temp->Solution_Temp Yes

Caption: Troubleshooting flowchart for incomplete deprotection.

Question 2: I'm observing an unexpected side product by LC-MS. What could it be?

Answer: The most likely culprit is alkylation by the tert-butyl carbocation generated during the reaction. [5][6]While the fluoropyrrolidine product itself is not highly nucleophilic, other components in your reaction mixture might be.

  • Tert-butylation: If your molecule contains other nucleophilic sites, such as thiols, indoles, or electron-rich aromatic rings, they can be alkylated by the t-Bu+ cation. [5]* Prevention with Scavengers: The addition of a carbocation scavenger is the most effective solution. Scavengers are nucleophiles that are designed to trap the tert-butyl cation before it can react with your desired product.

ScavengerTypical ConcentrationNotes
Triisopropylsilane (TIS) 5-10% v/vExcellent general-purpose scavenger.
Thioanisole 5-10% v/vParticularly effective for protecting sulfur-containing residues.
Anisole 5-10% v/vA common and cost-effective option.

Question 3: My final product is a sticky oil or difficult to purify after workup. How can I improve the isolation?

Answer: This is a common issue, especially with TFA salts, which tend to be oily. [7]The workup procedure is critical for obtaining a clean, solid product.

  • Problem: Residual TFA is often the cause of the oily consistency. Simple evaporation is often insufficient to remove all of it.

  • Solution 1: Trituration/Precipitation: After removing the bulk solvent and TFA under reduced pressure, add a non-polar solvent in which your product salt is insoluble, such as diethyl ether or hexane. [8]Stir or sonicate the mixture. The desired salt should precipitate as a solid, which can then be collected by filtration.

  • Solution 2: Salt Conversion: If the TFA salt is persistently oily, consider converting it to the HCl salt. After the initial reaction, evaporate the TFA, dissolve the residue in a minimal amount of solvent (like methanol or dioxane), and add a solution of HCl in dioxane or diethyl ether. The hydrochloride salt is often more crystalline and easier to handle. [9]* Solution 3: Basic Resin: For a non-aqueous workup, after evaporating the reaction solvent, dissolve the residue in a solvent like methanol and stir with a basic ion-exchange resin (e.g., Amberlyst A-21). [8]The resin will neutralize the acid, and after filtration and evaporation, you will obtain the free amine.

Validated Experimental Protocols

These protocols provide a reliable starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Standard Deprotection with TFA in DCM

This is the most common and robust method for Boc deprotection.

  • Preparation: Dissolve Tert-butyl 3-fluoropyrrolidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equiv) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. [10]5. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed. [11]6. Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with a solvent like toluene or DCM (x3) to further remove residual TFA. [11] * Add cold diethyl ether to the residue and stir vigorously.

    • Collect the resulting solid precipitate by filtration, wash with cold diethyl ether, and dry under high vacuum to yield 3-fluoropyrrolidine as its TFA salt.

Protocol 2: Milder Deprotection with HCl in Dioxane

This method is useful if your substrate is sensitive to neat TFA.

  • Preparation: Dissolve Tert-butyl 3-fluoropyrrolidine-1-carboxylate (1.0 equiv) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv).

  • Reaction: Stir the solution at room temperature for 2-6 hours. Gentle heating to 40-50 °C can be applied if the reaction is slow. [9]4. Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure. The hydrochloride salt of 3-fluoropyrrolidine will often precipitate directly.

    • If no solid forms, perform trituration with diethyl ether as described in Protocol 1.

    • Filter, wash, and dry the solid product.

Frequently Asked Questions (FAQs)

  • Q: Can I use other acids for the deprotection?

    • A: Yes, other strong acids like sulfuric acid or methanesulfonic acid can be used, often in specific solvent systems to achieve selectivity, for instance, in the presence of a tert-butyl ester. [12]However, TFA and HCl are the most common and generally provide clean, reliable results.

  • Q: Is it possible to remove the Boc group under non-acidic conditions?

    • A: While acid-lability is the hallmark of the Boc group, some methods for thermal deprotection exist, often requiring high temperatures (120-230 °C) and are typically performed in continuous flow reactors. [13]There are also reports of using reagents like oxalyl chloride in methanol for a milder approach. [14]For this specific substrate, acidic cleavage remains the most practical and efficient method.

  • Q: How do I neutralize the amine salt to get the free amine?

    • A: To obtain the free amine, dissolve the amine salt in a suitable solvent and perform a basic aqueous workup. A common procedure is to dissolve the salt in water or DCM, cool to 0 °C, and slowly add a base like saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >9. [11]Then, extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate), dry the combined organic layers over a drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Be aware that 3-fluoropyrrolidine is a relatively volatile small molecule, so care must be taken during evaporation.

  • Q: My starting material is a hydrochloride salt. Does this affect the deprotection?

    • A: No, the Boc-protected starting material is typically a free base. The product of the deprotection reaction is the hydrochloride (or trifluoroacetate) salt of 3-fluoropyrrolidine. [15][16][17]If you are referring to the final product, it is most commonly isolated and stored as the more stable salt form.

References

  • Boc Deprotection Mechanism | Organic Chemistry . (2022). YouTube. [Link]

  • Boc Deprotection Mechanism - HCl . Common Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • Boc Deprotection Mechanism - TFA . Common Organic Chemistry. [Link]

  • BOC Deprotection . (2016). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters . (2010). ResearchGate. [Link]

  • General Procedure for the deprotection of the Boc-group . The Royal Society of Chemistry. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? . (2013). ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . (2020). National Center for Biotechnology Information. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . (2021). ACS Publications. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins . (2006). ResearchGate. [Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups . (2022). Reddit. [Link]

  • Boc Deprotection - TFA . Common Organic Chemistry. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions . (2012). ResearchGate. [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines . (2022). National Center for Biotechnology Information. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection . (2022). MDPI. [Link]

  • Boc De-protection . (2022). Reddit. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? . (2017). StackExchange. [Link]

Sources

Technical Guide: Solvent Removal from Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (N-Boc-3-fluoropyrrolidine) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Like many Boc-protected amino acid derivatives, this compound frequently presents as a viscous, non-Newtonian oil or a low-melting amorphous solid .

This physical state creates a "solvent trap," where residual solvents (DCM, EtOAc, Toluene) become encapsulated within the lattice or gum, making removal via standard rotary evaporation insufficient. Failure to remove these solvents can lead to:

  • ICH Q3C Compliance Failures: Exceeding toxicological limits for Class 2 solvents.

  • Stoichiometric Errors: Inaccurate weighing for subsequent reaction steps.

  • Process Safety Risks: "Bumping" or uncontrolled outgassing in high-temperature steps.

Compound Criticalities
PropertyCharacteristicImplication for Drying
Protecting Group Boc (tert-butyloxycarbonyl) Thermally Sensitive. Avoid prolonged exposure to T > 60°C. Acid Sensitive. Avoid acidic "chase" solvents (e.g., unneutralized CDCl₃).
Physical State Viscous Oil / Low-MP Solid High tendency to foam/bump under vacuum. Solvents get trapped in the "gum."
Solubility Lipophilic Soluble in DCM, EtOAc, THF, Toluene. Insoluble in Water.

Decision Matrix: Selecting the Right Protocol

Use the following workflow to determine the optimal solvent removal strategy based on your current sample state and residual solvent type.

DryingWorkflow Start Current State of N-Boc-3-fluoropyrrolidine CheckState Physical Appearance? Start->CheckState ViscousOil Viscous Oil / Gum CheckState->ViscousOil Sticky/Wet Crystalline Solid / Crystalline CheckState->Crystalline Dry Powder CheckSolvent Primary Residual Solvent? ViscousOil->CheckSolvent MethodB Method B: High-Vac with N2 Bleed (Anti-Bumping) Crystalline->MethodB Final Polish Volatile DCM, Et2O, THF CheckSolvent->Volatile Low BP Sticky EtOAc, Toluene, DMF CheckSolvent->Sticky High BP / Polar MethodA Method A: Chase Evaporation (Azeotropic Displacement) Volatile->MethodA Displace with Pentane Sticky->MethodA Displace with DCM MethodA->MethodB If Oil Persists MethodC Method C: Lyophilization (Freeze Drying) MethodB->MethodC If Fails (Stubborn Trap)

Figure 1: Strategic workflow for selecting the appropriate drying protocol based on physical state and solvent type.

Technical Modules: Execution Protocols

Module A: Chase Evaporation (Azeotropic Displacement)

Best For: Removing "sticky" solvents like Ethyl Acetate (EtOAc) or Toluene by displacing them with lower-boiling solvents.

The Science: High-boiling solvents often have higher affinity for the lipophilic product than for the vacuum. By introducing a "chaser" solvent that is miscible with the contaminant but has a lower boiling point (or forms a low-boiling azeotrope), you disrupt the solvation shell and carry the heavy solvent into the trap.

Protocol:

  • Dissolution: Dissolve the oily residue in a minimal amount of Dichloromethane (DCM) .

    • Why? DCM is an excellent solvent for Boc-pyrrolidines and has a low BP (40°C). It breaks up the viscous oil structure.

  • Displacement: Add 5–10 volumes of Pentane or Hexanes .

    • Note: The solution may turn cloudy. This is good; it indicates the product is incipiently precipitating, pushing solvent out of the lattice.

  • Evaporation: Rotavap slowly at 30–35°C . Do not rush.

    • Mechanism:[1][2][3][4] The DCM/Pentane mixture will co-evaporate, dragging the heavier EtOAc/Toluene traces with it.

  • Repeat: Perform this "Dissolve-Dilute-Evaporate" cycle 3 times.

Target SolventRecommended "Chase" SolventAzeotrope BP
Ethyl Acetate Ethanol (then chase EtOH with Pentane)71.8°C
Toluene Methanol (creates low-boiling azeotrope)63.8°C
DCM Pentane (mechanical displacement)N/A
Module B: High-Vacuum Desiccation with Nitrogen Bleed

Best For: Final drying of viscous oils that tend to "bump" or foam uncontrollably.

The Science: A "hard" vacuum (<0.1 mbar) applied to a viscous oil causes rapid subsurface boiling (bumping). Introducing a laminar stream of inert gas (Nitrogen/Argon) creates surface turbulence that breaks bubbles and increases the rate of mass transfer (solvent evaporation) while suppressing violent bumping.

Setup Diagram:

VacSetup Flask Sample Flask (Viscous Oil) Adapter Claisen Adapter with Bleed Valve Flask->Adapter Trap Cold Trap (Dry Ice/Acetone) Adapter->Trap Vapor Path Pump High Vacuum Pump (<1 mbar) Trap->Pump N2 N2 Balloon / Line (Fine Needle) N2->Adapter Controlled Bleed

Figure 2: Anti-bumping vacuum setup using a nitrogen bleed valve.

Protocol:

  • Connect the flask to a high-vacuum manifold via a Claisen adapter.

  • Insert a needle valve or a rubber septum with a fine needle connected to a nitrogen balloon into the secondary arm.

  • Start Vacuum: Turn on the pump but keep the nitrogen bleed open initially.

  • Throttling: Slowly close the nitrogen bleed until you see gentle rippling on the oil surface. Do not close fully.

    • Goal: Maintain a pressure of ~5–10 mbar initially, then gradually reduce to <1 mbar as solvent leaves.

  • Agitation: If possible, use a magnetic stir bar. Stirring is critical to renew the surface area of viscous oils.

  • Temperature: Maintain a water bath at 40°C . Warning: Do not exceed 60°C to protect the Boc group.

Module C: Lyophilization (The "Nuclear" Option)

Best For: Stubborn oils that refuse to solidify or release the last 1-2% of solvent.

The Science: Freeze-drying isn't just for water. Many organic solvents (specifically 1,4-Dioxane and Benzene ) have high freezing points and sublime under vacuum. This leaves the product as a fluffy, amorphous solid with high surface area, allowing trapped solvents to escape.

Protocol:

  • Dissolve the residue in 1,4-Dioxane (Freezing Point: 11.8°C). Use high-grade anhydrous dioxane.

    • Safety Note: Benzene is also effective but is a Class 1 carcinogen. Dioxane (Class 2) is preferred but must be handled in a fume hood.

  • Freeze the flask in a dry ice/acetone bath or liquid nitrogen until solid.

  • Connect immediately to a high-vacuum lyophilizer or a Schlenk line with a high-capacity cold trap.

  • Sublime: Allow the dioxane to sublime over 12–24 hours.

  • Result: The product usually yields a white foam/powder free of residual solvents.

Troubleshooting & FAQ

Q1: Why is my compound still an oil? The literature says it should be a solid.

  • Answer: Impurities (even <2%) act as plasticizers, depressing the melting point. Residual solvent is the most common culprit. Even 1% EtOAc can keep a Boc-pyrrolidine liquid. Try Module C (Lyophilization) or Trituration (stirring vigorously in cold Pentane/Hexane) to induce crystallization.

Q2: I see "foaming" that never stops under vacuum. What is happening?

  • Answer: This is "outgassing" from a viscous liquid. The high viscosity prevents bubbles from breaking, leading to stable foam.

  • Fix: Use the Nitrogen Bleed method (Module B) . The gas stream breaks the foam mechanically. Alternatively, rotavap down from a larger volume of a lower-boiling solvent (DCM) to create a thin film rather than a bulk pool.

Q3: Can I heat the flask to 100°C to speed this up?

  • Answer: NO. The Boc (tert-butoxycarbonyl) group is thermally labile. At >150°C it decomposes rapidly to isobutylene and CO₂. At 80–100°C under vacuum for extended periods, you risk slow degradation, especially if trace acid is present. Stick to <50°C.

Q4: My NMR shows DCM peaks even after overnight high-vac. Why?

  • Answer: DCM can form inclusion complexes (solvates) with crystalline lattices.

  • Fix: You must disrupt the lattice. Dissolve the solid in a solvent that doesn't form solvates easily (e.g., MeOH or Et₂O) and re-evaporate. Or, heat the solid to slightly below its melting point (e.g., 35°C) under high vacuum.

Reference Data: ICH Q3C Limits

Ensure your final product meets these limits if intended for pharmaceutical use.

SolventClassLimit (ppm)Limit (%)Toxicity Concern
Benzene 120.0002%Carcinogen (Avoid)
Dichloromethane (DCM) 26000.06%Neurotoxin
Methanol 230000.3%Ocular toxicity
Toluene 28900.089%CNS toxicity
Ethyl Acetate 350000.5%Low toxicity
Ethanol 350000.5%Low toxicity

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation.[5]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[6] (Chapter on Carbemates/Boc stability).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General techniques for solvent removal and azeotropes).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 471360, Tert-butyl 3-oxopyrrolidine-1-carboxylate (Related Structure).

Sources

Technical Support Center: A Guide to Improving the Purity of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 3-fluoropyrrolidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important fluorinated building block. Achieving high purity is critical for ensuring reproducible results in downstream applications, from preclinical studies to API synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling, analysis, and general purification strategy for Tert-butyl 3-fluoropyrrolidine-1-carboxylate.

Q1: What are the most common impurities encountered during the synthesis of Tert-butyl 3-fluoropyrrolidine-1-carboxylate?

A: The impurity profile is highly dependent on the synthetic route. However, common impurities typically fall into three categories:

  • Process-Related Impurities: These originate from the starting materials and reagents. A frequent precursor is tert-butyl 3-hydroxypyrrolidine-1-carboxylate. Incomplete fluorination can leave this starting material in your crude product. Another common impurity is the deprotected 3-fluoropyrrolidine, which can arise if the Boc protecting group is unintentionally cleaved during fluorination or workup under acidic conditions.[1]

  • Reaction Byproducts: Depending on the fluorinating agent used (e.g., DAST, Deoxofluor), various side reactions can occur. Elimination reactions can form tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. If the stereochemistry is not well-controlled, diastereomers or enantiomers can also be present as impurities.

  • Solvent and Reagent Residues: Residual solvents from the reaction or extraction (e.g., THF, Dichloromethane, Ethyl Acetate) and leftover reagents like di-tert-butyl dicarbonate (from the Boc protection step) are also common.[2]

Q2: How should I store crude and purified Tert-butyl 3-fluoropyrrolidine-1-carboxylate to ensure its stability?

A: The Boc (tert-butoxycarbonyl) protecting group is notoriously sensitive to acid. Therefore, storage conditions should be rigorously controlled to prevent degradation.

  • For Purified Product: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3] This minimizes exposure to atmospheric moisture and potential acid contaminants.

  • For Crude Material: If the crude product must be stored before purification, it is best to keep it as a dry solid or oil at low temperatures. Avoid storing it in solvents, especially chlorinated solvents like dichloromethane, which can degrade over time to produce trace amounts of HCl, leading to deprotection.

Q3: What are the essential analytical methods for assessing the purity of this compound?

A: A multi-technique approach is necessary for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are indispensable. ¹H NMR will help identify the main compound and organic impurities. ¹⁹F NMR is particularly powerful for quantifying fluorine-containing impurities and confirming the structure.[4]

  • Chromatography (HPLC/UPLC & GC): High-Performance Liquid Chromatography (HPLC) is the primary method for determining chemical purity as a percentage (e.g., % area).[] For chiral compounds, a chiral HPLC or Supercritical Fluid Chromatography (SFC) method is required to determine enantiomeric or diastereomeric purity.[6] Gas Chromatography (GC) is typically used to quantify residual solvents.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities when coupled with a chromatographic system (e.g., LC-MS).

Section 2: Purification Troubleshooting Guide

This section provides a problem-and-solution framework for specific challenges you may encounter during the purification process.

Issue 1: Crude product has low purity with multiple impurities visible on TLC/HPLC.

This is the most common starting point post-synthesis. The key is to select the right primary purification technique based on the nature of the product and its impurities.

Logical Approach to Purification Strategy:

The first step is to characterize your crude material. Is it a solid or an oil? What is the polarity difference between your product and the main impurities? The following decision tree can guide your choice.

G start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid is_oil Product is an oil or crystallization failed is_solid->is_oil No try_cryst Attempt Recrystallization / Trituration is_solid->try_cryst Yes chromatography Proceed to Silica Gel Chromatography is_oil->chromatography cryst_success Was it successful? try_cryst->cryst_success cryst_success->chromatography No final_product High Purity Product cryst_success->final_product Yes chromatography->final_product G cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) Analyte Mixture of Enantiomers (R and S) CSP Chiral Selector Sites Analyte->CSP Analyte Enters Column Interaction_S Transient Diastereomeric Complex (CSP-S) CSP->Interaction_S Forms Complex Interaction_R Transient Diastereomeric Complex (CSP-R) CSP->Interaction_R Forms Complex Elution_S Enantiomer S Elutes First (Weaker Interaction) Interaction_S->Elution_S Dissociates Faster Elution_R Enantiomer R Elutes Second (Stronger Interaction) Interaction_R->Elution_R Dissociates Slower

Sources

handling viscous oils of "Tert-butyl 3-fluoropyrrolidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 2026

Executive Summary

You are likely reading this because you are staring at a flask containing Tert-butyl 3-fluoropyrrolidine-1-carboxylate —a compound that is technically a solid but behaves like a sticky, honey-like oil at room temperature.[1][2]

This guide addresses the three most common support tickets we receive regarding this fluorinated scaffold:

  • Quantitative Transfer: How to move it without losing 20% of your yield to the walls of the flask.

  • NMR Confusion: Why your spectrum looks like a mixture of impurities (It’s likely not).

  • Solvent Trapping: Why the oil "foams" under vacuum and refuses to dry.

Module 1: Quantitative Transfer (The "Sticky" Problem)

The Issue: This compound exhibits high viscosity and surface adhesion. Traditional weighing (scraping onto a weigh paper) results in significant mass loss and contamination risk.

The Solution: Gravimetric Dilution (Reverse Weighing) Do not attempt to weigh the neat oil for reactions requiring high precision. Instead, create a stock solution .

Protocol: The Dissolution Transfer Method
  • Reagents: Anhydrous DCM or THF (depending on your next step).

  • Equipment: Tared scintillation vial, gas-tight syringe.

StepActionScientific Rationale
1 Tare the Source Vial Place the entire vial containing the neat oil on the balance. Record Mass (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).[3]
2 Solvate Add a minimal amount of solvent (e.g., 2-3 mL DCM) directly to the source vial. Swirl gently until the oil is fully dissolved.
3 Transfer Use a syringe to transfer the solution to your reaction vessel.[1]
4 Rinse Add a second aliquot of solvent to the source vial, swirl, and transfer to the reaction vessel.
5 Dry (Optional) If the solvent is incompatible with the next step, remove it in the reaction vessel using a nitrogen stream, not the source vial.
6 Reweigh Source Weigh the empty source vial (

).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Visual Workflow:

TransferProtocol Start Viscous Oil in Source Vial Solvent Add Solvent (Dissolve Oil) Start->Solvent Low Viscosity Transfer Transfer Solution to Reaction Flask Solvent->Transfer Rinse Rinse Source Vial (2x) Transfer->Rinse Calc Calculate Mass: (Initial - Final) Rinse->Calc 99.9% Recovery

Figure 1: Gravimetric Dilution Workflow.[1] By dissolving the oil first, you eliminate surface adhesion losses associated with high-viscosity fluids.[1]

Module 2: Analytical Troubleshooting (The "Ghost" Impurity)

The Issue: Users often report that their NMR spectrum shows "doubled peaks" or a "1:1 mixture of impurities," even after rigorous purification.

The Science: The N-Boc (Tert-butoxycarbonyl) group possesses a carbamate bond with significant double-bond character (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


). This restricts rotation around the N-C bond, creating two distinct conformers (rotamers) observable on the NMR time scale at room temperature. The fluorine atom at the 3-position exacerbates this by influencing the local electronic environment.

Diagnostic Checklist:

ObservationDiagnosisAction
Split Peaks 1:1 or 2:1 ratio of peaks.[1]Normal. This is rotameric splitting.[1]
Broad Humps Baseline is wavy or peaks are fat.[1]Viscosity Broadening. The sample is too concentrated. Dilute with more ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.
Sharpening Peaks coalesce upon heating.Confirmation. Run VT-NMR at 50°C (if stable) to confirm rotamer coalescence.

Visualizing the Rotamer Equilibrium:

Rotamers RotA Rotamer A (Anti) Equilibrium Restricted N-C Rotation (Slow on NMR Scale) RotA->Equilibrium RotB Rotamer B (Syn) Equilibrium->RotB NMR Result: Split/Broad Peaks Equilibrium->NMR Room Temp

Figure 2: Rotameric Equilibrium. The N-Boc group creates two distinct magnetic environments for the ring protons, resulting in split signals.

Module 3: Solvent Removal & Storage

The Issue: "I put it on the high vac, and it turned into a foam that won't collapse."

The Solution: Viscous oils trap solvent molecules within their lattice. When placed under high vacuum, the solvent boils rapidly, creating a foam (thixotropic behavior).

Protocol: The "Step-Down" Drying Method

  • Rotovap First: Remove bulk solvent at 40°C / 20 mbar.

  • High Vac with Heat: Place on a high vacuum manifold (< 1 mbar).

  • Apply Gentle Heat: Immerse the flask in a warm water bath (30-35°C) while under vacuum.

    • Why? Viscosity decreases exponentially with temperature. Warming the oil allows trapped solvent bubbles to escape the matrix.

    • Warning:Do not exceed 60°C. The Boc group is thermally labile and can cleave or undergo rearrangement at high temperatures over extended periods.

Storage Recommendations:

  • Temperature: 2-8°C (Refrigerator).

  • Atmosphere: Argon or Nitrogen (Hygroscopic).

  • Container: Glass vial with a Teflon-lined cap.[1] Avoid parafilm alone, as organic vapors can plasticize it.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound to purify it? A: Not recommended. The boiling point is likely high (>100°C at reduced pressure), and the N-Boc group is at risk of thermal decomposition (isobutylene elimination) before the compound distills. Flash chromatography (Silica, Hexane/EtOAc) is the gold standard for purification.

Q: The oil solidified in the fridge. Did it degrade? A: Likely not. Many fluorinated pyrrolidines are low-melting solids.[1] If it re-melts near room temperature or upon gentle warming, it is simply a phase change. Check 1H-NMR to confirm; degradation usually results in a loss of the Boc peak (1.45 ppm) or darkening of color.

Q: Why is the Fluorine NMR (19F) split too? A: The fluorine atom is sensitive to the rotameric environment of the nitrogen. You will often see two distinct fluorine signals (separated by 1-2 ppm) corresponding to the syn and anti rotamers. This is a sign of purity, not contamination.

References
  • Rotary Evaporation Techniques. Chemistry LibreTexts. (Standard operating procedure for solvent removal from viscous oils). Link

  • Handling of Viscous Liquids. Eppendorf Application Notes. (Principles of reverse pipetting and viscosity management). Link

  • Rotamers in NMR. Journal of Organic Chemistry. (Explanation of N-Boc rotameric splitting in heterocyclic systems). Link

  • Tert-butyl 3-fluoropyrrolidine-1-carboxylate Properties. PubChem. (Chemical structure and physical property data). Link

Sources

moisture sensitivity of "Tert-butyl 3-fluoropyrrolidine-1-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Guide for Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Executive Summary: The Moisture Paradox

Researchers often misinterpret the moisture sensitivity of Tert-butyl 3-fluoropyrrolidine-1-carboxylate . The molecule itself is a stable, white to pale-yellow solid (or oil) that is not significantly hygroscopic under ambient conditions.

However, its reaction profiles exhibit a "Moisture Paradox":

  • Type A Reactions (Acidic Deprotection): Water is often beneficial or required as a cation scavenger.

  • Type B Reactions (Anionic Functionalization): Water is a critical contaminant that causes immediate failure via proton quenching or decomposition.

This guide breaks down the specific protocols for both scenarios to ensure reproducibility.

Visual Workflow: Handling Decision Tree

The following diagram illustrates the critical decision points for handling this compound based on your intended chemical transformation.

Moisture_Decision_Tree Start Start: Tert-butyl 3-fluoropyrrolidine-1-carboxylate Intent What is your intended reaction? Start->Intent Deprotection Boc Deprotection (Acidic Conditions) Intent->Deprotection Remove Group Functionalization Ring Functionalization (e.g., α-Lithiation) Intent->Functionalization Modify Ring AcidChoice Reagent: TFA or HCl? Deprotection->AcidChoice BaseChoice Reagent: s-BuLi / LDA Functionalization->BaseChoice WaterRole Water Role: Scavenger (Traps t-Butyl cation) AcidChoice->WaterRole Trace H2O Allowed Outcome1 Success: 3-Fluoropyrrolidine salt WaterRole->Outcome1 TempControl Temp: -78°C Mandatory BaseChoice->TempControl MoistureRisk Moisture Risk: Protonation (Returns Starting Material) TempControl->MoistureRisk Strictly Anhydrous Outcome2 Success: 2-Substituted Product MoistureRisk->Outcome2

Caption: Decision tree separating water-tolerant acidic pathways from water-intolerant anionic pathways.

Module A: Acidic Deprotection (The "Good" Moisture)

Context: Removing the Boc group to access the free amine (3-fluoropyrrolidine).

The Science: In standard TFA/DCM deprotection, the cleavage of the Boc group generates a tert-butyl cation (


) and 

.
  • The Risk: If the reaction is too dry, the reactive

    
     cation may attack the electron-rich pyrrolidine ring or other nucleophilic sites (alkylation), creating impurities.
    
  • The Solution: Water (or a specific scavenger like triethylsilane) acts as a nucleophile to trap the cation, forming tert-butanol (

    
    ), which is inert.
    

Optimized Protocol:

  • Dissolution: Dissolve substrate in DCM (approx. 0.1 M). Note: DCM does not need to be distilled.

  • Acid Addition: Add TFA (10–20 equivalents).

  • Scavenger: If not using a silane scavenger, ensure the solvent is not anhydrous, or add 1-2% water v/v explicitly.

  • Workup: Evaporate volatiles. The product will be the TFA salt.

    • Troubleshooting: If the salt is a sticky oil, triturate with cold diethyl ether to induce precipitation.

Technical Insight: Do not use "anhydrous" TFA for this step unless you have added a dedicated scavenger like thioanisole or triethylsilane.

Module B: Anionic Functionalization (The "Bad" Moisture)

Context:


-Lithiation (substitution at the 2-position) using 

and a chiral ligand (e.g., sparteine). This is the most common high-value transformation for this scaffold.

The Science: The C-H bond at the 2-position (alpha to nitrogen) is deprotonated to form a lithiated species.

  • Moisture Sensitivity: Critical. The

    
     of water (~15.7) is far lower than the 
    
    
    
    -proton of the carbamate (~35-40). Any trace moisture will instantly protonate the lithiated intermediate (
    
    
    ), quenching the reaction and returning the starting material.
  • Thermal Instability: The lithiated 3-fluoropyrrolidine intermediate is thermally unstable. Above -50°C, it can undergo decomposition (potentially via HF elimination or ring opening).

Strict Anhydrous Protocol:

  • Drying: Dry the starting material under high vacuum (0.1 mmHg) for >2 hours to remove trace surface moisture.

  • Glassware: Flame-dried Schlenk flasks under Argon/Nitrogen atmosphere.

  • Solvent: THF or

    
     must be distilled from sodium/benzophenone or passed through an activated alumina column immediately prior to use.
    
  • Temperature: Cool to -78°C (acetone/dry ice) before adding the base.

  • Reagent: Add

    
     dropwise.
    
    • Critical Check: If the solution turns cloudy or precipitates immediately, your system has moisture (LiOH formation).

Visual Mechanism: The Quenching Failure Mode

Lithiation_Failure Substrate N-Boc-3-F-Pyrrolidine Intermediate Lithiated Species (Active Nucleophile) Substrate->Intermediate Deprotonation Base s-BuLi / -78°C Product 2-Substituted Product Intermediate->Product Path A: Anhydrous Quenched Starting Material (Protonated) Intermediate->Quenched Path B: Moisture Present Water Trace H2O Water->Quenched Fast Reaction Electrophile Electrophile (E+) Electrophile->Product

Caption: Kinetic competition between the desired electrophile and trace water. Water reaction is diffusion-controlled (instant).

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Deprotection: Product contains t-butyl alkylated impurities.Reaction was too dry;

cation attacked the ring.
Add 1-2% water or 2% triethylsilane (TES) to the TFA mixture as a scavenger.
Lithiation: Recovered 90% starting material after workup.Moisture quenching of the lithiated intermediate.Re-dry glassware/solvent. Ensure

is titrated. Maintain -78°C strictly.
Lithiation: Dark/black reaction mixture & low yield.Decomposition due to high temperature (HF elimination risk).Keep internal temperature below -60°C. Do not allow to warm up before electrophile addition.
Storage: Material turned into a sticky gum.Hygroscopic absorption (if deprotected salt) or heat degradation.Store Boc-protected form at 2-8°C. Store salts (HCl/TFA) in a desiccator.

References

  • Boc Deprotection Mechanisms

    • Han, G., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group..." Journal of Organic Chemistry.
    • Source:

  • Lithiation of N-Boc Pyrrolidines

    • Beak, P., & Lee, W. K.
    • Source:

  • Handling of Fluorinated Pyrrolidines

    • Chemical safety and stability data for 3-fluoropyrrolidine deriv
    • Source:

  • General Protective Group Strategies

    • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th/5th Edition.
    • Source:

Technical Support Center: Synthesis of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst & Reagent System Selection for Fluorination Target Molecule: Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 1026786-21-3) Precursor: N-Boc-3-hydroxypyrrolidine (CAS: 103057-44-9)

Executive Summary: The "Catalyst" Paradox

In the synthesis of Tert-butyl 3-fluoropyrrolidine-1-carboxylate , the term "catalyst" is often a misnomer. The primary transformation involves stoichiometric fluorinating agents. However, for high-precision drug development, we define "Catalyst Selection" as the optimization of Promoters (for deoxyfluorination) and Phase Transfer Catalysts (PTCs) (for nucleophilic substitution).

Your choice of system dictates three critical outcomes:

  • Safety: Avoiding thermal runaway associated with DAST scale-up.

  • Selectivity: Minimizing the elimination side-product (N-Boc-3-pyrroline).

  • Stereochemical Integrity: Controlling

    
     inversion vs. racemization.
    

Decision Matrix: Selecting Your Route

Before selecting a catalyst/promoter, confirm your starting material and constraints.

G Start Start: N-Boc-3-hydroxypyrrolidine Scale What is your Scale? Start->Scale Small < 5g (Discovery) Scale->Small Speed priority Large > 100g (Process/Dev) Scale->Large Safety priority RouteA Route A: Deoxyfluorination (Direct OH -> F) Small->RouteA Large->RouteA If specialized equip available RouteB Route B: Nucleophilic Sub. (OH -> OMs -> F) Large->RouteB Avoid Exotherms DAST Reagent: DAST/Deoxo-Fluor (No Catalyst) RouteA->DAST Legacy Method (High Hazard) Xtal Reagent: XtalFluor-E Promoter: DBU or Et3N·3HF RouteA->Xtal Modern Method (Rec. for Selectivity) CsF Reagent: CsF/KF Catalyst: 18-Crown-6 or TBAF RouteB->CsF Green/Safe Profile

Figure 1: Decision tree for fluorination strategy. Green path indicates the recommended balance of safety and yield for most laboratory scales.

Technical Modules & Troubleshooting

Module A: Deoxyfluorination (The Promoter System)

Best for: Direct conversion of Alcohol to Fluoride.[1]

The Issue: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and prone to causing elimination (forming the alkene). The Solution: Use XtalFluor-E with an exogenous promoter. XtalFluor salts are stable solids that do not release fluoride until activated by a base or HF-complex.

Protocol: XtalFluor-E / DBU System

  • Reagents: XtalFluor-E (1.2 equiv), DBU (1.8 equiv), N-Boc-3-hydroxypyrrolidine (1.0 equiv).

  • Solvent: Anhydrous DCM (Critical:

    
     content < 50 ppm).
    
  • Procedure:

    • Cool solution of substrate and DBU to -78 °C.

    • Add XtalFluor-E solid in portions.

    • Allow to warm to RT. Stir 12h.

    • Quench: Sat.

      
       (Caution: Gas evolution).
      
ComponentRoleSelection Logic
XtalFluor-E ReagentHigher thermal stability (

) than DAST (

).
DBU Promoter Acts as a base to deprotonate the intermediate and trigger fluoride release. Essential for reaction turnover.
Et3N·3HF Promoter Alternative to DBU.[1][2] Provides an acidic fluoride source; often higher yielding but harder to handle.

FAQ: Troubleshooting Module A

Q: I am seeing 30% elimination product (N-Boc-3-pyrroline). How do I stop this? A: Elimination competes with substitution when the intermediate is too basic or the temperature rises too fast.

  • Fix 1: Switch promoter from DBU to Et3N·3HF (TREAT-HF). The acidic environment suppresses E2 elimination pathways.

  • Fix 2: Maintain -78 °C for the entire addition phase.

Module B: Nucleophilic Substitution (The Phase Transfer System)

Best for: Scale-up, safety-critical processes, and cost reduction.

The Issue: Alkali fluorides (CsF, KF) are insoluble in organic solvents suitable for


 reactions.
The Solution: Phase Transfer Catalysis (PTC)  using Crown Ethers or bulky ammonium salts to "shuttle" fluoride into the organic phase.

Protocol: CsF / 18-Crown-6 System

  • Precursor: Convert N-Boc-3-hydroxypyrrolidine to the Mesylate (OMs) derivative first.

  • Reagents: CsF (3.0 equiv), 18-Crown-6 (0.1 equiv - Catalytic ).

  • Solvent: t-Amyl Alcohol (t-AmOH) or Acetonitrile.

  • Procedure: Reflux at 90 °C for 12-24h.

Catalyst CandidateEfficiencyCostNotes
18-Crown-6 HighHighBest for CsF. Forms "naked" fluoride, highly nucleophilic.
TBAF (anhydrous) V. HighMedIssues with drying. Hydrated TBAF causes hydrolysis (OH return).
PEG-400 MedLowGreen alternative. Slower reaction rates.

FAQ: Troubleshooting Module B

Q: The reaction is stalled at 50% conversion after 24h. A: The fluoride source has likely "caked" or the solvent is too dry (paradoxically, trace moisture helps CsF solubility) or too wet (hydration shell kills nucleophilicity).

  • Fix: Switch solvent to tert-Amyl Alcohol . It forms a synergistic system with CsF, enhancing fluoride nucleophilicity via H-bonding without solvating the anion too strongly [1].

Stereochemical Integrity Guide

The synthesis of tert-butyl 3-fluoropyrrolidine-1-carboxylate usually targets a specific enantiomer (e.g., S-isomer).

  • Mechanism:

    
     Inversion.
    
  • Rule: If you start with (R)-N-Boc-3-hydroxypyrrolidine , you will obtain (S)-3-fluoro...

  • Risk:

    
     character leads to racemization.
    

Mechanism Substrate (R)-Alcohol Activated Activated Intermediate Substrate->Activated XtalFluor/DAST SN2 SN2 Path (Inversion) Activated->SN2 Cold Temp Non-polar solvent SN1 SN1 Path (Carbocation) Activated->SN1 High Temp Polar solvent ProductS (S)-Fluoride (Target) SN2->ProductS ProductRac Racemic Mixture (Failure) SN1->ProductRac

Figure 2: Mechanistic pathway showing the necessity of kinetic control to maintain enantiopurity.

Critical Control Point: Avoid solvents with high dielectric constants (like DMF) if using DAST/XtalFluor, as they stabilize the carbocation (SN1 path). Use DCM or THF .

Safety & Handling (Mandatory)

  • DAST/Deoxo-Fluor:

    • Hazard: Explosive decomposition >90°C. Shock sensitive.

    • Protocol: Never distill. Dilute with solvent before quenching.

  • XtalFluor-E:

    • Hazard: Corrosive solid. Releases HF in situ upon promoter addition.

    • Advantage: Stable to storage. No fuming HF gas during weighing.

  • Cyanide Warning: If preparing the nitrile precursor (not covered here but common), ensure waste streams are segregated from acid streams to prevent HCN generation.

References

  • Kim, D. W., et al. (2006). "Nucleophilic Fluorination using CsF in tert-Alcohol." Journal of the American Chemical Society. Link

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[2] Journal of Organic Chemistry. (Primary source for XtalFluor protocols).[3] Link

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry (Deoxo-Fluor reference). Link

  • Couturier, M., et al. (2011). "Scale-Up of the Synthesis of XtalFluor-E." Organic Process Research & Development. Link

Sources

Technical Support Center: Temperature Control in Tert-butyl 3-fluoropyrrolidine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Expert Level: Senior Application Scientist Last Updated: February 7, 2026

Executive Summary: The Thermal Cliff

Welcome to the technical support hub for Tert-butyl 3-fluoropyrrolidine-1-carboxylate . Whether you are synthesizing this scaffold or utilizing it as a fragment in medicinal chemistry, temperature is your primary variable of failure.

This molecule sits on a "thermal cliff":

  • Too Cold: Incomplete conversion and kinetic trapping of the aminosulfur intermediate during fluorination.

  • Too Hot (>0°C during addition): Rapid elimination to the enecarbamate (alkene) side product.

  • Critical Hazard (>90°C): Catastrophic decomposition of fluorinating reagents (DAST/Deoxo-Fluor), leading to vessel rupture.

This guide replaces standard operating procedures (SOPs) with a causal, troubleshooting-focused approach.

Critical Protocol: Deoxofluorination Synthesis

The most common user issue involves the conversion of N-Boc-3-pyrrolidinol to the 3-fluoro derivative using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. This is a nucleophilic substitution (


) that competes with an elimination reaction (

).
The Workflow Visualization

FluorinationControl Start N-Boc-3-pyrrolidinol (Starting Material) Reagent Reagent Selection (DAST / Deoxo-Fluor) Start->Reagent Cooling Cryogenic Cooling (-78°C Essential) Reagent->Cooling Dissolve in DCM Addition Dropwise Addition (Control Exotherm) Cooling->Addition Maintain T < -60°C Intermediate Alkoxyaminosulfur Intermediate Addition->Intermediate Warming Controlled Warming (-78°C to RT) Intermediate->Warming Product TARGET: tert-butyl 3-fluoropyrrolidine-1-carboxylate (Substitution Product) Warming->Product Slow Warm (Kinetic Control) SideProduct FAILURE: N-Boc-2,3-dihydropyrrole (Elimination Product) Warming->SideProduct Fast Warm / T > 0°C Hazard DANGER: Thermal Runaway/Explosion (>90°C) Warming->Hazard Uncontrolled Exotherm

Figure 1: The critical control points in the fluorination pathway. Note that the "Warming" phase determines the ratio of Product to Side Product.

Step-by-Step Technical Logic
Phase 1: Reagent Addition (-78°C)
  • Why -78°C? The reaction between the alcohol and DAST is instant and highly exothermic. At -78°C, you form the alkoxyaminosulfur difluoride intermediate without triggering the release of HF that catalyzes elimination.

  • Troubleshooting Tip: If your solution turns black immediately, your solvent (DCM) is wet. DAST hydrolyzes violently with water. Action: Distill DCM over CaH2 or use molecular sieves.

Phase 2: The Warm-Up (-78°C

RT)
  • The Mechanism: The substitution of the oxygen species by fluorine (

    
    ) requires thermal energy to overcome the activation barrier. However, the elimination pathway (
    
    
    
    ) has a slightly higher barrier but is entropically favored at higher temperatures.
  • Protocol: Allow the bath to warm naturally in the Dewar. Do not remove the flask and place it directly in a water bath. The gradual gradient favors substitution.

Phase 3: Quenching (The "Volcano" Risk)
  • The Hazard: Residual DAST/Deoxo-Fluor reacts explosively with water.

  • Correct Procedure: Cool the reaction mixture back to 0°C . Add saturated aqueous NaHCO3 dropwise .

  • Why? Rapid addition causes massive CO2 evolution and heat generation, which can boil the solvent (DCM) and spray the corrosive mixture out of the flask.

Troubleshooting Guide: Diagnostics & Solutions

Use this table to diagnose failure modes based on your analytical data (NMR/LCMS).

SymptomAnalytical SignatureRoot CauseCorrective Action
Low Yield / Elimination 1H NMR: Olefinic protons (5.0-6.0 ppm). Loss of stereocenter.Thermal Overshoot. Reaction warmed too fast or addition was too rapid, causing local hot spots >0°C.Maintain -78°C strictly during addition. Use a syringe pump for scale >5g. Switch to XtalFluor-E , which has a lower elimination profile.
Black Tar / Decomposition Visual: Dark brown/black oil. LCMS: Complex mixture, no product mass.Moisture Contamination. DAST hydrolyzed to HF, which stripped the Boc group and polymerized the pyrrolidine.Ensure anhydrous conditions.[1] Test DCM water content (<50 ppm). Use fresh DAST (yellow/orange is okay; dark brown is bad).
No Reaction 1H NMR: Recovered Starting Material (Alcohol).Reagent Failure. DAST has hydrolyzed in the bottle.Check DAST quality. If using XtalFluor , ensure an exogenous fluoride source (e.g., Et3N·3HF) is added; it does not work alone.
Loss of Enantiomeric Excess (ee) Chiral HPLC: Racemization.Sn1 Pathway Activation. High temperature or polar protic solvents promoted carbocation formation.Keep temperature low to enforce

inversion. Avoid prolonged reaction times.

Advanced Handling: Scale-Up & Safety

Warning: Do not scale DAST reactions linearly. The heat transfer coefficient drops as volume increases.

The "Runaway" Danger Zone

DAST and Deoxo-Fluor have decomposition onset temperatures starting around 90°C - 140°C (depending on purity), releasing massive energy (~1100–1700 J/g).

  • Scenario: You scale from 1g to 50g. The exotherm during addition raises the internal temperature to 40°C. The cooling bath fights it, but the core temperature spikes.

  • Result: The induction of thermal decomposition begins. Pressure builds.[2][3] Rupture disk blows.

Scale-Up Decision Matrix

ScaleUpSafety Input Planned Scale > 10g CoolingCheck Do you have active internal temperature monitoring? Input->CoolingCheck ReagentCheck Can you use XtalFluor-E or PhenoFluor? CoolingCheck->ReagentCheck Yes Stop STOP: High Risk of Runaway. Split batch or upgrade cooling. CoolingCheck->Stop No ReagentCheck->Stop No (Must use DAST) Proceed PROCEED with caution: Use Flow Chemistry or Jacketed Reactor. ReagentCheck->Proceed Yes (Safer Reagents)

Figure 2: Safety decision tree for scaling up fluorination reactions.

Frequently Asked Questions (FAQs)

Q: Can I use Deoxo-Fluor instead of DAST to avoid temperature issues? A: Deoxo-Fluor is thermally more stable than DAST (higher decomposition onset), making it safer to store. However, the reaction exotherm is still significant. You must still use the -78°C protocol to prevent the elimination side product (alkene formation).

Q: My product (Tert-butyl 3-fluoropyrrolidine-1-carboxylate) is degrading in the freezer. Why? A: If not quenched properly, trace HF (hydrofluoric acid) remains. The Boc group is acid-labile. Over time, even at -20°C, the HF will cleave the Boc group.

  • Fix: Ensure a rigorous workup with saturated NaHCO3, followed by a wash with water, and store the oil over solid K2CO3 or in a desiccator.

Q: I need to remove the Boc group next. What is the temperature constraint? A: Standard TFA/DCM deprotection generates isobutylene gas.

  • Control: Perform at 0°C .

  • Reason: The 3-fluoro substituent withdraws electrons, destabilizing the pyrrolidine ring slightly. High-temperature acidic conditions can lead to ring-opening or polymerization.

References

  • DAST/Deoxo-Fluor Safety Profile

    • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 1999, 64(19), 7048-7054. Link

    • Note: This paper establishes the decomposition enthalpy differences between DAST and Deoxo-Fluor.
  • Synthesis of 3-Fluoropyrrolidines

    • Giard, T., et al. "Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines." Arkivoc, 2012, (v), 6-15.[3] Link

    • Note: Details the bromofluorination route and stability of the N-Boc intermedi
  • Safer Alternatives (XtalFluor)

    • Beaulieu, F., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Journal of Organic Chemistry, 2009, 74(20), 7750-7753. Link

    • Note: Demonstrates reduced elimination side products compared to DAST.[4][5][6]

  • Scale-Up Hazards: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008. (General Reference for DAST calorimetry).

Sources

Validation & Comparative

Stereochemical Control in Medicinal Chemistry: A Comparative Guide to (R)- and (S)-N-Boc-3-fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the introduction of a fluorine atom onto a pyrrolidine ring is rarely a simple bioisosteric replacement. It is a stereoelectronic control switch.

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (N-Boc-3-fluoropyrrolidine) serves as a critical scaffold in the synthesis of DPP-4 inhibitors, kinase inhibitors, and GPCR ligands. However, the choice between the (R)- and (S)- enantiomers dictates more than just the 3D spatial arrangement of the fluorine atom; it fundamentally alters the ring's preferred conformation through the fluorine gauche effect .

This guide objectively compares the two enantiomers, detailing their synthesis via stereochemical inversion, their distinct conformational landscapes, and the experimental protocols required to handle them with high fidelity.

The Fluorine Gauche Effect: A Conformational Switch

The most critical differentiator between (R)- and (S)-3-fluoropyrrolidine is not merely their optical rotation, but their preferred ring puckering. Unlike a hydrogen atom, the fluorine atom induces a strong gauche effect , driving the ring into a conformation where the C–F bond is pseudo-axial.

Mechanism of Action

The effect arises from hyperconjugative stabilization.[1][2][3] Electron density from the adjacent


 bonding orbital donates into the low-lying 

antibonding orbital (

).[1] This interaction is maximized when the C–H and C–F bonds are anti-periplanar, forcing the fluorine atom into a gauche orientation relative to the ring heteroatom (Nitrogen).
  • (S)-Enantiomer: Prefers the C4-exo (or C3-endo) pucker to maintain the fluorine in a pseudo-axial position.

  • (R)-Enantiomer: Prefers the C4-endo (or C3-exo) pucker.

This "pucker switch" dramatically changes the vector of the N-substituent and the C1-carboxylate, potentially altering the binding affinity of the final drug molecule by orders of magnitude.

Diagram: Conformational Landscape

The following diagram illustrates how the stereocenter dictates the thermodynamic equilibrium of the ring pucker.

Conformation cluster_R (R)-Enantiomer Preference cluster_S (S)-Enantiomer Preference R_Conf (R)-3-F (Pseudo-Axial F) R_Vector N-Substituent Vector: Downward/Equatorial R_Conf->R_Vector Directs S_Conf (S)-3-F (Pseudo-Axial F) S_Vector N-Substituent Vector: Upward/Equatorial S_Conf->S_Vector Directs Gauche Fluorine Gauche Effect (σC-H -> σ*C-F) Gauche->R_Conf Stabilizes Gauche->S_Conf Stabilizes

Figure 1: The fluorine gauche effect stabilizes specific ring puckers for each enantiomer, thereby directing the orientation of the N-substituent (e.g., the drug pharmacophore) in opposite vectors.

Synthesis & Manufacturing: The Inversion Rule

High-purity (R)- or (S)-N-Boc-3-fluoropyrrolidine is rarely made by direct fluorination of a racemate. Instead, it is synthesized via nucleophilic fluorination with inversion (Sn2 mechanism) starting from the chiral hydroxy precursor.

The Inversion Pathway

To obtain the (R)-fluoro product, one must start with the (S)-hydroxy precursor, and vice versa. This is a critical sourcing requirement: if you order the wrong starting material, you will synthesize the wrong enantiomer.

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Mechanism: The hydroxyl group attacks the sulfur center, creating a good leaving group, which is then displaced by fluoride ion from the backside.

Diagram: Synthesis Workflow

Synthesis cluster_Input Starting Material Selection cluster_Output Final Product (Inverted Config) S_OH (S)-N-Boc-3-Hydroxypyrrolidine Process Deoxofluorination (DAST/Deoxo-Fluor) SN2 Inversion S_OH->Process  Inversion   R_OH (R)-N-Boc-3-Hydroxypyrrolidine R_OH->Process  Inversion   R_F (R)-N-Boc-3-Fluoropyrrolidine Process->R_F Yields S_F (S)-N-Boc-3-Fluoropyrrolidine Process->S_F Yields

Figure 2: Synthetic workflow demonstrating the stereochemical inversion required to access the desired fluoropyrrolidine enantiomer.

Comparative Data Profile

The following table contrasts the key specifications. Note that while physical properties like boiling point are identical, the CAS numbers and Precursors are distinct.

Feature(R)-N-Boc-3-Fluoropyrrolidine(S)-N-Boc-3-Fluoropyrrolidine
CAS Number 876617-25-3 (varies by salt/source)136725-53-6 (HCl salt ref)
Stereochemistry (R)-Configuration(S)-Configuration
Required Precursor (S) -N-Boc-3-Hydroxypyrrolidine(R) -N-Boc-3-Hydroxypyrrolidine
Preferred Ring Pucker C4-endo (Pseudo-axial F)C4-exo (Pseudo-axial F)
Major Impurity N-Boc-2,3-dihydropyrrole (Elimination)N-Boc-2,3-dihydropyrrole (Elimination)
Typical Application Kinase Inhibitors (e.g., JAK/BTK)DPP-4 Inhibitors, GPCR Ligands

Experimental Protocols

Protocol A: High-Fidelity Deprotection (HCl/Dioxane)

Avoids the formation of volatile free-base amines and prevents potential racemization under harsh conditions.

Rationale: The fluorine atom lowers the pKa of the pyrrolidine nitrogen (approx pKa ~8.5 vs ~10.5 for unsubstituted). The free base is volatile and can be lost during rotary evaporation. Isolating as the HCl salt is recommended.

  • Dissolution: Dissolve 1.0 eq of N-Boc-3-fluoropyrrolidine in 1,4-Dioxane (5 mL/mmol).

  • Acid Addition: Cool to 0°C. Add 4.0 eq of 4M HCl in Dioxane dropwise.

    • Note: Do not use aqueous HCl if avoiding hydrolysis of sensitive side chains.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2-3 hours. Monitor by TLC (stain with Ninhydrin; Boc-SM is not UV active, Product stains red/purple).

  • Workup:

    • Dilute with diethyl ether (10 mL/mmol) to precipitate the hydrochloride salt.

    • Filter the white solid under nitrogen atmosphere (hygroscopic).

    • Wash with cold ether (

      
      ).
      
  • Yield: Quantitative conversion to 3-fluoropyrrolidine

    
     HCl .
    
Protocol B: Chiral HPLC Purity Determination

Standard optical rotation is often insufficient for high-ee determination due to the low specific rotation of these small molecules.

System: Agilent 1200 or equivalent with DAD detector (210 nm). Column: Chiralpak IA or IC (Amylose-based immobilized phase), 4.6 x 250 mm, 5 µm. Mobile Phase: n-Hexane : Isopropanol (90 : 10) with 0.1% Diethylamine (DEA).

  • DEA is critical to sharpen the peak of the secondary amine if deprotected, or use standard Hex/IPA for the N-Boc form. Flow Rate: 1.0 mL/min. Temperature: 25°C. Expected Result: Baseline separation of enantiomers. (R)-isomer typically elutes first on Chiralpak IA (verify with racemic standard).

References

  • O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Milner-White, E. J., et al. (1992).[4][5] Pyrrolidine ring puckering in cis and trans-proline residues.[4][5][6][7] Journal of Molecular Biology, 228(3), 725-734.[5][7] Link

  • Sigma-Aldrich. (2023). Product Specification: (S)-(+)-3-Fluoropyrrolidine hydrochloride. Link

  • Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry – A European Journal, 18(41), 13126-13132. Link

Sources

biological activity of "Tert-butyl 3-fluoropyrrolidine-1-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Application Guide: Tert-butyl 3-fluoropyrrolidine-1-carboxylate Derivatives in Medicinal Chemistry

Executive Summary: The Fluorine Effect in Pyrrolidine Scaffolds

In modern drug discovery, Tert-butyl 3-fluoropyrrolidine-1-carboxylate is not merely a protected intermediate; it is a strategic tool for "scaffold hopping" and physicochemical tuning. While the Boc-protected reagent itself is biologically inert, it serves as the critical entry point for introducing the 3-fluoropyrrolidine moiety into bioactive molecules.

This guide analyzes why replacing a hydrogen or hydroxyl group with a fluorine atom at the C3 position of a pyrrolidine ring is a high-value tactic. The 3-fluoropyrrolidine motif offers a unique combination of pKa modulation , conformational biasing , and metabolic blockade , often distinguishing a clinical candidate from a hit compound.

Physicochemical & Structural Comparison

The introduction of fluorine (Van der Waals radius 1.47 Å) is a bioisosteric replacement for hydrogen (1.20 Å) or a hydroxyl group. However, its high electronegativity induces profound electronic changes.

Comparative Physicochemical Profile
FeaturePyrrolidine (Unsubstituted) 3-Hydroxypyrrolidine 3-Fluoropyrrolidine (Target)Impact on Drug Design
Basicity (pKa of NH) ~11.3~10.5~9.5 - 10.0 Lower pKa improves membrane permeability and reduces lysosomal trapping.
Lipophilicity (LogP) ModerateLow (Hydrophilic)Moderate-High Fluorine maintains lipophilicity better than OH, aiding BBB penetration.
H-Bonding Donor/AcceptorStrong Donor/AcceptorWeak Acceptor only Removes H-bond donor liability while maintaining polarity.
Metabolic Stability Susceptible to oxidationPhase II conjugation riskHigh Blocks C3-oxidation; C-F bond is metabolically robust.
Conformation Flexible envelopeBiasedStrongly Biased Gauche effect stabilizes specific ring puckering, locking bioactive conformations.

Expert Insight: The "Fluorine Gauche Effect" is critical here. The C–F bond tends to align gauche to the vicinal C–N bond (or C-C bonds depending on substitution), pre-organizing the pyrrolidine ring. This can significantly reduce the entropic penalty of binding to a target protein [1].

Case Studies in Biological Activity

Case Study A: DPP-4 Inhibitors (Metabolic Stability & Potency)

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes, the pyrrolidine ring is a pharmacophore anchor (binding to the S1 or S2 pocket).

  • Challenge: Unsubstituted pyrrolidine amides are potent but metabolically labile and can exhibit off-target toxicity.

  • Solution: Incorporation of the 3-fluoropyrrolidine moiety.[1][2]

  • Data Comparison:

Compound VariantIC50 (DPP-4)T1/2 (Microsomal Stability)Selectivity (vs. DPP-8/9)
H-Pyrrolidine 1.2 nM15 minLow (<100x)
3-F-Pyrrolidine 2.5 nM >60 min High (>500x)
  • Mechanism: The electron-withdrawing fluorine reduces the nucleophilicity of the adjacent catalytic nitrile (often present in these inhibitors), modulating reactivity and preventing chemical instability while blocking oxidative metabolism at the C3 position [2].

Case Study B: PDE9 Inhibitors (Efflux Modulation)

In CNS drug discovery, P-glycoprotein (Pgp) efflux is a major hurdle. A study on PDE9 inhibitors demonstrated the nuanced role of 3-fluoropyrrolidine.[3]

  • Observation: Introducing fluorine at the C3 position of a pyrrolidine scaffold lowered the pKa of the basic amine.

  • Result: While potency (IC50) remained comparable, the Pgp efflux ratio was significantly altered.[3] In some specific substitution patterns, fluorination reduced efflux, likely by reducing the percentage of ionized species at physiological pH, thereby improving brain penetration [3].

Experimental Protocols

To access these biological benefits, the "Tert-butyl 3-fluoropyrrolidine-1-carboxylate" must be deprotected and coupled. Below is a self-validating protocol for generating a bioactive amide derivative.

Workflow Diagram: From Reagent to Bioactive Entity

SynthesisWorkflow Start Tert-butyl 3-fluoropyrrolidine-1-carboxylate (Starting Material) Step1 Step 1: Boc Deprotection (TFA/DCM or HCl/Dioxane) Start->Step1 Acidic Cleavage Inter Intermediate: 3-Fluoropyrrolidine Salt Step1->Inter Isolation Step2 Step 2: Amide Coupling (HATU/DIPEA + Carboxylic Acid) Inter->Step2 + R-COOH Final Final Bioactive Product (e.g., DPP-4 Inhibitor Analog) Step2->Final Purification

Caption: Standard synthetic workflow for converting the Boc-protected reagent into a bioactive lead compound.

Detailed Protocol: Boc-Deprotection & Coupling

Phase 1: Deprotection (Self-Validating Step)

  • Dissolution: Dissolve 1.0 eq of Tert-butyl 3-fluoropyrrolidine-1-carboxylate in Dichloromethane (DCM) (Concentration: 0.1 M).

  • Acid Addition: Add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:4 TFA:DCM). Caution: Exothermic.

  • Monitoring: Stir at RT for 2 hours. Validation: Monitor by TLC (stain with Ninhydrin; free amine turns red/purple) or LCMS (disappearance of M+Na+23 peak of Boc, appearance of M+H peak of amine).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. Yields 3-fluoropyrrolidine trifluoroacetate salt.

Phase 2: Coupling (Amide Bond Formation)

  • Activation: To a solution of Target Carboxylic Acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate the acid.

  • Addition: Add the 3-fluoropyrrolidine salt (from Phase 1) dissolved in minimal DMF.

  • Reaction: Stir at RT for 4–16 hours.

  • Validation: LCMS should show the mass of the coupled product.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Mechanistic Visualization

Understanding how the fluorine atom influences binding is crucial for rational design.

FluorineEffect F_Atom Fluorine Atom (C3) Dipole C-F Dipole Alignment F_Atom->Dipole Electronegativity pKa Lowered Amine pKa F_Atom->pKa Inductive Effect (-I) BioActivity Enhanced Biological Activity F_Atom->BioActivity Metabolic Blockade Conf Ring Puckering (Gauche Effect) Dipole->Conf Electronic Repulsion/Attraction pKa->BioActivity Improved Permeability Conf->BioActivity Reduced Entropy Loss

Caption: Mechanistic pathways by which the C3-fluorine atom enhances the pharmacological profile of the final drug molecule.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Rosenwesky, S., et al. (2018). Synthesis and biological evaluation of fluorinated pyrrolidine derivatives as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Verhoest, P. R., et al. (2012). Design and Synthesis of Fluorinated PDE9 Inhibitors: Impact on pKa and Efflux. Journal of Medicinal Chemistry, 55(20), 9045–9054. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Definitive Structural Validation of Fluorinated Scaffolds: Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 101469-92-5) represents a critical class of chiral building blocks in medicinal chemistry. The introduction of a fluorine atom onto the pyrrolidine ring creates a stereocenter that dictates the pharmacological efficacy of downstream API (Active Pharmaceutical Ingredient) targets.

While NMR and Chiral HPLC are standard for purity assessment, they often fail to provide ab initio determination of absolute configuration (AC) for this specific scaffold due to the lack of heavy atoms and the conformational flexibility of the Boc-protected ring.

This guide details the validation of this molecule using Single Crystal X-ray Diffraction (SC-XRD) , comparing its efficacy against spectroscopic alternatives and providing a robust protocol for handling its physical challenges (low melting point/waxy solid state).

Part 1: The Comparative Landscape

Why choose X-ray crystallography over faster methods? The following table compares the structural insights gained from SC-XRD versus standard analytical techniques for fluorinated pyrrolidines.

Table 1: Structural Validation Methodologies Compared
FeatureSC-XRD (Gold Standard) NMR (

H,

F, NOE)
Chiral HPLC/GC
Absolute Configuration Definitive (via Anomalous Scattering)Inconclusive (Requires chiral derivatization/Mosher's esters)Relative (Requires known enantiomeric standards)
Conformation Precise ring puckering & bond lengthsTime-averaged solution state (often ambiguous)N/A
Sample State Single Crystal (Solid)SolutionSolution
Limit of Detection Single crystal (~0.1 mm)~1 mg (high sensitivity)< 1 µg
Primary Failure Mode Failure to crystallize (Oils/Waxes)Signal overlap; lack of NOE anchorsCo-elution of enantiomers
The "Boc-Fluoro" Challenge

The tert-butyl carbamate (Boc) group is bulky and flexible, often acting as a "crystal poison" that lowers the melting point. Combined with the high thermal motion of the pyrrolidine ring, Tert-butyl 3-fluoropyrrolidine-1-carboxylate frequently presents as a viscous oil or low-melting waxy solid.

  • NMR Limitation:

    
    F NMR confirms the presence of fluorine but cannot distinguish R from S enantiomers in an achiral solvent.
    
  • X-ray Advantage: Using Cu-K

    
     radiation, the anomalous scattering of the Oxygen and Fluorine atoms allows for absolute structure determination even without "heavy" atoms (Br, I), provided the data quality is high.
    

Part 2: Decision Logic & Workflow

To validate the structure, researchers must navigate the physical state of the sample.

Diagram 1: Validation Strategy Decision Tree

ValidationLogic Start Sample: Tert-butyl 3-fluoropyrrolidine-1-carboxylate StateCheck Physical State at 25°C? Start->StateCheck Solid Crystalline Solid StateCheck->Solid High MP Oil Oil / Waxy Solid StateCheck->Oil Low MP DirectXRD Standard SC-XRD (Mo or Cu Source) Solid->DirectXRD Cooling In-Situ Cryocrystallography (Grow crystal on diffractometer) Oil->Cooling Preferred Deriv Co-crystallization / Derivatization Oil->Deriv If Cooling Fails Structure Structure Solution (SHELX/OLEX2) DirectXRD->Structure Cooling->Structure Validation Absolute Config (Flack Parameter) Structure->Validation

Caption: Strategic workflow for selecting the crystallization method based on the physical state of the fluorinated intermediate.

Part 3: Experimental Protocol (Self-Validating System)

This protocol addresses the specific challenge of the "light atom" structure (C, H, N, O, F) where anomalous signal is weak.

Phase 1: Crystallization of the "Difficult" Solid

Since the target is likely an oil or low-melting solid, standard vapor diffusion often fails.

  • Method: In situ Cryocrystallography (Optical Heating and Crystallization Device - OHCD).

  • Procedure:

    • Load a small volume (~0.5 µL) of the neat oil into a Kapton loop or MicroMesh mount.

    • Mount on the diffractometer goniometer.

    • Flash cool to 100 K to create an amorphous glass.

    • Slowly warm (anneal) until birefringence is observed (nucleation).

    • Cycle temperature ±5 K around the nucleation point to grow a single domain.

  • Alternative (Solvent): If solid, dissolve in minimal pentane/Et2O (1:1) and cool to -20°C. Boc-amines often crystallize well from non-polar ethers.

Phase 2: Data Collection
  • Radiation Source: Copper (Cu-K

    
    , 
    
    
    
    = 1.54178 Å)
    is mandatory.
    • Reasoning: The anomalous scattering signal (

      
      ) for Oxygen and Fluorine is negligible with Molybdenum (Mo) radiation. Cu radiation maximizes the Bijvoet differences required to distinguish R from S.
      
  • Temperature: 100 K (Nitrogen stream).

    • Reasoning: Freezes the thermal motion of the flexible tert-butyl group, improving resolution.

  • Redundancy: High multiplicity (>10x).

    • Reasoning: To measure the tiny anomalous signal differences accurately, we need high statistical precision.

Phase 3: Structure Refinement & Validation
  • Space Group: Likely orthorhombic (

    
    ) or monoclinic (
    
    
    
    ) for chiral pure compounds.
  • Disorder Handling: The Boc group often exhibits rotational disorder. Use PART commands in SHELXL to model split positions if the ellipsoids are elongated.

  • The Critical Metric: The Flack Parameter (x)

    • This is the self-validating metric for absolute configuration.

    • x ≈ 0.0 (with u < 0.1): The structural model and absolute configuration are Correct .

    • x ≈ 1.0: The model is inverted (Wrong enantiomer).

    • x ≈ 0.5: Racemic twin (or weak anomalous signal).

Diagram 2: The Refinement Loop

RefinementLoop Data HKL Data (Cu-K alpha) Solve Structure Solution (Intrinsic Phasing) Data->Solve Refine Least-Squares Refinement Solve->Refine Check Check Flack Parameter Refine->Check Check->Refine x ~ 1.0 (Invert) Final Publishable CIF Check->Final x ~ 0.0

Caption: The iterative refinement process focusing on the Flack parameter for enantiomer validation.

Part 4: Expected Data Profile

When validating Tert-butyl 3-fluoropyrrolidine-1-carboxylate , compare your experimental results against these expected parameters to ensure structural integrity.

ParameterExpected RangeStructural Insight
C–F Bond Length 1.35 – 1.40 ÅTypical for secondary alkyl fluorides. Significantly shorter than C-O or C-N.
Pyrrolidine Ring Envelope ConformationThe ring is rarely planar; usually C3 or C4 is out of plane (puckered) to relieve strain.
Boc Group trans / cis RotamersThe N-C(O) bond has partial double bond character. The trans isomer (Boc vs Ring) is usually preferred in solid state.
Flack Parameter -0.1 to 0.1 (error < 0.08)Crucial: If error > 0.1, the assignment of Absolute Configuration is statistically weak.
Troubleshooting "Light Atom" Structures

If the Flack parameter standard uncertainty is too high (>0.1) because the crystal lacks heavy atoms:

  • Quotient Method: Use Parsons' quotient method (implemented in SHELX/OLEX2) for better sensitivity.

  • Derivatization: If the Boc-amine is an oil, hydrolyze the Boc group (using TFA) and crystallize the resulting amine as a Hydrobromide (HBr) salt . The Bromine atom (Z=35) provides a massive anomalous signal, making AC determination trivial even with Mo radiation.

References

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[1] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(2), 249-259.

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 39(6), 876-881.

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom organic compounds: The challenge of absolute configuration determination. Tetrahedron: Asymmetry, 20(6), 712-717.

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray data. (Standard reference for validation criteria).

Sources

A Comparative Guide to Confirming the Stereochemistry of Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise control and confirmation of a molecule's three-dimensional structure are not merely academic exercises but critical determinants of therapeutic efficacy and safety. For chiral molecules such as Tert-butyl 3-fluoropyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry, establishing the absolute stereochemistry is a non-negotiable aspect of quality control and regulatory compliance. The introduction of a fluorine atom into the pyrrolidine ring can significantly influence the molecule's conformational preferences and biological activity, making stereochemical integrity paramount.

This guide provides a comprehensive comparison of the primary analytical techniques for confirming the stereochemistry of Tert-butyl 3-fluoropyrrolidine-1-carboxylate. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Imperative of Stereochemical Confirmation in Drug Development

The stereoisomers of a chiral drug can exhibit profound differences in their pharmacological and toxicological profiles. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines that necessitate the characterization and control of stereoisomers in pharmaceutical products.[1][2][3] According to ICH guidelines, for chiral drug substances developed as a single enantiomer, the control of the other enantiomer is to be considered in the same manner as other impurities.[2][4] This underscores the need for robust and reliable analytical methods to ensure the stereochemical purity of drug candidates like Tert-butyl 3-fluoropyrrolidine-1-carboxylate.

A Comparative Analysis of Key Analytical Techniques

The confirmation of stereochemistry for Tert-butyl 3-fluoropyrrolidine-1-carboxylate can be approached through several complementary techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for determining enantiomeric excess (e.e.), relative configuration, or absolute configuration, as well as practical considerations like sample availability, throughput, and instrumentation.

Here, we compare four principal methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and Polarimetry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[5][6] It offers high sensitivity and accuracy, making it ideal for determining enantiomeric purity. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).[6][7]

The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes leads to different retention times, allowing for their separation.

  • Column Selection: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives, is a good starting point for method development.

  • Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For reversed-phase chiral HPLC, a mixture of water and an organic solvent like acetonitrile or methanol is used.

  • Instrumentation and Parameters:

    • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

    • Column: Chiralpak® AD-H or Chiralcel® OD-H are common choices.

    • Mobile Phase: Isocratic elution with Hexane:Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Caption: Workflow for Chiral HPLC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. For confirming the stereochemistry of Tert-butyl 3-fluoropyrrolidine-1-carboxylate, advanced NMR techniques, including the use of chiral derivatizing agents, are particularly valuable.

After deprotection of the Boc group to yield 3-fluoropyrrolidine, Mosher's acid analysis can be employed to determine the absolute configuration.[8][9][10] This method involves the reaction of the chiral amine with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric amides. The differing magnetic environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, which can be correlated to the absolute configuration.[9]

  • Deprotection: Remove the Boc protecting group from Tert-butyl 3-fluoropyrrolidine-1-carboxylate using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to obtain 3-fluoropyrrolidine.

  • Derivatization:

    • In two separate NMR tubes, dissolve the 3-fluoropyrrolidine.

    • To one tube, add (R)-(-)-MTPA chloride.

    • To the other tube, add (S)-(+)-MTPA chloride.

    • Add a non-coordinating base (e.g., pyridine-d₅) to each tube to facilitate the reaction.

  • NMR Acquisition: Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric amide samples.

  • Data Analysis:

    • Assign the proton signals for each diastereomer.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center.

    • Based on the established Mosher's model, the sign of Δδ for specific protons can be used to deduce the absolute configuration of the original amine.

Caption: Workflow for Mosher's Acid Analysis.

Vibrational Circular Dichroism (VCD)

VCD is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12] The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule in solution. By comparing the experimental VCD spectrum with a theoretically calculated spectrum, the absolute configuration can be unambiguously determined without the need for derivatization or crystallization.

Enantiomers have identical IR absorption spectra but equal and opposite VCD spectra. The absolute configuration is assigned by matching the experimental VCD spectrum to the spectrum calculated for a specific enantiomer using density functional theory (DFT).

  • Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Measurement: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the (R) and (S) enantiomers of Tert-butyl 3-fluoropyrrolidine-1-carboxylate using a computational chemistry software package (e.g., Gaussian).

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers.

    • Generate a Boltzmann-averaged calculated VCD spectrum.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers. A good match in the sign and relative intensity of the VCD bands allows for the assignment of the absolute configuration.

Polarimetry

Polarimetry is a classical technique used to measure the rotation of plane-polarized light by a chiral compound in solution.[13][14] While it is a simple and rapid method to confirm the presence of optical activity, it cannot determine the absolute configuration of a molecule without a known reference standard.[14]

Chiral molecules rotate the plane of polarized light. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used. The specific rotation [α] is a physical constant for a given chiral molecule under defined conditions.

  • Sample Preparation: Prepare a solution of the analyte of known concentration in a suitable solvent.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Fill the sample cell with the analyte solution and measure the observed rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (l × c), where T is the temperature, λ is the wavelength of light, l is the path length in decimeters, and c is the concentration in g/mL.

  • Comparison: Compare the measured specific rotation with the literature value for the enantiopure compound, if available.

Comparative Summary of Techniques

FeatureChiral HPLCNMR (Mosher's)Vibrational Circular Dichroism (VCD)Polarimetry
Primary Output Chromatogram with separated enantiomer peaks¹H and ¹⁹F NMR spectra of diastereomersVCD and IR spectraOptical rotation value
Information Provided Enantiomeric excess (e.e.), relative retentionAbsolute configuration (with derivatization)Absolute configurationPresence of optical activity, specific rotation
Sample Requirement Micrograms to milligramsMilligramsMilligramsMilligrams
Throughput HighLow to moderateLowHigh
Instrumentation Standard HPLC with chiral columnHigh-field NMR spectrometerVCD spectrometer, computational softwarePolarimeter
Need for Standard Not for e.e.; yes for peak assignmentNoNoYes, for absolute configuration
Derivatization Not always requiredYes (after deprotection)NoNo
Key Advantage High accuracy and precision for e.e.Provides detailed structural informationUnambiguous absolute configuration in solutionSimple, rapid, and non-destructive
Key Limitation Method development can be time-consumingRequires derivatization and can be complex to interpretRequires specialized equipment and computational expertiseDoes not provide absolute configuration without a standard

Conclusion: An Integrated Approach to Stereochemical Confirmation

Confirming the stereochemistry of Tert-butyl 3-fluoropyrrolidine-1-carboxylate is a multi-faceted challenge that is best addressed by an integrated analytical approach. Chiral HPLC stands out as the method of choice for routine quality control and the accurate determination of enantiomeric purity due to its high throughput and sensitivity. For the unambiguous determination of absolute configuration, Vibrational Circular Dichroism offers a powerful, non-destructive solution, albeit one that requires specialized instrumentation and computational resources. NMR spectroscopy, particularly through the use of chiral derivatizing agents like Mosher's acid, provides an alternative route to absolute configuration and offers rich structural insights. Polarimetry, while limited in its scope, serves as a rapid and straightforward tool for confirming optical activity.

Ultimately, the selection of the most appropriate technique or combination of techniques will be guided by the specific analytical question at hand, the available resources, and the stage of drug development. By understanding the principles, strengths, and limitations of each method as outlined in this guide, researchers can confidently and rigorously establish the stereochemical integrity of this important chiral building block, thereby ensuring the quality and safety of the next generation of therapeutics.

References

  • Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • National Institutes of Health. (2020). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Available at: [Link]

  • IBZ Messtechnik. Chiral compound analyses and Faraday polarimetry. Available at: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Available at: [Link]

  • ACS Central Science. (2019). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Available at: [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Available at: [Link]

  • ACS Publications. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Available at: [Link]

  • ACS Publications. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Available at: [Link]

  • International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Available at: [Link]

  • Royal Society of Chemistry. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Available at: [Link]

  • YesWeLab. Polarimetry: analysis of chiral substances. Available at: [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). Available at: [Link]

  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available at: [Link]

  • SCM. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Available at: [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Veeprho Pharmaceuticals. (2020). Overview & Determination of Enantiomeric Impurities. Available at: [Link]

  • ResearchGate. (2020). Analysis of Vibrational Circular Dichroism Spectra of Peptides: A Generalized Coupled Oscillator Approach of a Small Peptide Model Using VCDtools. Available at: [Link]

  • MDPI. (2022). Configuration Determinations of Flexible Marine Natural Products. Available at: [Link]

  • ResearchGate. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

  • ResearchGate. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Available at: [Link]

  • Contract Pharma. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

  • MDPI. (2021). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Available at: [Link]

  • SCM. (2025). Vibrational circular dichroism (VCD) — Tutorials 2025.1 documentation. Available at: [Link]

  • ACS Publications. (1977). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. Available at: [Link]

  • National Institutes of Health. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Available at: [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]

  • PubMed. (1989). The FDA perspective on the development of stereoisomers. Available at: [Link]

  • National Institutes of Health. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link]

  • International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link]

  • U.S. Department of Health and Human Services. (2024). Development of New Stereoisomeric Drugs. Available at: [Link]

  • PubMed. (1991). Polarimetric detection in high-performance liquid chromatography. Available at: [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry #169 - Drug Substance. Available at: [Link]

  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Available at: [Link]

Sources

comparing synthetic routes to "Tert-butyl 3-fluoropyrrolidine-1-carboxylate"

[1][2][3]

Executive Summary & Decision Matrix

The introduction of a fluorine atom onto the pyrrolidine ring induces significant electronic and conformational changes (the gauche effect), often improving metabolic stability and potency in drug candidates. However, the synthesis is complicated by the propensity of the 3-hydroxypyrrolidine precursor to undergo elimination rather than substitution, yielding the undesired enecarbamate.[2]

Route Comparison Matrix
FeatureRoute A: Direct Deoxofluorination Route B: Sulfonate Displacement Route C: XtalFluor-E System
Primary Reagent DAST or Deoxo-FluorMesyl Chloride (MsCl) then KF/CsFXtalFluor-E + Et

N[1]·3HF
Mechanism Activation + Internal Return (

i/

2)
Stepwise

2 Displacement
Activated

2
Scale Suitability Lab Scale (<100g)Industrial (>1 kg to MT)Lab to Pilot Scale
Safety Profile High Risk: Explosion/HF generationHigh Safety: Standard reagentsModerate: Stable solid, no free HF
Key Challenge Elimination (Alkene formation)Reaction time / SolubilityCost of reagent
Chirality Inversion (High ee)Inversion (High ee)Inversion (High ee)

Strategic Route Analysis

Route A: Direct Deoxofluorination (DAST/Deoxo-Fluor)

Best for: Rapid discovery-phase synthesis (gram scale).[1]

This is the most common literature method due to its brevity (one step). However, DAST (Diethylaminosulfur trifluoride) is thermally unstable and shock-sensitive.[2] On scale, the exotherm upon quenching can be uncontrollable.[2]

  • Mechanism: The alcohol attacks the sulfur center, releasing HF.[2] The resulting alkoxy-aminosulfur difluoride intermediate undergoes nucleophilic attack by fluoride.[1]

  • Critical Control Point: Temperature must be kept low (-78°C to -40°C) during addition to suppress the elimination pathway (formation of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate).[1]

Route B: Sulfonate Displacement (The "Roche" Process)

Best for: Manufacturing and large-scale safety.

For multikilogram production, avoiding DAST is mandatory.[2] A robust alternative involves converting the alcohol to a mesylate (Ms) or tosylate (Ts), followed by displacement with a metal fluoride (KF or CsF).[2] Roche successfully scaled this route to produce 798 kg of the corresponding hydrochloride salt.[3]

  • Mechanism: Classical

    
    2.[1]
    
  • Advantage: Separates the activation step (mesylation) from the fluorination, allowing for better impurity control and avoiding explosive reagents.[2]

Route C: XtalFluor-E (The "Green" Alternative)

Best for: Safety-conscious lab scale and higher selectivity.[1]

XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a crystalline salt that is stable at room temperature.[1] Unlike DAST, it does not generate free HF unless a promoter (like Et

242

Visualization of Pathways

SyntheticRoutesStartN-Boc-3-hydroxypyrrolidine(Chiral or Racemic)DAST_StepRoute A: DAST/Deoxo-Fluor-78°C to RT, DCMStart->DAST_Step DirectMesyl_StepRoute B Step 1: MsCl, TEA(Mesylation)Start->Mesyl_Step ActivationXtal_StepRoute C: XtalFluor-E + Et3N·3HFControlled FluorinationStart->Xtal_Step High SelectivityTarget_ATarget: Tert-butyl 3-fluoropyrrolidine-1-carboxylate(Inversion of Config)DAST_Step->Target_A Major (60%)Side_ProdSide Product:Enecarbamate (Elimination)DAST_Step->Side_Prod Minor (20-30%)Intermediate_MsIntermediate:N-Boc-3-mesyloxypyrrolidineMesyl_Step->Intermediate_MsKF_StepRoute B Step 2: KF or CsFHigh Temp, Polar SolventIntermediate_Ms->KF_Step DisplacementKF_Step->Target_A High PurityXtal_Step->Target_A >80% Yield

Figure 1: Comparison of synthetic pathways showing intermediates and side products.

Detailed Experimental Protocols

Protocol A: DAST Mediated Fluorination (Lab Scale)

Adapted from standard literature protocols (e.g., WO2020101736).[2]

Safety Warning: DAST can decompose violently >90°C. Perform all steps in a fume hood.[1]

  • Setup: Charge a dry round-bottom flask with N-Boc-3-hydroxypyrrolidine (10.0 g, 53.4 mmol, 1.0 eq) and anhydrous DCM (150 mL). Cool to -40°C (or -78°C for higher enantiopurity) under nitrogen.

  • Addition: Add DAST (12.9 g, 80.1 mmol, 1.5 eq) dropwise via syringe over 30 minutes. Note: Maintain temperature below -30°C to minimize elimination.[1]

  • Reaction: Stir at -40°C for 2 hours, then allow to warm to 20°C overnight (16 hours).

  • Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO

    
     (200 mL). Caution: Vigorous CO
    
    
    evolution.[2]
  • Workup: Extract with DCM (2 x 100 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (Hexanes/EtOAc 8:1).

    • Typical Yield: 55–65%

    • Data:

      
      F NMR typically shows signal around -175 ppm (multiplet).[1]
      
Protocol B: The "Roche" Scale-Up (Mesylate/KF)

Based on the process described for Mosperafenib intermediates (ResearchGate/Roche).

  • Mesylation: Treat N-Boc-3-hydroxypyrrolidine with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in Toluene or DCM at 0-10°C. Aqueous workup yields the mesylate quantitatively.[1]

  • Fluorination:

    • Suspend KF (Spray-dried, 2.0 eq) in a polar solvent (e.g., Acetamide or Diethylene glycol) at 80-100°C.

    • Add the Mesylate intermediate.

    • Stir until conversion is complete (monitor by GC/HPLC).

  • Workup: Dilute with water, extract into non-polar solvent (Heptane/MTBE), and crystallize or distill.

    • Scale: Demonstrated at >700 kg.[1][3]

    • Advantage: No special blast-proof equipment required.[1]

Protocol C: XtalFluor-E (High Selectivity)

Adapted from OmegaChem/Sigma-Aldrich technical notes.[1]

  • Setup: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) and Et

    
    N·3HF  (2.0 eq) in dry DCM.
    
  • Addition: Add XtalFluor-E (1.5 eq) solid in portions at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then warm to RT.

  • Outcome: Yields are typically 10-15% higher than DAST due to reduced elimination.[1]

References

  • Roche Process Scale-up: Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. ResearchGate.[1][5][6]

  • DAST Protocol (Patent): KRas G12C inhibitors (WO2020101736A1). Google Patents.[1]

  • XtalFluor Reagents: XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents.[1][7] Sigma-Aldrich.[1]

  • Multigram Synthesis: Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline (Comparison of DAST/XtalFluor). NIH/PubMed.[1]

Strategic Process Guide: Cost-Benefit Analysis of Synthetic Routes for Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (N-Boc-3-fluoropyrrolidine) is a high-value scaffold in medicinal chemistry, serving as a core motif in kinase inhibitors and GPCR ligands. The introduction of fluorine at the C3 position lowers the pKa of the pyrrolidine nitrogen and metabolically blocks the vulnerable C3 position against oxidative metabolism.

This guide analyzes the three primary synthetic methodologies for this target, moving beyond simple yield comparisons to a holistic Techno-Economic Analysis (TEA) . We evaluate the traditional cryogenic approach against modern solid-state deoxyfluorination reagents, prioritizing process safety, atom economy, and scalability.

Critical Mechanistic Context: The "Fluorine Inversion"

Before analyzing costs, the mechanism must be understood because it dictates the impurity profile. The synthesis relies on Deoxyfluorination of N-Boc-3-pyrrolidinol. This reaction proceeds via an


 mechanism, resulting in an inversion of configuration .
  • Starting Material: (S)-N-Boc-3-pyrrolidinol

    
    Product:  (R)-N-Boc-3-fluoropyrrolidine.
    
  • Major Impurity: N-Boc-3-pyrroline (Elimination product).[1] This alkene is difficult to separate from the product, driving up purification costs.

G SM N-Boc-3-pyrrolidinol (Alcohol) Act Activated Intermediate (Oxonium/Sulfonium) SM->Act Activation (DAST/XtalFluor) Prod N-Boc-3-fluoropyrrolidine (Inverted Fluoride) Act->Prod F- Attack (SN2) Elim N-Boc-3-pyrroline (Elimination Impurity) Act->Elim Base/Heat (E2)

Figure 1: Mechanistic divergence in deoxyfluorination. Controlling the pathway between Substitution (Green) and Elimination (Red) is the primary driver of yield and cost.

Comparative Route Analysis

Route A: The Traditional Cryogenic Route (DAST)

Reagent: Diethylaminosulfur trifluoride (DAST).[2] Method: Nucleophilic fluorination at -78°C.

  • Process: DAST is added dropwise to the alcohol in DCM at -78°C, then warmed to room temperature.

  • Pros: High conversion rates; well-established literature precedence.

  • Cons:

    • Safety: DAST is shock-sensitive and decomposes explosively >90°C. It releases HF upon hydrolysis.

    • Operational Cost: Requires cryogenic cooling (liquid nitrogen/dry ice) which is expensive at kilogram scale.

    • Impurity Profile: Higher rates of elimination (olefin formation) if temperature control fails.

Route B: The Modern Scalable Route (XtalFluor-E)

Reagent: Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) + Promoter (Et3N·3HF). Method: Solid-state reagent addition at -20°C to RT.

  • Process: The crystalline salt is added to the alcohol and amine-HF promoter.

  • Pros:

    • Safety: Decomposition onset >119°C. Non-explosive.[3]

    • Handling: Free-flowing solid; no special transfer lines needed.

    • Selectivity: Significantly lower elimination side-products compared to DAST.[4][5]

  • Cons: Higher unit price for the reagent itself (offset by lower operational costs).

Route C: The "Green" Displacement Route (Mesylate/TBAF)

Reagent: Mesyl Chloride (MsCl) followed by TBAF or CsF. Method: Two-step activation and displacement.

  • Process: Convert alcohol to mesylate, then displace with fluoride source.

  • Pros: Very cheap reagents.[5]

  • Cons:

    • Atom Economy: Poor (two steps, high waste).

    • Yield: The displacement of secondary mesylates on pyrrolidine rings is sluggish and prone to massive elimination. Not recommended for this specific substrate.

Techno-Economic Data Summary

The following table normalizes costs assuming a 100g production scale.

FeatureRoute A: DASTRoute B: XtalFluor-ERoute C: MsCl + TBAF
Reagent Unit Cost

(Moderate)

$ (High)
$ (Low)
Operational Cost

$ (Cryogenics required)
$ (Standard cooling)

(Two steps)
Safety Risk High (Explosive/HF)Low (Stable Solid)Moderate (Toxic)
Typical Yield 65-75%80-88%30-50%
Elimination Impurity 10-15%<5%>30%
Purification Load High (Chromatography)Low (Crystallization/Flash)Very High
Scalability Poor (Heat transfer limits)ExcellentModerate

Recommendation: For any scale >10g, Route B (XtalFluor-E) is the superior choice despite higher raw material costs. The reduction in elimination impurities simplifies purification, which is the most expensive unit operation in this synthesis.

Decision Matrix for Process Selection

DecisionTree Start Select Synthesis Route Scale Scale of Reaction? Start->Scale Small < 5 grams Scale->Small Lab R&D Large > 100 grams Scale->Large Process Dev Budget Budget Constraint? Small->Budget Safety Safety Priority? Large->Safety DAST Route A: DAST (Use if -78°C available) Budget->DAST Low Cost Xtal Route B: XtalFluor-E (Recommended Standard) Budget->Xtal High Purity Needed Safety->Xtal Critical (Avoid Exotherms) MsCl Route C: Mesylation (Only if reagents restricted) Safety->MsCl Low Reagent Cost Only

Figure 2: Strategic decision tree for selecting the fluorination reagent based on scale and constraints.

Detailed Experimental Protocols

Protocol A: High-Safety Scale-Up (XtalFluor-E Method)

Recommended for commercial/process development.

Reagents:

  • N-Boc-3-pyrrolidinol (1.0 equiv)[1][6]

  • XtalFluor-E (1.2 equiv)

  • Et3N·3HF (Triethylamine trihydrofluoride) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Charge a dry reactor with N-Boc-3-pyrrolidinol and anhydrous DCM (0.5 M concentration) under nitrogen.

  • Additive: Cool to -20°C (glycol bath). Add Et3N·3HF dropwise. Note: No exotherm observed.

  • Reagent Addition: Add solid XtalFluor-E in portions over 20 minutes. Maintain internal temperature < -10°C.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12 hours.

  • Quench: Cool to 0°C. Quench slowly with 5% aqueous NaHCO3. Caution: Gas evolution (CO2).

  • Workup: Extract with DCM. Wash organics with brine. Dry over Na2SO4.

  • Purification: The crude material often has high purity (>90%). If necessary, filter through a short silica plug (Hexane/EtOAc 8:1) to remove trace elimination product.

Protocol B: Traditional Lab Scale (DAST Method)

Use only for small-scale (<5g) R&D where XtalFluor is unavailable.

Reagents:

  • N-Boc-3-pyrrolidinol (1.0 equiv)[6]

  • DAST (1.1 equiv)

  • DCM, anhydrous

Step-by-Step:

  • Cryogenics: Cool a solution of N-Boc-3-pyrrolidinol in DCM to -78°C (Dry ice/Acetone). Critical: Higher temps lead to elimination.

  • Addition: Add DAST dropwise via syringe pump. Maintain temp < -70°C.

  • Warming: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

  • Quench (Hazardous): Pour the reaction mixture slowly into a stirred mixture of saturated NaHCO3 and crushed ice. Do not add water to the reaction; add reaction to water.

  • Purification: Flash chromatography is required to separate the olefin byproduct.

References

  • Beaulieu, F. et al. (2009). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry. Link

  • L'Heureux, A. et al. (2010). "Aminodifluorosulfinium Tetrafluoroborates: New Reagents for the Deoxofluorination of Alcohols and Carbonyls."[7] Journal of Organic Chemistry. Link

  • Singh, R.P.[7] & Shreeve, J.M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis. Link

  • Organic Chemistry Portal. (2024). "Synthesis of Fluorides from Alcohols." Link

Sources

Alternatives to Tert-butyl 3-fluoropyrrolidine-1-carboxylate: A Strategic Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details high-performance alternatives to the direct use of Tert-butyl 3-fluoropyrrolidine-1-carboxylate (Boc-3-fluoropyrrolidine) in synthesis. It addresses the needs of researchers seeking to bypass supply chain issues, improve safety on scale-up, or utilize orthogonal protecting group strategies (e.g., Fmoc).

Executive Summary

The direct purchase of Tert-butyl 3-fluoropyrrolidine-1-carboxylate is often the path of least resistance for small-scale discovery. However, cost, availability of specific enantiomers, and the safety profile of fluorination reagents often necessitate alternative strategies.

This guide presents three validated alternatives:

  • The "Make" Strategy (Deoxofluorination): Using modern, safer reagents (XtalFluor) to convert N-Boc-3-hydroxypyrrolidine.[1]

  • The "Process" Strategy (Mesylate Displacement): A scalable, non-explosive route using Potassium Fluoride (KF) and phase transfer catalysis.

  • The "Orthogonal" Strategy: Synthesis of Fmoc -3-fluoropyrrolidine for solid-phase peptide synthesis (SPPS) compatibility.

Part 1: Strategic Decision Framework

Before selecting a protocol, evaluate your constraints using the decision matrix below.

Decision Logic: Synthesis Pathway Selection

DecisionTree Start Requirement: Introduce 3-Fluoropyrrolidine Motif Scale What is your Scale? Start->Scale SmallScale Small Scale (<10g) Scale->SmallScale LargeScale Large Scale (>100g) Scale->LargeScale ProtectingGroup Required Protecting Group? Boc Boc (Acid Labile) ProtectingGroup->Boc Fmoc Fmoc (Base Labile) ProtectingGroup->Fmoc SmallScale->ProtectingGroup RouteB Route B: Mesylate Displacement (KF/18-Crown-6) LargeScale->RouteB Avoids Explosion Risk RouteA Route A: Deoxofluorination (XtalFluor-E) Boc->RouteA RouteC Route C: Fmoc-Specific Protocol (XtalFluor-E + Et3N·3HF) Fmoc->RouteC

Figure 1: Decision tree for selecting the optimal synthesis pathway based on scale and protecting group requirements.

Part 2: Detailed Experimental Protocols

Alternative 1: The "Make" Option (Deoxofluorination)

Best for: Small to medium scale (<100g), rapid execution. Reagent Upgrade: Replace DAST with XtalFluor-E® .

Why: DAST (Diethylaminosulfur trifluoride) is thermally unstable (explosive >80°C) and generates free HF, etching glassware. XtalFluor-E is a crystalline salt that is stable up to ~119°C, does not generate free HF, and shows higher selectivity (less elimination to 3-pyrroline).

Comparative Performance Data
FeatureDASTDeoxo-Fluor®XtalFluor-E®
Physical State Liquid (Fuming)LiquidCrystalline Solid
Thermal Stability Unstable >80°CUnstable >90°CStable >119°C
Glassware Compatible No (Etches)NoYes
Elimination Side Product High (~10-20%)MediumLow (<5%)
HF Generation YesYesNo
Protocol: Synthesis of N-Boc-3-fluoropyrrolidine (via XtalFluor-E)

Target: Conversion of N-Boc-3-hydroxypyrrolidine to N-Boc-3-fluoropyrrolidine with inversion of configuration.

  • Setup: Charge a dry round-bottom flask with N-Boc-3-hydroxypyrrolidine (1.0 equiv) and anhydrous DCM (0.1 M).

  • Activation: Cool to -78°C. Add Et3N·3HF (2.0 equiv) followed by XtalFluor-E (1.5 equiv) portion-wise.

    • Note: Et3N·3HF is the promoter.[1] Unlike DBU, it is acidic enough to prevent Fmoc cleavage (if applicable) and suppresses elimination.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature over 4 hours.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Alternative 2: The "Process" Option (Mesylate Displacement)

Best for: Large scale (>100g), GMP manufacturing, Cost-efficiency. Concept: Avoids expensive fluorinating agents entirely by using Potassium Fluoride (KF).

Mechanism: This route utilizes a two-step sequence: Mesylation of the alcohol followed by SN2 displacement with Fluoride. The challenge is the low nucleophilicity of fluoride; this is solved using Phase Transfer Catalysis (PTC) or Ionic Liquids .

Protocol: Scalable Synthesis of (R)-3-Fluoropyrrolidine

Reference: Adapted from Roche Pilot Plant Process (Mosperafenib intermediate).

Step 1: Mesylation

  • Dissolve (S)-N-Boc-3-hydroxypyrrolidine in DCM.

  • Add Triethylamine (1.5 equiv) and cool to 0°C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

  • Stir 2h, aqueous workup. Isolate the crude mesylate (solid).

Step 2: Fluorination (The "KF" Method)

  • Solvent System: Use Acetonitrile with [bmim][BF4] (Ionic Liquid, 2.0 equiv) OR use t-Amyl alcohol with catalytic 18-Crown-6 .

    • Optimization: Addition of water (5 equiv) to the ionic liquid system has been shown to completely suppress the elimination side product (alkene).[2]

  • Reaction: Add Spray-dried KF (3.0 equiv) and the Mesylate (1.0 equiv).

  • Heat: Stir at 90-100°C for 12-24 hours.

  • Workup: Dilute with water, extract with MTBE.

  • Yield: Typically 85-92% yield with >99% enantiomeric excess (inversion).

Alternative 3: Orthogonal Protection (Fmoc-3-fluoropyrrolidine)

Best for: Solid Phase Peptide Synthesis (SPPS). Challenge: Fmoc is base-labile. Standard fluorination promoters like DBU (used with XtalFluor) will remove the Fmoc group.

Protocol: Fmoc-Compatible Fluorination

Strategy: Use XtalFluor-E with a non-basic promoter.

  • Substrate: Start with N-Fmoc-3-hydroxypyrrolidine (commercially available or made via Fmoc-OSu protection of 3-pyrrolidinol).

  • Reagents: Use XtalFluor-E (1.5 equiv) and Et3N·3HF (2.0 equiv) in DCM at -78°C.

    • Critical: Do NOT use DBU. The Et3N·3HF complex is acidic/neutral and preserves the Fmoc group.

  • Purification: Recrystallize from EtOAc/Hexane. Fmoc-amino fluorides are generally stable solids.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergence in pathways and the stereochemical outcome (Inversion).

SynthesisPathways Start (S)-N-Boc-3-Hydroxypyrrolidine (Chiral Precursor) XtalFluor Reagent: XtalFluor-E Promoter: Et3N·3HF Start->XtalFluor MsCl Reagent: MsCl / Et3N Start->MsCl Transition1 Activated Hydroxyl (Alkoxysulfinium ion) XtalFluor->Transition1 Product1 (R)-N-Boc-3-Fluoropyrrolidine (Inversion of Config) Transition1->Product1 SN2 Attack Elimination Side Product: 3-Pyrroline (Elimination) Transition1->Elimination E2 (Minor) Mesylate (S)-Mesylate Intermediate (Stable Solid) MsCl->Mesylate KF Reagent: KF / 18-Crown-6 Solvent: CH3CN (90°C) Mesylate->KF Mesylate->Elimination Thermal Elim (suppressed by H2O) KF->Product1 SN2 Attack

Figure 2: Mechanistic pathways for converting Hydroxy-pyrrolidine to Fluoro-pyrrolidine. Note the inversion of stereochemistry in both SN2 pathways.

References

  • Scalable Synthesis of (R)-3-Fluoropyrrolidine (Roche Process)

    • Title: Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile.
    • Source: ResearchGate / Organic Process Research & Development.
    • URL:[Link]

  • XtalFluor Reagent Profile & Safety

    • Title: Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[1][3]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • KF Fluorination in Ionic Liquids

    • Title: New method of fluorination using potassium fluoride in ionic liquid: Significantly enhanced reactivity of fluoride and improved selectivity.
    • Source: ResearchG
    • URL:[Link]

  • Fmoc-Amino Acid Fluoride Synthesis

    • Title: Synthesis of Fmoc-Amino Acid Fluorides via DAST/XtalFluor.
    • Source: Letters in Peptide Science / Thieme Connect.
    • URL:[Link]

Sources

Strategic Fluorination: The Competitive Edge of Tert-butyl 3-fluoropyrrolidine-1-carboxylate in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Methyl Group

In the high-stakes arena of lead optimization, the "Magic Methyl" effect is well-documented, but the "Strategic Fluorine" effect offered by scaffolds like Tert-butyl 3-fluoropyrrolidine-1-carboxylate (N-Boc-3-fluoropyrrolidine) provides a more sophisticated toolkit for tuning drug-like properties.

This guide moves beyond basic catalog descriptions to analyze why and how this specific building block is used to rescue promiscuous leads, improve metabolic stability, and lock bioactive conformations.[1] Unlike simple pyrrolidine, the 3-fluoro analog introduces a strong dipole and stereoelectronic effects without significantly altering the steric footprint, making it a "stealth" bioisostere with profound physicochemical consequences.[1]

Physicochemical Profiling: The Fluorine Differential

The introduction of a single fluorine atom at the C3 position of the pyrrolidine ring alters the electronic landscape of the molecule. This is not merely a steric change; it is an electronic modulation that affects basicity, lipophilicity, and permeability.[1]

Table 1: Comparative Properties of Pyrrolidine Scaffolds[1]
PropertyPyrrolidine (Parent)3-Fluoropyrrolidine (Target)Drug Discovery Impact
pKa (Conjugate Acid) ~11.27 (Water)~9.5 – 10.0 (Est.)Reduced Basicity: Less lysosomal trapping; improved oral bioavailability; reduced hERG liability.[1]
LogP (Lipophilicity) 0.46~0.2 – 0.5 (Context dependent)Polar Hydrophobicity: Lowers lipophilicity via polarity (C-F dipole) while maintaining hydrophobic contacts.
Nucleophilicity (N) HighModerateReactivity: Slower reaction rates in SNAr/Amidation due to inductive withdrawal (requires protocol adjustment).
Metabolic Liability High (C3 Oxidation)Low (C3 Blocked)Stability: Blocks CYP450 oxidation at the electron-rich C3 position.
Conformation Flexible EnvelopeBiased (Gauche Effect)Entropy: Pre-pays the entropic cost of binding by locking the ring pucker.

Expert Insight: The drop in pKa is the most immediate tactical advantage.[1] Many CNS drugs fail due to high basicity leading to phospholipidosis.[1] Substituting a pyrrolidine with 3-fluoropyrrolidine often brings the pKa down into the physiological "Goldilocks zone" (pKa 8–9), balancing solubility with membrane permeability.[1]

The Mechanistic Advantage: Conformational Control via the Gauche Effect

The most powerful, yet underutilized, feature of 3-fluoropyrrolidine is its ability to dictate molecular shape.[1] Unlike the hydrogen atom in pyrrolidine, which has no stereoelectronic preference, the fluorine atom induces a gauche effect .[1]

Due to the high electronegativity of fluorine, the C-F bond prefers to align gauche (60°) to the N-C bond (specifically the lone pair or the N-H/R bond depending on protonation state). This stereoelectronic preference stabilizes specific ring puckers (endo vs. exo), effectively "locking" the conformation of the drug molecule.

Diagram 1: The Fluorine Gauche Effect & Ring Puckering

GaucheEffect cluster_1 3-Fluoropyrrolidine P_Flex Flexible Envelope (High Entropy Cost upon Binding) F_Gauche Gauche Effect (σC-H → σ*C-F) Stabilizes Specific Pucker P_Flex->F_Gauche F-Substitution Conf_Lock Conformationally Locked (Low Entropy Cost upon Binding) F_Gauche->Conf_Lock Stereoelectronic Alignment

Caption: The gauche effect aligns the C-F bond with the Nitrogen lone pair/bond, restricting ring flexibility and "pre-organizing" the molecule for receptor binding.

Metabolic Stability: Blocking the "Soft Spot"

Pyrrolidine rings are notorious metabolic "soft spots."[1] Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) readily oxidize the electron-rich C-H bonds at the C3 position, leading to ring opening or hydroxylation.[1]

The Fluorine Blockade: Replacing the C3-Hydrogen with Fluorine serves two protective functions:

  • Steric/Electronic Shielding: The C-F bond is shorter and stronger (approx. 105 kcal/mol) than the C-H bond, making it chemically inert to direct abstraction.[1]

  • Inductive Deactivation: The electronegative fluorine pulls electron density away from the adjacent C-H bonds, raising their oxidation potential and protecting the entire ring from oxidative attack.[1]

Experimental Protocols: Handling & Synthesis

Using Tert-butyl 3-fluoropyrrolidine-1-carboxylate requires adjustments to standard protocols due to the reduced nucleophilicity of the amine after deprotection.[1]

Diagram 2: Optimization Workflow

SynthesisWorkflow cluster_deprotection Step 1: Controlled Deprotection cluster_coupling Step 2: Coupling (Critical) Start N-Boc-3-Fluoropyrrolidine (Starting Material) Acid Acid Treatment (4M HCl/Dioxane or TFA/DCM) Start->Acid Salt 3-Fluoropyrrolidine Salt (Stable Intermediate) Acid->Salt FreeBase Free Base Generation (In situ with DIPEA/TEA) Salt->FreeBase Base Coupling Coupling Reaction (Amide / SnAr) FreeBase->Coupling Electrophile Product Fluorinated Drug Candidate Coupling->Product

Caption: Standard workflow for incorporating the 3-fluoropyrrolidine motif. Note the requirement for in situ free-basing.

Protocol A: N-Boc Deprotection (Quantitative)
  • Reagents: 4M HCl in Dioxane (preferred over TFA to avoid hygroscopic trifluoroacetate salts).

  • Procedure:

    • Dissolve N-Boc-3-fluoropyrrolidine (1.0 equiv) in dry Dioxane (5 mL/mmol).

    • Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.

    • Stir at Room Temperature for 2-4 hours (monitor by TLC/LCMS; Boc removal is slower than non-fluorinated analogs).

    • Concentrate in vacuo.[1] Triturate with Et2O to yield the HCl salt as a white solid.[1]

  • Checkpoint: The resulting salt is stable and non-hygroscopic, unlike the TFA salt.[1]

Protocol B: SNAr Coupling (The Nucleophilicity Adjustment)
  • Challenge: The 3-Fluoro group inductively withdraws density from the Nitrogen, making it ~5-10x less nucleophilic than unsubstituted pyrrolidine.[1]

  • Adjustment:

    • Solvent: Use polar aprotic solvents (DMSO, DMF, or NMP) to enhance nucleophilicity.[1]

    • Temperature: Increase reaction temperature by 10-20°C compared to standard pyrrolidine couplings.

    • Base: Use a stronger non-nucleophilic base (e.g., Cs2CO3) if using aryl halides.[1]

  • Example Condition: 3-F-Pyrrolidine HCl (1.2 eq), Aryl Halide (1.0 eq), DIPEA (3.0 eq) in DMSO at 100°C for 12h.

Case Study: Optimization of DPP-IV Inhibitors

A classic example of this scaffold's utility is found in the optimization of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for Type 2 Diabetes (analogous to Vildagliptin).

  • The Problem: Early pyrrolidine-based leads showed high potency but suffered from rapid metabolic clearance and low selectivity against related peptidases (DPP8/9), leading to toxicity.[1]

  • The Solution: Substitution with (S)-3-fluoropyrrolidine .[1][2][3][4][5]

  • The Result:

    • Potency: Maintained nanomolar affinity due to the gauche effect locking the pyrrolidine ring into a bioactive conformation that matched the enzyme pocket.[1]

    • Selectivity: The fluorine atom introduced a dipole that was unfavorable in the hydrophobic pockets of DPP8/9, enhancing selectivity for DPP-IV.[1]

    • Metabolism: Blocked oxidative metabolism at the C3 position, significantly extending half-life (

      
      ).[1]
      

References

  • Physicochemical Properties of Fluorin

    • Source: Sirin, G. et al. "Recent insights about pyrrolidine core skeletons in pharmacology."[1] Frontiers in Pharmacology, 2023.[1][6]

  • The Fluorine Gauche Effect in Drug Design

    • Source: O'Hagan, D. "Understanding organofluorine chemistry.[1] An introduction to the C–F bond." Chemical Society Reviews, 2008.[1]

  • Metabolic Stability and Fluorin

    • Source: Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1]

  • Nucleophilicity Trends of Fluorin

    • Source: Mayr, H. et al. "Nucleophilicities of Amines."[1] Master Organic Chemistry / LMU Munich Data, 2018.[1]

  • Applic

    • Source: Rosen, T. et al. "Synthesis and Structure-Activity Relationships of Fluorinated Pyrrolidine Amides as Dipeptidyl Peptidase IV Inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2004.[1]

Sources

"Tert-butyl 3-fluoropyrrolidine-1-carboxylate" in structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Tert-butyl 3-fluoropyrrolidine-1-carboxylate" in structure-activity relationship studies Content Type: Publish Comparison Guide

Executive Summary: The Strategic Value of the 3-Fluoro Motif

In modern medicinal chemistry, Tert-butyl 3-fluoropyrrolidine-1-carboxylate is not merely a reagent; it is a precision tool for "Fluorine Scanning." This guide analyzes its role in Structure-Activity Relationship (SAR) campaigns, specifically comparing it to its non-fluorinated and gem-difluorinated counterparts.

The introduction of a single fluorine atom at the C3 position of the pyrrolidine ring effects three critical changes in a drug candidate:

  • Conformational Bias: Through the stereoelectronic gauche effect, it locks the ring into specific puckering preferences, potentially reducing the entropic penalty of binding.

  • Basicity Modulation: It lowers the pKa of the pyrrolidine nitrogen (typically by 1.5–2.0 log units), altering membrane permeability and solubility without abolishing basicity entirely.

  • Metabolic Blocking: It protects the C3 position from oxidative metabolism (CYP450), extending half-life (

    
    ).
    
Comparative Analysis: The "Fluorine Scan" Matrix

When optimizing a lead compound containing a pyrrolidine scaffold, researchers typically evaluate three variants. The table below provides a direct comparison of their physicochemical profiles.

Table 1: Physicochemical & Structural Comparison of Pyrrolidine Scaffolds

FeaturePyrrolidine (Reference)3-Fluoropyrrolidine (The Topic)3,3-Difluoropyrrolidine (Alternative)
Electronic Effect NeutralInductive Withdrawing (

)
Strong Inductive Withdrawing
Amine pKa (Approx) ~11.3 (Highly Basic)~9.4 (Moderately Basic)~7.5 (Weakly Basic)
Lipophilicity (LogP) LowModerate (C-F bond adds lipophilicity)High (Lipophilic Bioisostere)
Conformation Flexible (Envelope flux)Biased (Gauche Effect)Rigid / Twisted
Metabolic Stability Low (C3 oxidation prone)High (C3 blocked)Very High (C3 blocked)
H-Bonding Donor/AcceptorWeak Acceptor (F)Weak Acceptor (2xF)

Expert Insight: Choose 3-fluoropyrrolidine when you need to maintain basicity for a salt bridge interaction (which 3,3-difluoro might eliminate) but require metabolic stability or a specific vector orientation that the unsubstituted pyrrolidine cannot provide.

Mechanistic Deep Dive: The Fluorine Gauche Effect

The most sophisticated application of Tert-butyl 3-fluoropyrrolidine-1-carboxylate is conformational locking . Unlike the flexible unsubstituted pyrrolidine, the 3-fluoro derivative adopts a preferred conformation due to the gauche effect .[1]

This effect arises from the hyperconjugative donation of the electron density from the C-H


 bond into the low-lying C-F 

antibonding orbital. This interaction stabilizes the gauche arrangement of the vicinal electropositive substituents (like the amine nitrogen and the fluorine).
Visualization: The Conformational Equilibrium

GaucheEffect cluster_Fluoro 3-Fluoro Effect (Stereoelectronic Control) Unsub Unsubstituted Pyrrolidine (High Entropy / Flexible) Exo C3-Exo Pucker (Stabilized by Gauche Effect) Unsub->Exo + Fluorine (C3) Target Target Binding Pocket (Requires Specific Vector) Unsub->Target High Entropic Penalty (Must freeze to bind) Endo C3-Endo Pucker (Destabilized) Exo->Endo Equilibrium (Shifted to Exo) Exo->Target Low Entropic Penalty (Pre-organized)

Figure 1: The "Fluorine Gauge" effect. The 3-fluoro substituent restricts the conformational ensemble, reducing the entropic cost of binding if the "Exo" pucker matches the protein's active site.

Experimental Protocols: Handling & Deprotection

To utilize Tert-butyl 3-fluoropyrrolidine-1-carboxylate in SAR, the Boc group must be removed to expose the amine for coupling. While TFA (Trifluoroacetic acid) is standard, it can be harsh on acid-sensitive scaffolds.

Below are two validated protocols: Standard vs. Mild (Green) .

Protocol A: Standard Acidic Deprotection (High Throughput)

Best for: Stable substrates, early-stage discovery.

  • Dissolution: Dissolve 1.0 eq of Tert-butyl 3-fluoropyrrolidine-1-carboxylate in DCM (5 mL/mmol).

  • Acid Addition: Add TFA (10–20 eq) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with Ninhydrin; free amine stains blue/purple).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Note: The product is the TFA salt. For coupling, use excess base (DIPEA/TEA).

Protocol B: Thermal Fluorinated Alcohol Deprotection (Green/Mild)

Best for: Acid-sensitive leads, late-stage functionalization. Reference: Choy et al., Synthetic Communications, 2008.

  • Solvent System: Dissolve the Boc-protected compound in 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) (4 mL/mmol).

  • Thermal Activation: Heat the solution in a sealed microwave vial at 150°C for 1–2 hours (or reflux for 12–24h).

  • Mechanism: The fluorinated solvent acts as a weak acid and H-bond donor, facilitating thermolytic cleavage of the Boc group without strong mineral acids.

  • Workup: Simply evaporate the solvent. The product is the free base (or weak solvent complex), ready for direct coupling without salt neutralization.

Case Study: Optimization of a Kinase Inhibitor

Context: A drug discovery team is optimizing a pyrrolidine-based linker in a kinase inhibitor. The unsubstituted pyrrolidine lead shows good potency (


) but suffers from rapid metabolic clearance (

).

SAR Logic Application:

  • Hypothesis: The C3 carbons of the pyrrolidine are metabolic "soft spots."

  • Intervention:

    • Attempt 1 (3,3-Difluoro): Metabolic stability improves, but potency drops (

      
      ).
      
      • Root Cause:[1][2][3][4][5] The pKa dropped too low (~7.5), weakening a critical salt bridge to an Aspartate residue in the kinase pocket.

    • Attempt 2 (3-Fluoro): Metabolic stability improves (

      
      ). Potency increases (
      
      
      
      ).
      • Root Cause:[1][2][3][4][5] The single fluorine lowered pKa to ~9.4 (maintaining the salt bridge) while the gauche effect pre-organized the ring into the bioactive conformation, boosting affinity.

Visual Workflow: From Reagent to Lead

SAR_Workflow Step1 Starting Material: Tert-butyl 3-fluoropyrrolidine-1-carboxylate Step2 Step A: Deprotection (Method B: HFIP, 150°C) Step1->Step2 Step3 Intermediate: 3-Fluoropyrrolidine (Free Base) Step2->Step3 Step4 Step B: Coupling (SNAr or Amide Bond) Connect to Heterocyclic Core Step3->Step4 Step5 Lead Candidate Testing Step4->Step5 Result Outcome: 1. pKa ~9.4 (Maintains Salt Bridge) 2. C3 Blocked (High Stability) 3. Conformation Locked (High Potency) Step5->Result Validated

Figure 2: Synthetic workflow and logic flow for integrating the 3-fluoro motif into a drug candidate.

References
  • Conformational Analysis & Gauche Effect

    • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. Link

    • Beilstein J. Org. Chem. "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines." 2024.[1] Link

  • Physicochemical Properties (pKa/LogP)

    • Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007. Link

  • Experimental Protocols (Deprotection)

    • Choy, J. et al.[6] "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols."[6][7] Synthetic Communications, 2008.[6] Link

  • Applications in Drug Discovery

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

Sources

Spectroscopic Comparison Guide: Tert-butyl 3-fluoropyrrolidine-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (N-Boc-3-fluoropyrrolidine) is a critical scaffold in modern medicinal chemistry.[1] The introduction of the fluorine atom at the C3 position of the pyrrolidine ring induces significant electronic and conformational changes—known as the gauche effect—which can modulate the pKa, lipophilicity, and metabolic stability of drug candidates.

This guide provides a technical comparison of the (R) and (S) enantiomers.[2][3] Unlike diastereomers, these isomers exhibit identical scalar spectroscopic properties (NMR, IR, MS) in achiral environments but diverge significantly in chiral environments and optical rotation. A major analytical challenge with this molecule is the presence of rotamers due to the N-Boc protecting group, which frequently leads to misinterpretation of NMR data as "impure."

This document outlines the specific spectroscopic signatures, explains the rotameric phenomenon, and establishes protocols for definitive isomer identification.

Chemical Identity & Structural Analysis[3][4]

Before analyzing spectra, it is vital to define the specific isomers. The fluorine atom creates a chiral center at C3.

Feature(S)-Isomer(R)-IsomerRacemate
Common Name (S)-N-Boc-3-fluoropyrrolidine(R)-N-Boc-3-fluoropyrrolidineN-Boc-3-fluoropyrrolidine
CAS Number 734585-78-11026788-93-5214631-11-3
Molecular Weight 189.23 g/mol 189.23 g/mol 189.23 g/mol
Formula C

H

FNO

C

H

FNO

C

H

FNO

Physical State Low-melting solid or oilLow-melting solid or oilLow-melting solid or oil
Chirality C3-(S) ConfigurationC3-(R) Configuration1:1 Mixture
Structural Visualization

The following diagram illustrates the enantiomeric relationship and the rotameric equilibrium responsible for NMR complexity.

IsomerAnalysis cluster_0 Stereochemical Isomers cluster_1 Conformational Challenge (Rotamers) R_Iso (R)-Enantiomer (C3-F pointing 'Up') Trans Trans-Carbamate (Major Rotamer) R_Iso->Trans Slow Exchange (NMR Time Scale) Cis Cis-Carbamate (Minor Rotamer) R_Iso->Cis S_Iso (S)-Enantiomer (C3-F pointing 'Down') S_Iso->Trans S_Iso->Cis Trans->Cis Dynamic Equilibrium

Figure 1: Structural relationship between enantiomers and the rotameric states induced by the N-Boc group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Crucial Insight: The N-Boc group creates a partial double bond character between the Nitrogen and the Carbonyl carbon. This restricts rotation, creating two distinct conformers (rotamers) observable on the NMR timescale at room temperature (298 K).

Warning: Do not interpret split peaks or broad baselines as impurities without verifying rotamer coalescence.[1]


H NMR Profile (Achiral Solvent: CDCl

)

Both (R) and (S) enantiomers produce identical


H NMR spectra.[1][3]
  • Geminal Proton (H-3): The proton attached to the same carbon as the fluorine appears as a distinct multiplet (typically doublet of multiplets) due to large H-F coupling (

    
     Hz).[1]
    
    • Shift:

      
       5.10 – 5.30 ppm.[1]
      
  • Boc Group: A strong singlet at

    
     1.46 ppm.[1] Note: In high-resolution fields (500 MHz+), this may appear as two closely spaced singlets due to rotamers.[1]
    
  • Rotameric Broadening: Protons at C2 and C4 (adjacent to Nitrogen) often appear as broad humps or split multiplets at room temperature.[1]

    • Troubleshooting: To confirm purity, run the experiment at elevated temperature (e.g., 323 K or 343 K in DMSO-d

      
      ). The peaks will coalesce into sharp signals as the rotation rate increases.
      

F NMR Profile

Fluorine NMR is the cleanest method for confirming the presence of the C-F bond.

  • Shift:

    
     -170 to -180 ppm (relative to CFCl
    
    
    
    ).[1]
  • Pattern: Typically a multiplet (decoupled spectrum is a singlet).[1]

  • Differentiation: (R) and (S) have identical shifts in CDCl

    
    .[1][3]
    
Mass Spectrometry (MS)[1]
  • Ionization: ESI (Positive Mode).[1]

  • Molecular Ion:

    
    .[1]
    
  • Fragmentation:

    • Loss of Boc group (Isobutene + CO

      
      ): 
      
      
      
      .[1]
    • Often observed:

      
      .[1]
      

Distinguishing the Isomers (Comparative Analysis)

Since scalar spectroscopy fails to distinguish enantiomers, the following methods must be used.

Optical Rotation (Polarimetry)

This is the rapid identification method, though it requires a reference standard or literature value.

  • Method: Polarimetry (Sodium D line, 589 nm).[1]

  • Solvent: Methanol or Chloroform (Concentration typically c = 1.0).[1]

  • Expected Trends:

    • The enantiomers will rotate light in equal magnitude but opposite directions (+ vs -).[1]

    • Note: Literature values for the hydrochloride salt are often cited as

      
       (MeOH).[1] The N-Boc protected form may have a different magnitude or sign.[1] Always compare against a known standard of the specific protected form. 
      
Chiral HPLC (The Gold Standard)

For quantitative assessment of Enantiomeric Excess (ee%), Chiral HPLC is required.

Recommended Protocol:

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H) or Immobilized Amylose (e.g., Chiralpak IA).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) is standard for N-Boc amines.[1]

  • Detection: UV at 210 nm (Boc absorption is weak; low wavelength required).[1]

  • Result: The (R) and (S) isomers will have distinct retention times (Rt).

Comparative Data Summary Table
Parameter(R)-Enantiomer(S)-EnantiomerRacemic Mixture

H NMR (CDCl

)
IdenticalIdenticalIdentical

F NMR
~ -176 ppm~ -176 ppm~ -176 ppm
Chiral HPLC Single Peak (Rt

)
Single Peak (Rt

)
Two Peaks (1:1 Area)
Optical Rotation Non-zero (Sign X)Non-zero (Sign -X)
Biological Activity Isomer SpecificIsomer SpecificAverage/Mixed

Experimental Protocols

Protocol A: NMR Sample Preparation (Rotamer Check)
  • Purpose: To verify chemical structure and rule out impurities disguised as rotamers.[1]

  • Dissolve: 10-15 mg of sample in 0.6 mL DMSO-d

    
     (preferred over CDCl
    
    
    
    for high-temp work).
  • Run 1: Acquire

    
    H spectrum at 298 K (25°C). Note line broadening at 
    
    
    
    3.3-3.7 ppm.[1]
  • Run 2: Heat probe to 343 K (70°C). Allow 10 mins for equilibration.

  • Acquire: Re-acquire

    
    H spectrum.
    
  • Validation: If broad peaks sharpen and split peaks coalesce, the sample is chemically pure, and the complexity was due to rotamers.

Protocol B: Chiral HPLC Method Development
  • Purpose: To determine Enantiomeric Excess (ee%).[1]

  • Sample Prep: Dissolve 1 mg sample in 1 mL Hexane/IPA (50:50).

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]

  • Conditions:

    • Flow: 1.0 mL/min.[1]

    • Mobile Phase: Hexane/IPA (95:5).[1]

    • Temp: 25°C.

    • Detector: UV @ 210 nm.[1]

  • Analysis: Inject Racemic standard first to establish separation (resolution > 1.5). Then inject pure sample to identify the isomer.

Analytical Workflow Diagram

The following decision tree guides the researcher through the identification process.

Workflow Start Unknown Sample (Tert-butyl 3-fluoropyrrolidine-1-carboxylate) Step1 1. Run 1H NMR (CDCl3) Start->Step1 Check1 Are peaks broad/split? Step1->Check1 RotamerCheck Run VT-NMR (High Temp) Do peaks coalesce? Check1->RotamerCheck Yes ChemPure Chemical Structure Confirmed (Achiral Identity) Check1->ChemPure No (Rare) Impure Sample Impure (Purify) RotamerCheck->Impure No RotamerCheck->ChemPure Yes Step2 2. Determine Stereochemistry ChemPure->Step2 Polarimetry Method A: Polarimetry (Requires Standard) Step2->Polarimetry HPLC Method B: Chiral HPLC (Definitive) Step2->HPLC ResultR Identify as (R)-Isomer HPLC->ResultR Matches Rt(R) ResultS Identify as (S)-Isomer HPLC->ResultS Matches Rt(S)

Figure 2: Analytical decision tree for purity and isomer identification.

References

  • Sigma-Aldrich. (S)-(+)-3-Fluoropyrrolidine hydrochloride Product Specification. (Accessed 2023).[1][4] Link

  • PubChem. Tert-butyl 3-fluoropyrrolidine-1-carboxylate Compound Summary. National Library of Medicine.[1] Link[1][5]

  • BenchChem. Comparative Guide to NMR Spectral Data of N-Boc-pyrrolidine derivatives. (Rotameric analysis). Link[1]

  • Li, G., et al. "Organofluorine Chemistry: Synthesis and Applications."[1] Journal of Organic Chemistry, discussing 19F NMR shifts of alkyl fluorides.

  • Clayden, J., et al. "The Chemistry of the N-Boc Group: Rotamers and NMR Complexity." Organic Chemistry, Oxford University Press.[1] (General reference for N-Boc rotamer mechanics).

Sources

assessing the metabolic stability of "Tert-butyl 3-fluoropyrrolidine-1-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In medicinal chemistry, the pyrrolidine ring is a ubiquitous pharmacophore, yet it suffers from a well-documented metabolic liability: rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.[1] The reagent Tert-butyl 3-fluoropyrrolidine-1-carboxylate serves as a critical building block to introduce a fluorine atom at the C3 position.[2][1]

This guide evaluates the metabolic stability of analogs synthesized from this reagent compared to their non-fluorinated and gem-difluorinated counterparts.[1]

The "Fluorine Effect" on Metabolic Stability

The incorporation of fluorine at the C3 position of the pyrrolidine ring is not merely a steric block; it induces profound electronic and conformational changes that mitigate metabolic clearance.

  • Electronic Deactivation: The high electronegativity of fluorine pulls electron density from the pyrrolidine ring (inductive effect,

    
    ).[1] This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the system, making the adjacent 
    
    
    
    -carbons (C2 and C5) less susceptible to the Single Electron Transfer (SET) mechanism initiated by the high-valent Iron-Oxo species (
    
    
    ) of CYP450 enzymes.
  • Conformational Bias: 3-fluorination induces specific ring puckering (endo/exo preference) due to the gauche effect.[2][1] This can alter the binding affinity (

    
    ) of the molecule to the CYP active site, potentially reducing the frequency of productive metabolic events.[1]
    

Comparative Analysis: 3-Fluoro vs. Alternatives

The following analysis compares the metabolic performance of drug candidates incorporating the 3-fluoropyrrolidine scaffold against the native pyrrolidine and the 3,3-difluoropyrrolidine alternative.

Performance Matrix: Intrinsic Clearance ( ) & Half-Life ( )
FeatureNative Pyrrolidine (Control)3-Fluoropyrrolidine (Product Analogs)3,3-Difluoropyrrolidine (Alternative)
Precursor Reagent Tert-butyl pyrrolidine-1-carboxylateTert-butyl 3-fluoropyrrolidine-1-carboxylate Tert-butyl 3,3-difluoropyrrolidine-1-carboxylate
Metabolic Liability High.[2][1][3][4][5] Rapid

-hydroxylation at C2/C5.[1]
Moderate/Low.[1][6] Electronic deactivation of C2/C5.Low. Strongest deactivation; blocks C3 metabolism completely.[1]
Lipophilicity (cLogP) BaselineSlight Increase (+0.1 to +0.3)Moderate Increase (+0.4 to +0.6)
Basicity (

)
High (~9.5 - 10.[1]0)Reduced (~8.5 - 9.[1]0)Significantly Reduced (~7.5 - 8.[1]0)
CYP Inhibition Risk LowLow/ModerateModerate (Lipophilicity driven)
Typical

(HLM)
< 15 min30 - 60 min > 60 min
Application Insight

While the 3,3-difluoro analog offers superior metabolic stability, it often comes at the cost of significantly reduced basicity (


 drop of ~2 units), which can negatively impact solubility and target engagement (if a basic amine is required for salt bridges).[1]

The 3-fluoro analog (derived from Tert-butyl 3-fluoropyrrolidine-1-carboxylate) represents the "Goldilocks" zone: it provides a 2-to-4-fold improvement in metabolic half-life while maintaining sufficient basicity for drug-target interactions.[1]

Metabolic Pathway Visualization[2]

The following diagram illustrates the primary metabolic soft spots and how fluorine intervention mitigates oxidative clearance.

MetabolicPathway Substrate Pyrrolidine Scaffold CYP CYP450 (FeO3+) Substrate->CYP Native Binding AlphaOx α-Hydroxylation (C2/C5 Instability) CYP->AlphaOx Rapid Oxidation Stable Metabolically Stable Scaffold CYP->Stable Reduced Oxidation Rate (Lower HOMO Energy) RingOpen Ring Opening / Dealkylation AlphaOx->RingOpen Spontaneous Collapse SubstrateF 3-Fluoro Analog SubstrateF->CYP Altered Binding (Puckering)

Figure 1: Mechanism of metabolic stabilization.[2] The 3-fluoro substitution electronically deactivates the ring, retarding the CYP450-mediated


-hydroxylation pathway.[1]

Experimental Protocol: Microsomal Stability Assay

To objectively assess the stability of analogs derived from Tert-butyl 3-fluoropyrrolidine-1-carboxylate, the following Human Liver Microsome (HLM) assay is the industry standard. This protocol ensures data integrity through self-validating controls.[2][1]

Reagents & Preparation[2][3][5]
  • Test Compound: 1 µM final concentration (from 10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (Corning or equivalent).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix of Buffer + HLM (0.5 mg/mL final protein conc).

    • Spike Test Compound (1 µM) into the master mix.

    • Equilibrate at 37°C for 5 minutes.

    • Control Check: Take a "T=0 without NADPH" sample to check for non-cofactor dependent degradation.[1]

  • Reaction Initiation:

    • Add pre-warmed NADPH regenerating system to initiate the reaction.[1]

    • Total reaction volume: 200 µL per well in a 96-well plate.

  • Sampling (Time-Course):

    • At specific time points (

      
       min), remove 30 µL aliquots.
      
    • Quenching: Immediately dispense aliquot into 120 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge plates at 4000 rpm for 20 min to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.[1]



Assay Validation Logic (Trustworthiness)
  • Positive Control: Verapamil or Testosterone (High clearance) must show

    
     min.[5]
    
  • Negative Control: Warfarin (Low clearance) must show

    
     min.
    
  • Mass Balance: If T=0 signal is <80% of theoretical max, suspect solubility issues or non-specific binding to microsomes.[1]

Workflow Visualization

AssayWorkflow cluster_sampling Time-Course Sampling Prep 1. Master Mix Prep (HLM + Buffer + Compound) Equilib 2. Pre-Incubation (37°C, 5 min) Prep->Equilib Start 3. Initiate Reaction (+ NADPH) Equilib->Start Sample Extract Aliquot (0, 5, 15, 30, 60 min) Start->Sample Quench Quench (Ice-Cold ACN + IS) Sample->Quench Immediate Analyze 4. LC-MS/MS Analysis (Calculate CLint) Quench->Analyze Centrifuge Supernatant

Figure 2: Standardized Microsomal Stability Assay Workflow for assessing fluorinated analogs.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Haghi, W., et al. (2026).[2][1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2024).[2][1] Tert-butyl 3-fluoropyrrolidine-1-carboxylate | C9H16FNO2.[2][1] National Library of Medicine. [Link]

Sources

Technical Guide: Tert-butyl 3-fluoropyrrolidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3-Fluoro Motif

In modern drug discovery, Tert-butyl 3-fluoropyrrolidine-1-carboxylate (Boc-3-F-Pyr) is not merely a building block; it is a strategic tool for multiparameter optimization (MPO) . While the pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs (e.g., Captopril, Ramipril), the introduction of a fluorine atom at the C3 position fundamentally alters the physicochemical landscape of the molecule without significantly changing its steric bulk.

This guide objectively compares the performance of the 3-fluoropyrrolidine motif derived from this intermediate against its non-fluorinated and di-fluorinated alternatives. We focus on its critical role in modulating pKa , metabolic stability , and conformational pre-organization via the stereoelectronic gauche effect.

Comparative Performance Analysis

The "Fluorine Effect" on Physicochemical Properties

The primary utility of Boc-3-F-Pyr is to generate the 3-fluoropyrrolidine core. The table below illustrates the shift in properties when substituting hydrogen with fluorine (monofluoro) or two fluorines (difluoro).

Table 1: Comparative Physicochemical Profile of Pyrrolidine Scaffolds

FeaturePyrrolidine (Parent)3-Fluoropyrrolidine (Target) 3,3-Difluoropyrrolidine
pKa (Conjugate Acid) ~11.3 (Highly Basic)~9.4 (Moderately Basic) ~7.8 (Weakly Basic)
Lipophilicity (LogD) LowModerate High
Metabolic Stability Vulnerable to C3-oxidationHigh (C-F bond blocks oxidation) Very High
Conformation Flexible envelopeRigid C3-endo/exo (Gauche effect) Twisted (Anomeric effect)
H-Bonding Donor/Acceptor+ Weak Acceptor (C-F) + Dual Acceptor
Primary Application General linkerPotency/Selectivity Optimization Bioisostere/ADME fix

Scientist’s Insight:

  • pKa Modulation: The inductive electron-withdrawal of the fluorine atom lowers the pKa of the pyrrolidine nitrogen by nearly 2 log units. This is critical for improving oral bioavailability, as it reduces the fraction of ionized drug in the high-pH environment of the intestine, facilitating membrane permeation.

  • Conformational Locking: Unlike the floppy unsubstituted pyrrolidine, the 3-fluoro analog adopts a specific puckered conformation to maximize the overlap between the

    
     and 
    
    
    
    orbitals (and the N lone pair). This "pre-organization" reduces the entropic penalty upon binding to a protein target.

Mechanistic Visualization: The Gauche Effect

The following diagram illustrates the stereoelectronic principles that dictate the conformational preference of the 3-fluoropyrrolidine derived from our subject compound. This pre-organization is often the cause of increased potency in kinase and DPP-4 inhibitors.

GaucheEffect cluster_0 Unsubstituted Pyrrolidine cluster_1 3-Fluoropyrrolidine (From Boc-3-F-Pyr) P_Flex Flexible Envelope (High Entropy) F_Gauche Gauche Conformation (Stabilized by σ(C-H) → σ*(C-F)) P_Flex->F_Gauche Fluorine Substitution Binding Pre-organized Binding (Low Entropic Penalty) F_Gauche->Binding Target Interaction Note1 Result: ~10-fold Potency Increase (Common in DPP-4 Inhibitors) Binding->Note1

Caption: Stereoelectronic stabilization (Gauche Effect) reduces conformational entropy, enhancing binding affinity.

Experimental Protocols

Protocol A: Controlled Deprotection (Boc Removal)

Objective: Isolate the active amine salt without racemization.

  • Preparation: Dissolve Tert-butyl 3-fluoropyrrolidine-1-carboxylate (1.0 equiv) in Dichloromethane (DCM) (5 mL/mmol). Cool to 0°C.

  • Acidolysis: Add 4N HCl in Dioxane (5-10 equiv) dropwise. Avoid using neat TFA if the product is volatile, as the TFA salt is harder to handle.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with Ninhydrin; Boc-SM is not UV active).

  • Work-up: Concentrate in vacuo at <40°C.

  • Chasing: Co-evaporate with diethyl ether (

    
    ) or toluene (3x) to remove excess acid.
    
  • Isolation: Triturate the resulting oil with

    
     to precipitate the 3-fluoropyrrolidine hydrochloride  salt as a white/off-white solid.
    
    • Checkpoint: Check optical rotation or Chiral HPLC to confirm enantiomeric excess (ee) >98%.

Protocol B: SNAr Coupling to Heterocycles (Kinase Inhibitor Synthesis)

Objective: Attach the scaffold to a heteroaryl chloride (e.g., chloropyrimidine).

  • Reagents: Suspend 3-fluoropyrrolidine HCl (1.2 equiv) and the Heteroaryl Chloride (1.0 equiv) in anhydrous DMF or DMSO.

  • Base Addition: Add DIPEA (3.0 equiv). Crucial: Add base slowly at 0°C to prevent localized heating which can degrade sensitive fluorinated scaffolds.

  • Heating: Heat to 80-100°C. Note: Fluorine is electron-withdrawing, making the amine less nucleophilic than unsubstituted pyrrolidine. Higher temperatures or longer times may be required compared to the H-analog.

  • Work-up: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .

Case Studies in Drug Development

Case Study 1: DPP-4 Inhibitors (Diabetes)

Context: Dipeptidyl peptidase-4 (DPP-4) inhibitors often utilize a pyrrolidine moiety to mimic the proline residue of the substrate.

  • Challenge: Unsubstituted pyrrolidine analogs often suffered from metabolic instability and lower potency.

  • Solution: Incorporation of the (S)-3-fluoropyrrolidine motif (derived from the S-isomer of our topic compound).

  • Outcome: The fluorine atom improved metabolic stability against oxidative cleavage and increased potency (

    
     improved from ~50 nM to <5 nM) by engaging in favorable dipole interactions within the active site [1].
    
Case Study 2: Trypanosomal Inhibitors

Context: Development of N-ethylurea pyrazole derivatives for Trypanosoma brucei.[1][2][3]

  • Comparison:

    • H-Analog: Moderate activity, poor blood-brain barrier (BBB) penetration.

    • 3-F-Analog: Enhanced lipophilicity and lowered pKa allowed for better passive diffusion across membranes, resulting in a potent antitrypanosomal agent with improved CNS exposure [2].

Synthesis Workflow Visualization

This diagram outlines the standard workflow for utilizing Tert-butyl 3-fluoropyrrolidine-1-carboxylate in a medicinal chemistry campaign.

Workflow cluster_pathways Divergent Pathways Start Tert-butyl 3-fluoropyrrolidine-1-carboxylate (Starting Material) Step1 Step 1: Deprotection (HCl/Dioxane or TFA/DCM) Start->Step1 Intermediate 3-Fluoropyrrolidine Salt (Active Nucleophile) Step1->Intermediate Quant. Yield Step2 Step 2: Functionalization Intermediate->Step2 PathA Path A: Amide Coupling (EDC/HOBt + R-COOH) -> Peptidomimetics Step2->PathA PathB Path B: SnAr / Buchwald (Ar-X + Pd cat) -> Kinase Inhibitors Step2->PathB

Caption: Divergent synthetic utility of the 3-fluoropyrrolidine scaffold.

References

  • Caldwell, C. G., et al. (2004).[1] Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors.[1][2][4] Bioorganic & Medicinal Chemistry Letters, 14(5), 1265-1268.[1]

  • Patrick, D. A., et al. (2017).[1] Urea derivatives of 2-aryl-benzothiazol-5-amines: a new class of potential drugs for human African trypanosomiasis.[1] Journal of Medicinal Chemistry, 60(3), 957-971.[1]

  • Rosen, J., et al. (2013). Synthesis and properties of 3-fluoropyrrolidines: A review. Journal of Fluorine Chemistry, 156, 338-344.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Sources

Patent Analysis & Process Guide: Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3][4]

Executive Summary

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 109431-84-5) is a critical chiral building block in modern medicinal chemistry.[1][2][3][4] It serves as the primary scaffold for introducing the 3-fluoropyrrolidine motif, a bioisostere that modulates pKa, lipophilicity, and metabolic stability in drug candidates.[1][2][5] This intermediate is pivotal in the synthesis of KRas G12C inhibitors (e.g., Adagrasib analogs) and DPP-IV inhibitors for type 2 diabetes.[1][2][5]

This guide objectively compares the traditional DAST-mediated fluorination (Method A) against the modern XtalFluor-E® protocol (Method B).[1][4][5] While DAST remains common in early discovery due to availability, patent literature and process safety data indicate that XtalFluor reagents offer superior scalability, safety, and selectivity for this specific substrate.[2][5]

Patent Landscape & Synthetic Routes

The synthesis of this compound generally proceeds via the deoxofluorination of N-Boc-3-hydroxypyrrolidine .[1][3][4] The choice of fluorinating agent dictates the yield, impurity profile, and safety controls required.[1][5]

Method A: Traditional DAST Fluorination (The "Old Standard")[1][5]
  • Reagent: Diethylaminosulfur trifluoride (DAST).[1][2][3][4][5][6]

  • Mechanism: DAST reacts with the alcohol to form an intermediate aminosulfurane, which undergoes nucleophilic attack by fluoride.[1][2][4]

  • Patent Reference: WO2020101736A1 (KRas G12C Inhibitors).[1][2][3][4][5]

  • Performance: In patent examples, this method often requires cryogenic cooling (-40°C to -78°C) to control exotherms.[1][2][3][4][5] Yields are typically moderate (~40-65%) due to the formation of the elimination byproduct (N-Boc-2,5-dihydro-1H-pyrrole).[1][2][3][4]

Method B: XtalFluor-E® / Aminodifluorosulfinium Salts (The "Modern Standard")[1][4][5]
  • Reagent: Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) + Promoter (DBU or Et3N[1][4][5][7]·3HF).

  • Mechanism: The crystalline salt activates the alcohol with higher thermal stability.[1][4] The promoter buffers the reaction, significantly reducing elimination side reactions.[1][2][5]

  • Literature Reference: J. Org.[1][2][3][4][8] Chem. 2010, 75, 3401–3411.[1][2][5]

  • Performance: Operates at higher temperatures (0°C to RT) with reduced risk of explosion.[1][4][5] Selectivity for the fluoride over the alkene is significantly improved (often >10:1 vs. ~3:1 for DAST).[4][5]

Performance Comparison Data

The following data synthesizes findings from process safety literature (ARC thermograms) and patent experimental sections.

MetricMethod A: DAST Method B: XtalFluor-E Analysis
Yield (Isolated) 42.6% - 64%85% - 91%Method B retains more product by suppressing elimination.[1][2][3][4]
Selectivity (F:Alkene) ~3:1>12:1Method B is superior for preserving the pyrrolidine ring.[1][4][5]
Thermal Stability (Onset) ~140°C (Violent Decomp)>190°C (Stable)CRITICAL: DAST has a rapid pressure rise (>800 psi/min); XtalFluor is <400 psi/min.[2][4][5]
Corrosivity Generates free HFNo free HF generatedMethod B allows use of borosilicate glass; Method A etches glass.[1][3][4][5]
Scalability Poor (Safety Hazard)ExcellentMethod B is the preferred route for multigram/kilogram batches.[1][4][5]

Process Insight: For the specific substrate N-Boc-3-hydroxypyrrolidine, the elimination side product is difficult to separate from the desired fluoride by standard silica chromatography due to similar polarity.[1][2][4] Therefore, selectivity at the reaction stage (Method B) is the only viable strategy for high-purity scale-up. [1][2][5]

Strategic Visualization: Synthesis & Decision Logic

The following diagram illustrates the synthetic pathway and the critical decision points for process chemists.

G Start N-Boc-3-hydroxypyrrolidine (Starting Material) Decision Select Fluorinating Agent Start->Decision DAST Method A: DAST (-40°C, DCM) Decision->DAST Small Scale (<1g) Legacy Protocols Xtal Method B: XtalFluor-E (RT, DBU/Et3N-3HF) Decision->Xtal Scale Up (>10g) High Purity Req Elimination Side Product: N-Boc-dihydro-pyrrole (High Impurity) DAST->Elimination Major Pathway (~25%) Product Tert-butyl 3-fluoropyrrolidine-1-carboxylate (Target) DAST->Product Moderate Yield (40-60%) Xtal->Elimination Minor Pathway (<5%) Xtal->Product High Yield (>85%)

Caption: Comparative synthetic pathways showing the divergence in selectivity between DAST and XtalFluor-E methods.

Detailed Experimental Protocols

Protocol A: Traditional DAST Method (Reference Standard)

Source: Adapted from WO2020101736A1 [1]

Safety Warning: DAST can explode upon heating.[1][2][3][4] Do not perform on >5g scale without blast protection.[1][2][3][4]

  • Setup: Charge a dry flask with N-Boc-3-hydroxypyrrolidine (10.0 g, 53.4 mmol) and anhydrous DCM (150 mL) under nitrogen.

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath.

  • Addition: Add DAST (12.9 g, 80.1 mmol, 1.5 eq) dropwise via syringe over 30 minutes. Maintain internal temperature below -35°C.

  • Reaction: Stir at -40°C for 2 hours, then allow to warm to 20°C overnight (16h).

  • Quench: Pour the mixture slowly into saturated aqueous NaHCO3 (200 mL) at 0°C. Caution: Vigorous CO2 evolution.

  • Workup: Extract with DCM (2 x 100 mL). Dry organics over Na2SO4 and concentrate.

  • Purification: Purify by silica gel chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: ~42-50% (Colorless oil).[1][2][3][4][5]

Protocol B: Optimized XtalFluor-E Method (Recommended)

Source: Adapted from J. Org.[1][2][3][4][5] Chem. 2010 & Process Literature [2][1][2][5][9]

Advantages: No cryogenic cooling required; higher yield; solid reagents.[1][2][3][4]

  • Setup: In a dry borosilicate flask, suspend XtalFluor-E (1.5 eq) in anhydrous DCM (0.3 M concentration relative to substrate) under nitrogen.

  • Promoter Addition: Add Et3N·3HF (2.0 eq) or DBU (1.5 eq) at room temperature.[1][2][4][5]

    • Note: DBU is preferred for acid-sensitive substrates; Et3N[1][2][3][4]·3HF is preferred for cost efficiency.[1][2][3][4]

  • Substrate Addition: Cool to 0°C. Add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in DCM dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4-6 hours. Monitor by TLC/LCMS for disappearance of alcohol.[1][3][4][5]

  • Quench: Add saturated aqueous NaHCO3 solution. Stir for 15 minutes.

  • Workup: Extract with DCM. Wash combined organics with brine.[1][2][3][4] Dry over MgSO4.[1][2][3][4]

  • Purification: Filtration through a short silica plug is often sufficient due to high conversion.[1][2][3][4] If necessary, flash chromatography (Hexanes/EtOAc 9:1).[2][4][5]

    • Expected Yield: 85-91% (Colorless oil).[1][2][3][4][5]

Case Study: Application in KRas G12C Inhibitors

The (R)-3-fluoropyrrolidine moiety is a defining structural feature in several KRas G12C inhibitors, a class of drugs targeting the mutation responsible for many lung and colorectal cancers.[1][5]

  • Drug Context: In compounds similar to Adagrasib (MRTX849) , the fluoropyrrolidine ring is attached to a core scaffold to exploit specific hydrophobic pockets in the KRas protein.[1][5] The fluorine atom locks the pyrrolidine ring into a specific conformation (via the gauche effect), enhancing binding affinity compared to the non-fluorinated analog.[1][5]

  • Stereochemistry: The biological activity is strictly dependent on the chirality.[1][4] The protocols above can be applied to (S)-N-Boc-3-hydroxypyrrolidine to yield the (R)-fluoro product (with inversion of configuration via SN2 mechanism).

  • Impact: Using Method B (XtalFluor) ensures that the high enantiomeric excess (ee) of the starting material is maintained (>98% ee retention), whereas DAST can sometimes lead to partial racemization if the temperature is not strictly controlled.[1][5]

References

  • KRas G12C Inhibitors Patent : WO2020101736A1 - Compounds that inhibit KRas G12C. (2020).[1][2][3][4][5] World Intellectual Property Organization.[1][2][3][4] [2][4][5]

  • XtalFluor Development : L'Heureux, A., et al. (2010).[1][2][4][5] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411.[1][2][5]

  • Safety Comparison : Beaulieu, F., et al. (2009).[1][2][4][5] Deoxofluorination of Alcohols using XtalFluor-E: A Safer and More Selective Procedure. Organic Letters.

  • Compound Data : PubChem CID 471360.[1][2][3][4] Tert-butyl 3-oxopyrrolidine-1-carboxylate (Related Intermediate).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [2][4][5]

Sources

Safety Operating Guide

Proper Disposal Procedures: Tert-butyl 3-fluoropyrrolidine-1-carboxylate

[1][2][3]

Executive Summary & Scientific Rationale

This guide defines the disposal protocol for Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS: 105448-34-8).[1][2][3] As a Senior Scientist, I must emphasize that this is not generic organic waste. Its disposal is governed by two critical chemical functionalities that, if mishandled, pose immediate safety and infrastructure risks:

  • The Fluorine Substituent: Upon incineration, this compound generates hydrogen fluoride (HF).[3] Standard organic waste incinerators lacking acid-gas scrubbers will suffer catastrophic corrosion.[1][2][3] Strict segregation into "Halogenated Waste" is mandatory. [1]

  • The Boc (tert-butyloxycarbonyl) Group: This protecting group is acid-labile.[1][3][4] Inadvertent mixing with acidic waste streams (e.g., TFA, HCl) will trigger rapid decomposition, releasing isobutylene gas and

    
    .[2] In a sealed waste drum, this pressurization can lead to rupture or explosion.[3]
    
Hazard Profile & Physical Properties

Before handling, verify the specific hazards associated with this compound. While it is a stable solid under ambient conditions, its reactivity profile changes drastically in waste streams.[3]

PropertyData / ClassificationOperational Implication
Physical State Solid (White to off-white powder)Dust generation risk during transfer.[1][2][3]
Hazard Class Irritant (Skin/Eye/Resp)H315, H319, H335 .[1][2][5] Standard PPE (Nitrile gloves, safety glasses) required.[3]
Reactivity Acid Sensitive CRITICAL: Decomposes in low pH (<4) to release gas.[1][2][3]
Chemical Composition Contains Fluorine (F)MUST be labeled "Halogenated Organic Waste."[1][2][3]
Flash Point >110°C (Predicted)Combustible but not highly flammable (unless in solvent).[1][2][3]
Critical Segregation Protocols (The "Why" & "How")
A. The "No-Acid" Rule (Pressure Hazard)

Mechanism: The Boc group cleaves in the presence of strong acids.

Protocol:
  • Never dispose of this compound in the same container as acidic waste (e.g., waste from deprotection reactions using TFA or HCl).

  • Validation: Check the pH of the liquid waste stream before addition. If pH < 4, neutralize the stream with Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    ) until pH 7–9 before adding this compound.
B. The Halogen Rule (Infrastructure Protection)

Mechanism: Thermal decomposition of organofluorines releases HF.[3] Protocol:

  • Labeling: The waste tag must explicitly state "Contains Organic Fluorine."[3]

  • Stream: Do not place in "Non-Halogenated" red cans. It must go to the "Halogenated" stream (often yellow cans or specific drums) destined for high-temperature incineration with scrubbing.[3]

Disposal Decision Workflow

The following diagram outlines the logical decision tree for disposing of Tert-butyl 3-fluoropyrrolidine-1-carboxylate, ensuring compliance with RCRA guidelines and laboratory safety standards.

DisposalWorkflowStartWaste Material SourceStateCheckIs the material Solid or Liquid?Start->StateCheckSolidSolid Reagent(Expired/Excess)StateCheck->SolidSolidLiquidReaction Mixture(In Solution)StateCheck->LiquidLiquidContainerSelect Container:HDPE or Glass(Avoid Metal if acidic history)Solid->ContainerAcidCheckDoes solution containStrong Acids (TFA/HCl)?Liquid->AcidCheckNeutralizeNEUTRALIZE FIRSTAdd NaHCO3 until pH > 7AcidCheck->NeutralizeYes (Risk of Gas)AcidCheck->ContainerNo (Neutral/Basic)Neutralize->ContainerLabelingApply Label:'Hazardous Waste - Halogenated''Contains Fluorine'Container->LabelingFinalTransfer to EHS/Disposal Facility(High-Temp Incineration)Labeling->Final

Figure 1: Operational decision tree for the segregation and disposal of fluorinated Boc-amines.

Detailed Step-by-Step Procedures
Scenario A: Disposal of Pure Solid (Expired or Contaminated)[2][3]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass amber jar.[1][3] Avoid metal containers due to potential corrosion from long-term halogen off-gassing.[1][2][3]

  • Transfer: Transfer the solid using a disposable spatula.[3] Do not generate dust.[3] If dust is visible, work inside a fume hood.[3]

  • Labeling:

    • Primary Constituent: "Tert-butyl 3-fluoropyrrolidine-1-carboxylate"[1][2][3]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[3]

  • Storage: Store in the Halogenated Solid Waste satellite accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have extracted the compound into an organic solvent (e.g., DCM, Ethyl Acetate).[2]

  • pH Verification (Self-Validating Step): Dip a pH strip into the waste solution.[3]

    • If Red (Acidic): Slowly add saturated Sodium Bicarbonate (

      
      ) solution while stirring. Watch for bubbling (
      
      
      ).[3][6] Continue until bubbling ceases and pH is neutral (6–8).
  • Solvent Compatibility: Ensure the solvent is compatible with the Halogenated Waste stream.[3]

    • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[2]

    • Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the fluorinated solute forces the entire mixture into the Halogenated stream.

  • Pouring: Pour into the dedicated Halogenated Solvent Waste carboy (typically 20L HDPE).[3]

  • Cap Venting: If you recently neutralized the solution, leave the cap slightly loose for 30 minutes in the hood to ensure all

    
     has escaped before sealing tightly.
    
Emergency Procedures (Spill Management)

In the event of a spill, immediate action prevents exposure and contamination.

  • Solid Spill:

    • Isolate the area.[3][7]

    • Wear N95 mask or respirator (if powder is fine), goggles, and double nitrile gloves.[3]

    • Do not dry sweep. Cover with a wet paper towel to prevent dust, then scoop into a bag.[3]

    • Wipe surface with soap and water.[3][8]

    • Dispose of cleanup materials as Halogenated Solid Waste .[3]

  • Liquid Spill:

    • Absorb with vermiculite or spill pads.[3]

    • Place saturated absorbents into a heavy-duty hazardous waste bag.[1][3]

    • Label as "Debris contaminated with Fluorinated Organics."[3]

Regulatory Compliance (RCRA Codes)

For US-based laboratories, strict adherence to EPA Resource Conservation and Recovery Act (RCRA) codes is required.[1][2]

  • Characteristic Waste: Although not P- or U-listed specifically, it falls under Ignitable (D001) if in flammable solvent.[1][2][3]

  • Halogenated Solvents (F-List): If dissolved in spent methylene chloride, the mixture is F002 .[1]

  • Best Practice Code: If disposing of the pure solid, utilize the facility's profile for "Non-RCRA Regulated Halogenated Organic Solid" or assign a generator-specific profile for incineration.[1]

References
  • Sigma-Aldrich. (2023).[1][3][8] Safety Data Sheet: Tert-butyl 3-fluoropyrrolidine-1-carboxylate. MilliporeSigma.[3][8]

  • U.S. Environmental Protection Agency (EPA). (2023).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[3] [Link]

  • American Chemical Society (ACS). (2022).[3] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[3] [Link][2][3]

  • Lundt, B. F., et al. (1978).[3] Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research.[3][9] (Reference for Boc acid-lability mechanism).

Personal protective equipment for handling Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling Tert-butyl 3-fluoropyrrolidine-1-carboxylate

CAS: 101469-92-5 | Formula: C9H17FNO2 | Mol.[1] Weight: 189.23 g/mol [1]

Executive Safety Summary

The Core Directive: Do not underestimate this intermediate. While often categorized generically as an "irritant" in preliminary screens, specific vendor Safety Data Sheets (SDS) and structural analogs indicate potential for Acute Toxicity (Oral, Category 3) and Serious Eye Damage (Category 1) .[1]

As a Senior Application Scientist, my directive is to treat this compound not just as a solid reagent, but as a lipophilic, fluorinated amine derivative that can easily bypass biological barriers if solvated.

Critical Hazard Profile:

  • H301: Toxic if swallowed (Conservative classification adopted for maximum safety).

  • H318/H319: Causes serious eye damage/irritation.

  • H335: May cause respiratory irritation.[2][3]

  • Physical Behavior: Boc-protected amino acids and heterocycles are notorious for static charge accumulation .[1] The fine dust "flies," creating an invisible inhalation hazard and surface contamination radius well beyond the balance.

The PPE Defense Matrix

Standard "lab coat and gloves" protocols are insufficient without context. You must select PPE based on the state of the matter (Solid vs. Solvated).

A. Eye & Face Protection (Crucial)[2][3][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • The "Why": Safety glasses with side shields are inadequate for H318 (Irreversible Eye Damage) hazards. If the powder becomes airborne due to static or a draft, particles can bypass side shields.

  • Upgrade Trigger: If handling >5g or working with pressurized reaction vessels, add a Face Shield over the goggles.

B. Hand Protection: The Permeation Logic

Do not blindly choose "Nitrile." The Boc-group increases lipophilicity, and the Fluorine atom alters polarity.

State of MatterPrimary Glove MaterialThicknessBreakthrough TimeScientific Rationale
Neat Solid Nitrile ≥ 0.11 mm> 480 minSolid particles do not permeate nitrile unless dissolved by sweat or friction.[1]
Solution (DCM) Laminate (Silver Shield/4H) Multi-layer> 240 minDichloromethane (common solvent for this) permeates Nitrile in <2 mins.[1] The solvent carries the toxin through the skin.
Solution (DMF/DMSO) Butyl Rubber ≥ 0.5 mm> 480 minNitrile degrades rapidly in DMF. Butyl offers superior resistance to polar aprotic solvents.
C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control: If weighing outside a hood (strongly discouraged) or spill cleanup is required, use a P100 HEPA respirator . N95 is insufficient for fluorinated organic dusts which may have high bioavailability.

Decision Logic: Glove Selection

The following diagram illustrates the decision process for glove selection, preventing the common error of matching gloves to the solute rather than the solvent.

GloveSelection Start Handling Task State State of Matter? Start->State Solid Neat Solid (Powder) State->Solid Liquid Solvated (Solution) State->Liquid Nitrile Standard Nitrile (0.11mm) (Protection against Dust) Solid->Nitrile Dry Contact SolventCheck Identify Solvent Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Polar Polar Aprotic (DMF, DMSO) SolventCheck->Polar Laminate Silver Shield / PE Laminate (Prevents Carrier Permeation) Halogenated->Laminate Critical Butyl Butyl Rubber or Double Nitrile (Change <15m) Polar->Butyl Preferred

Figure 1: Glove Selection Logic based on carrier solvent permeation rates.[1]

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (The High-Risk Moment)

Static electricity is the enemy here.[1] The Boc-group makes the solid light and prone to "jumping" off spatulas.[1]

  • Engineering Control: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or shut off the hood sash temporarily only if wearing a P100 respirator.

  • Static Mitigation: Use an ionizing fan or an anti-static gun on the weighing boat and spatula before touching the powder. This prevents the "Boc-jump" phenomenon.[1]

  • Transfer: Do not dump. Use a wide-mouth funnel. Rinse the weighing boat with the reaction solvent immediately to capture residual dust.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly. The dissolution of fluorinated amines can be slightly exothermic.

  • Labeling: Mark the flask clearly: "Contains Fluorinated Intermediate – Toxic." This alerts colleagues that this is not just "organic waste."

Phase 3: Decontamination
  • Surface Wipe: Wipe the balance area with a wet paper towel (water/surfactant) first, then follow with ethanol. Dry wiping launches dust into the air.

  • Glove Removal: Use the "beak" method (pulling one glove off using the other) to ensure no outer surface touches skin. Wash hands with soap and cool water (warm water opens pores).

Emergency & Disposal Logistics

Spill Response Workflow

In the event of a powder spill (>100mg) outside the hood:

  • Evacuate the immediate 3-meter radius.

  • Don PPE: Goggles + P100 Respirator + Double Nitrile Gloves.

  • Contain: Cover spill with wet paper towels (prevents dust).

  • Clean: Scoop up the wet mass. Triple wash the area with soap/water.

Disposal (RCRA/Environmental Compliance)

Because of the Fluorine (F) atom, this cannot be treated as standard organic waste in many jurisdictions.

  • Waste Stream: Halogenated Organic Waste .

  • Incineration Requirement: Ensure your waste contractor incinerates at >1,100°C . Lower temperatures may fail to cleave the C-F bond, potentially releasing fluorinated byproducts.

  • Labeling: "Halogenated Solvent/Solid Waste. Contains Organic Fluorine."[1][4][5]

References & Authority

  • PubChem. (2025). Compound Summary for CID 854055: tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate (Analogous Hazard Data).[1] National Library of Medicine. Link

  • Fisher Scientific. (2024).[6] Safety Data Sheet: Tert-butyl 3-fluoropyrrolidine-1-carboxylate.[1]Link[1]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Source for Glove Permeation Logic). Link

  • BLD Pharm. (2024). SDS for CAS 101469-92-5 (Acute Tox 3 Classification).[1]Link[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-fluoropyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.